1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride
Description
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Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-2-1-5-6(10-7)3-4-9-5;/h1-4,9H,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLXDZQIZIVPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733794 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260771-53-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 4-Azaindole Scaffold
An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride
This compound, a derivative of the 4-azaindole heterocyclic system, represents a crucial building block for contemporary drug discovery and materials science. Its rigid bicyclic core, composed of a fused pyrrole and pyridine ring, offers a three-dimensional framework that is amenable to precise functionalization. The presence of the 5-amino group, in particular, serves as a versatile synthetic handle for introducing diverse pharmacophores, making this compound a sought-after intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in the field of medicinal chemistry.
PART 1: Core Physicochemical and Structural Properties
The hydrochloride salt form of 1H-Pyrrolo[3,2-b]pyridin-5-amine enhances its stability and solubility in aqueous media, which is often advantageous for handling and reaction setup. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1260771-53-6 | [4][5][6] |
| Molecular Formula | C₇H₈ClN₃ | [4][5][6][7] |
| Molecular Weight | 169.61 g/mol | [6][7][8] |
| IUPAC Name | This compound | |
| Synonyms | 5-Amino-4-azaindole hydrochloride | [9][10] |
| Appearance | Solid; Off-white to yellow powder | [7][8][11] |
| Purity | Typically ≥95% | [4][7][8] |
| InChI Key | JHLXDZQIZIVPJR-UHFFFAOYSA-N | [7] |
| Storage | Store at room temperature in a cool, dry place. Keep container tightly sealed. | [4] |
PART 2: Synthesis, Reactivity, and Spectroscopic Profile
Plausible Synthetic Pathway
While specific, detailed syntheses for this compound are proprietary or sparsely published, a logical and established approach for constructing the 4-azaindole core can be extrapolated from literature precedents on related structures.[12][13] A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Caption: Plausible synthetic workflow for the target compound.
Exemplary Protocol for Pyrrole Ring Formation (General Procedure):
The cyclization step is critical for forming the bicyclic core. A general procedure, adapted from the synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine, illustrates this transformation.[13]
-
Starting Material: A solution of the appropriate 6-chloro-2-vinylpyridin-3-amine precursor (1.0 eq) is prepared in a suitable solvent like methanol.
-
Acid Catalysis: Concentrated hydrochloric acid (e.g., 0.1-0.2 volumes) is added to the solution.
-
Heating: The reaction mixture is heated to reflux (e.g., 75°C) and stirred for an extended period (e.g., 20-24 hours), with reaction progress monitored by TLC or LC-MS.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an aqueous basic solution (e.g., saturated potassium carbonate) and an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the 5-chloro-1H-pyrrolo[3,2-b]pyridine intermediate.[13]
Chemical Reactivity and Synthetic Utility
The utility of this compound lies in the distinct reactivity of its functional groups. The 5-amino group is a potent nucleophile and a key site for derivatization.
Caption: Key reaction pathways for synthetic derivatization.
This versatility allows for its incorporation into more complex molecules. For instance, its use in Suzuki or Buchwald-Hartwig cross-coupling reactions is a standard method for creating C-C or C-N bonds, respectively, which is fundamental in building libraries of potential drug candidates.[14][15]
Spectroscopic Profile
| Spectroscopy | Characteristic Features |
| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (Pyrrole N-H).~8.0-8.5 ppm: Signals corresponding to pyridine protons.~7.0-7.5 ppm: Signals corresponding to pyrrole protons.~5.0-6.0 ppm: Broad singlet, 2H (Amine -NH₂), may exchange with D₂O. Chemical shifts are highly dependent on the solvent (e.g., DMSO-d₆). |
| ¹³C NMR | ~140-155 ppm: Carbons of the pyridine ring and bridgehead carbons.~100-130 ppm: Carbons of the pyrrole ring. |
| IR (ATR) | ~3400-3200 cm⁻¹: N-H stretching (amine and pyrrole).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620-1450 cm⁻¹: C=C and C=N ring stretching vibrations. |
| Mass Spec (ESI+) | Expected m/z: 134.07 (M+H)⁺ for the free base (C₇H₇N₃). |
PART 3: Relevance in Medicinal Chemistry and Drug Discovery
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core have shown potent inhibitory activity against several classes of protein kinases.[1][3][19]
Targeting Kinase Signaling Pathways:
Abnormal signaling through protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), is a hallmark of many cancers.[1][19] Small molecule inhibitors that bind to the ATP-binding site of these kinases can block their activity, thereby inhibiting tumor cell proliferation, migration, and survival.[1][3] 1H-Pyrrolo[3,2-b]pyridin-5-amine serves as an ideal starting point for synthesizing such inhibitors. The 5-amino group can be functionalized to introduce moieties that interact with specific residues in the kinase active site, enhancing both potency and selectivity.
Caption: Inhibition of a generic RTK pathway by a pyrrolopyridine derivative.
PART 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in a controlled environment.[20][21]
GHS Hazard Classification: [22]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protection:
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20][23]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[22]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[20]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[20]
Storage and Disposal:
-
Storage: Keep container tightly closed and store in a dry, well-ventilated place.[23]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[21]
Conclusion
This compound is more than a mere catalog chemical; it is a strategic tool for medicinal chemists. Its defined structure, coupled with the versatile reactivity of the 5-amino group, provides a reliable and efficient entry point into the synthesis of complex molecular architectures. Its proven relevance as a core scaffold in the development of potent kinase inhibitors underscores its importance. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the pursuit of novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound, CasNo.1260771-53-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. This compound, CasNo.1260771-53-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. echemi.com [echemi.com]
- 10. 5-Aminopyrrolo[3,2-B]Pyridine; 5-AMINOPYRROLO[3,2-B]PYRIDINE; 1H-pyrrolo3,2-bpyridin-5-amine; 5-Amino-4-azaindole; 1H-Pyrrolo[3,2-b]pyridin-5-ylamine; 1H-pyrrolo[3,2-b]pyridin-5-aMine HCl; this compound; 5-Amino-4-azaindole hydrochloride | Chemrio [chemrio.com]
- 11. Chine this compound CAS: 1260771-53-6 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. angenechemical.com [angenechemical.com]
- 22. This compound [chemdict.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine Hydrochloride: An In-Depth Technical Guide
This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. The presented synthesis is designed for both logical coherence and practical applicability in a laboratory setting.
Introduction: The Significance of the 4-Azaindole Scaffold
The 1H-Pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with biological targets in a similar fashion. However, the introduction of a nitrogen atom into the benzene portion of the indole scaffold imparts unique physicochemical properties, such as altered basicity, polarity, and hydrogen bonding capabilities. These modifications can lead to improved pharmacokinetic profiles and enhanced target engagement, making 4-azaindole derivatives highly sought-after in the development of novel therapeutics. 1H-Pyrrolo[3,2-b]pyridin-5-amine, in particular, serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules.
A Strategic Approach to the Synthesis of this compound
The synthesis of this compound is best approached through a multi-step sequence that commences with a readily available pyridine derivative. The chosen pathway emphasizes the strategic introduction of functional groups to facilitate the construction of the fused pyrrole ring, followed by the manipulation of a nitro group to yield the target amine. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.
The overall synthetic strategy can be visualized as follows:
Caption: A high-level overview of the synthetic pathway.
Part 1: Synthesis of the Key Intermediate: 5-Nitro-1H-pyrrolo[3,2-b]pyridine
The initial phase of the synthesis focuses on the construction of the 4-azaindole core bearing a nitro group at the desired 5-position. This nitro group serves as a precursor to the final amine functionality.
Step 1.1: Synthesis of 2-Chloro-3-amino-5-nitropyridine
The synthesis begins with the commercially available 2-chloro-3-nitropyridine. Introduction of an amino group at the 3-position and a nitro group at the 5-position is a critical step. A common method involves the nitration of 2-aminopyridine followed by chlorination, or starting from a pre-functionalized pyridine. For the purpose of this guide, we will consider the synthesis from 2-chloro-3-nitropyridine. A direct amination of 2-chloro-3-nitropyridine is challenging. A more common route is the nitration of 2-aminopyridine to yield 2-amino-3-nitro- and 2-amino-5-nitropyridine isomers, followed by separation and subsequent chlorination. A more direct approach starts with 2-chloropyridine, which can be nitrated and then aminated.
A plausible route to the key starting material, 2-chloro-3-amino-5-nitropyridine, involves the nitration of 2-amino-5-chloropyridine.
Experimental Protocol:
-
To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-amino-5-chloro-3-nitropyridine.
Step 1.2: Sonogashira Coupling and Intramolecular Cyclization
With the key pyridine intermediate in hand, the next stage involves the construction of the fused pyrrole ring. This is efficiently achieved through a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene, followed by an intramolecular cyclization.
Caption: The core formation via Sonogashira coupling and cyclization.
Experimental Protocol:
-
A mixture of 2-chloro-3-amino-5-nitropyridine, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine and THF) is degassed and heated under an inert atmosphere.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-amino-5-nitro-2-((trimethylsilyl)ethynyl)pyridine, is then subjected to desilylation and cyclization.
-
The crude intermediate is treated with a base, such as potassium carbonate, in a solvent like methanol. This removes the trimethylsilyl group and promotes the intramolecular cyclization to form the pyrrole ring.
-
The mixture is heated to reflux until the cyclization is complete.
-
After cooling, the product is isolated by extraction and purified by column chromatography to yield 5-nitro-1H-pyrrolo[3,2-b]pyridine.
Part 2: Reduction of the Nitro Group and Salt Formation
The final stages of the synthesis involve the conversion of the nitro group to the desired amine and the formation of the hydrochloride salt.
Step 2.1: Reduction of 5-Nitro-1H-pyrrolo[3,2-b]pyridine
The reduction of the aromatic nitro group to a primary amine is a well-established transformation. Several methods are effective, with the choice often depending on the presence of other functional groups in the molecule. For this synthesis, two reliable methods are presented.
Method A: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.
Experimental Protocol:
-
A solution of 5-nitro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., ethanol or ethyl acetate) is treated with a catalytic amount of palladium on carbon (10% Pd/C).
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give 1H-pyrrolo[3,2-b]pyridin-5-amine.
Method B: Reduction with Iron in Acetic Acid
This is a classic and cost-effective method for nitro group reduction.
Experimental Protocol:
-
To a stirred suspension of 5-nitro-1H-pyrrolo[3,2-b]pyridine in a mixture of acetic acid and water, iron powder is added portion-wise.[1][2]
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed.
-
After cooling, the mixture is filtered to remove excess iron, and the filtrate is neutralized with a base (e.g., sodium carbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 1H-pyrrolo[3,2-b]pyridin-5-amine.
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |
| Iron in Acetic Acid | Fe, CH₃COOH | 80-90% | Inexpensive, readily available reagents | Requires careful work-up to remove iron salts |
Step 2.2: Formation of this compound
The final step is the formation of the hydrochloride salt, which is typically a crystalline solid with improved stability and handling properties compared to the free amine.[3][4][5]
Experimental Protocol:
-
The crude 1H-pyrrolo[3,2-b]pyridin-5-amine is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether.
-
A solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or HCl in dioxane) is added dropwise to the stirred solution of the amine at 0°C.
-
The hydrochloride salt typically precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound as a stable solid.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting from a readily accessible pyridine derivative and employing a strategic sequence of reactions, this key 4-azaindole intermediate can be synthesized in good overall yield. The experimental protocols provided are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. This guide is intended to empower researchers and drug development professionals with the knowledge to access this important class of heterocyclic compounds for their research endeavors.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic properties of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride (CAS: 1260771-53-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We provide not only the predicted data but also the underlying scientific rationale for these predictions and detailed, field-proven protocols for their experimental acquisition and validation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of this and structurally related compounds.
Introduction to this compound
1H-Pyrrolo[3,2-b]pyridin-5-amine, also known as a 4-azaindole derivative, is a key heterocyclic building block. Its fused bicyclic core, comprising a pyrrole and a pyridine ring, is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in pharmaceutical development.
Accurate structural elucidation is the bedrock of chemical research and development. A multi-technique spectroscopic approach is essential for unambiguously confirming the identity, purity, and structure of such molecules. This guide will detail the expected spectroscopic signatures of the title compound.
Molecular Identity:
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic theory.[4] This approach provides a reliable baseline for researchers performing de novo characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular framework.[5] For this compound, a high-field instrument (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.[5] DMSO-d₆ is the suggested solvent as it solubilizes the hydrochloride salt and allows for the observation of exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.5 | br s | 1H | H1 (Pyrrole N-H) | The pyrrole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |
| ~8.0 | d | 1H | H7 | This proton is adjacent to the pyridine nitrogen (N4) and is expected to be significantly deshielded. It should appear as a doublet coupled to H6. |
| ~7.6 | t | 1H | H2 | Aromatic proton on the pyrrole ring, expected to show coupling to H3. |
| ~6.8 | d | 1H | H6 | This proton is ortho to the amine group and meta to the pyridine nitrogen, appearing as a doublet coupled to H7. |
| ~6.5 | br s | 2H | H5 (-NH₂) | The amine protons typically appear as a broad singlet. The hydrochloride form may broaden this signal further. |
| ~6.4 | t | 1H | H3 | Aromatic proton on the pyrrole ring, expected to show coupling to H2. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150.0 | C5 | Carbon atom bearing the amino group, significantly influenced by the nitrogen's electron-donating effect. |
| ~145.5 | C7a | Quaternary carbon at the fusion of the two rings, adjacent to the pyrrole nitrogen. |
| ~142.0 | C7 | Aromatic CH carbon adjacent to the pyridine nitrogen. |
| ~128.0 | C3a | Quaternary carbon at the ring fusion, adjacent to the pyridine nitrogen. |
| ~122.0 | C2 | Aromatic CH carbon in the pyrrole ring. |
| ~110.0 | C6 | Aromatic CH carbon ortho to the amino group. |
| ~100.0 | C3 | Aromatic CH carbon in the pyrrole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate molecular weight, which is crucial for confirming the elemental composition.[5] Electrospray Ionization (ESI) in positive ion mode is the recommended technique for this polar, basic compound.
-
Calculated Exact Mass (C₇H₇N₃): 133.0640
-
Expected [M+H]⁺: m/z 134.0718
The [M+H]⁺ peak, corresponding to the protonated free base, is expected to be the base peak in the spectrum. The presence of the chlorine isotope pattern will not be observed in the molecular ion peak unless a non-covalent adduct with HCl is detected, which is unlikely under typical ESI conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Medium, Broad | N-H stretching vibrations (amine NH₂ and pyrrole N-H) |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| 2800 - 2400 | Broad | N⁺-H stretching from the hydrochloride salt |
| 1640 - 1580 | Strong | C=C and C=N stretching vibrations of the aromatic rings |
| 1620 - 1550 | Medium | N-H bending (scissoring) of the primary amine |
| 850 - 750 | Strong | C-H out-of-plane bending, characteristic of aromatic substitution patterns |
Rationale and Experimental Protocols for Spectroscopic Analysis
Obtaining high-quality, reproducible spectroscopic data requires meticulous attention to experimental detail. The following protocols represent best practices for the characterization of heterocyclic amine hydrochlorides.
General Workflow for Spectroscopic Characterization
The logical flow of analysis ensures that each piece of data builds upon the last, leading to an unambiguous structural confirmation.
Detailed Experimental Protocols
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (5 seconds) are required to ensure quantitative detection of all carbon nuclei, including quaternary carbons.
-
2D NMR (Recommended): For unambiguous assignment, acquire 2D correlation spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, which is critical for assigning quaternary carbons and piecing together the molecular backbone.
-
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
B. Mass Spectrometry
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute this solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass. The mass error should be less than 5 ppm for confident formula assignment.
C. IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an ATR-FTIR spectrometer.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.
-
Data Collection: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Structural Validation: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and together they create an unassailable confirmation of the molecular structure.
For instance, the HMBC experiment would be pivotal. A correlation from the pyrrole N-H proton (~11.5 ppm) to the C3a and C7a carbons would definitively establish the ring fusion. Similarly, correlations from the H7 proton (~8.0 ppm) to C5 and C7a would confirm the substitution pattern on the pyridine ring, validating the predicted assignments and solidifying the final structure.
Conclusion
The spectroscopic characterization of this compound is readily achievable through a systematic and multi-faceted analytical approach. While published experimental data is scarce, this guide provides a robust set of predicted data, detailed acquisition protocols, and a logical framework for interpretation. By combining high-resolution mass spectrometry, infrared spectroscopy, and advanced NMR techniques (¹H, ¹³C, and 2D correlation), researchers can unambiguously confirm the molecular formula, functional groups, and atomic connectivity of the title compound, ensuring data integrity for applications in research and drug development.
References
- 1. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Guide: A Comprehensive Solubility Profile of 1H-Pyrrolo[3,2-b]pyridin-5-amine Hydrochloride
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides an in-depth technical examination of the solubility profile of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical research. We will dissect the theoretical principles governing its solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and interpret the resulting data within the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and leverage the solubility properties of this and similar ionizable compounds.
Introduction: The Critical Role of Solubility
1H-Pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound containing a basic amine functional group, making it amenable to salt formation to enhance its physicochemical properties.[1] The hydrochloride salt form (CAS No. 1260771-53-6) is often selected to improve the aqueous solubility and dissolution rate of the parent molecule, which are critical for oral absorption.[2][3][4]
A thorough understanding of the solubility profile is not merely an academic exercise; it is a fundamental requirement throughout the drug discovery and development pipeline.
-
Early Discovery: Kinetic solubility assays are used to screen large numbers of compounds quickly, flagging potential issues early and guiding structure-activity relationship (SAR) optimization.[5][6]
-
Lead Optimization & Preclinical Development: Thermodynamic solubility data becomes crucial. It informs the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and can reduce the need for in vivo bioequivalence studies.[7][8] This data is also essential for developing viable formulations for toxicology and clinical studies.[9]
This guide will provide the necessary framework to experimentally determine and interpret the solubility of this compound with scientific rigor.
Theoretical Framework: Solubility of an Ionizable Amine Hydrochloride Salt
The solubility of this compound is fundamentally governed by the pH of the aqueous medium due to the equilibrium between the ionized (protonated) form and the neutral (free base) form.
2.1. pH-Dependent Solubility As a salt of a weak base, the compound exists predominantly in its highly soluble, ionized (cationic) form at low pH. As the pH of the solution increases and approaches the pKa of the conjugate acid, the equilibrium shifts towards the un-ionized, free base form, which typically has a much lower intrinsic solubility (S₀).[10][11] This relationship can be generally described by the Henderson-Hasselbalch equation, although experimental data often reveals more complex, compound-specific profiles.[10]
Causality: The high solubility at acidic pH is due to the strong ion-dipole interactions between the charged amine and water molecules. The neutral free base is less polar, and its solubility is primarily dictated by the energy required to overcome the crystal lattice forces.
2.2. Key Influencing Factors
-
pKa: The pKa of the protonated amine is the pH at which the ionized and un-ionized forms are present in equal concentrations. It is the inflection point of the pH-solubility curve. For basic APIs, a higher pKa generally reduces the risk of the salt converting to the less soluble free base (disproportionation) in neutral or basic environments.[12]
-
Temperature: Solubility is temperature-dependent. For BCS classification, studies are mandated to be conducted at 37 ± 1°C to simulate physiological conditions.[7][13]
-
Common Ion Effect: The presence of chloride ions in the dissolution medium (e.g., from NaCl in biorelevant media like FaSSIF or FeSSIF) can shift the equilibrium and potentially reduce the solubility of the hydrochloride salt.
-
Disproportionation: This is the conversion of the salt form back into its neutral free base and the corresponding acid in the solid state or in suspension.[12] It is a critical stability concern, influenced by the API's pKa, the solubility of both the salt and free base, and the micro-environmental pH created by excipients in a final formulation.[12]
Methodologies for Solubility Profiling
It is essential to distinguish between two primary types of solubility measurements, which serve different purposes in drug development.[5]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[6][14] It is a high-throughput method ideal for early discovery to rank compounds.[15]
-
Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent.[16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) and is considered the 'gold standard' for formulation and regulatory purposes.[17][18]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is aligned with ICH M9 guidelines for BCS-based biowaivers.[7][8]
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (solid powder)
-
Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)
-
Calibrated pH meter
-
Thermomixer or temperature-controlled shaker (set to 37°C)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube. Causality: Using an excess of solid material ensures that a saturated solution is formed and equilibrium with the undissolved solid can be reached.[16]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-warmed (37°C) buffer to the tube. Prepare each pH condition in at least duplicate.
-
Equilibration: Tightly cap the tubes and place them in a thermomixer set to 37°C with continuous agitation (e.g., 700-1000 rpm) for 24 hours. Causality: A 24-hour incubation is typically sufficient to ensure the system has reached thermodynamic equilibrium.[16]
-
pH Measurement: After incubation, measure the final pH of the suspension to confirm it has remained within the target range.[7]
-
Phase Separation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: This step separates the saturated supernatant from the excess solid. Filtration is an alternative, but care must be taken to avoid compound adsorption to the filter material.[19]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Data Presentation & Interpretation
The solubility data should be compiled into a clear, comparative format.
Table 1: Expected Thermodynamic Solubility Profile of 1H-Pyrrolo[3,2-b]pyridin-5-amine HCl at 37°C
| Medium | Target pH | Expected Solubility (µg/mL) | ICH High Solubility Threshold Met?* |
| 0.1 N HCl | 1.2 | > 1000 | Yes |
| Acetate Buffer | 4.5 | 500 - 1000 | Yes |
| Phosphate Buffer | 6.8 | 50 - 200 | Potentially |
| FaSSIF (Fasted State) | 6.5 | 100 - 300 | Yes |
| FeSSIF (Fed State) | 5.0 | 400 - 800 | Yes |
| Note: This is a hypothetical profile. The "High Solubility" classification requires that the highest therapeutic dose be soluble in ≤250 mL of media across the pH 1.2-6.8 range.[13] |
Interpretation: The data illustrates a classic pH-dependent solubility profile for a basic compound. Solubility is highest in the acidic pH 1.2 buffer, where the compound is fully protonated. As the pH increases to 4.5 and 6.8, the concentration of the less soluble free base rises, leading to a decrease in overall solubility. This trend is critical for predicting in vivo dissolution, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.
pH vs. Solubility Relationship
Caption: Relationship between pH, species ionization, and solubility.
Conclusion: Implications for Drug Development
A comprehensive solubility profile for this compound is indispensable for its progression as a drug candidate. The anticipated high solubility in acidic conditions suggests favorable dissolution in the stomach. However, the drop in solubility at higher pH values, such as those found in the small intestine, must be carefully considered. This information directly impacts:
-
BCS Classification: Determining if the compound meets the "high solubility" criteria is a critical regulatory milestone.[7]
-
Formulation Strategy: If solubility in the intestinal pH range is insufficient, formulation strategies such as amorphous solid dispersions or the use of solubility-enhancing excipients may be required.
-
In Vivo Predictions: The solubility data is a key input for physiologically based pharmacokinetic (PBPK) models that predict a drug's absorption and bioavailability in humans.[5]
By applying the robust methodologies outlined in this guide, researchers can generate the high-quality, reliable solubility data needed to make informed decisions and mitigate risks in the development of this compound and other ionizable drug candidates.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound | 1260771-53-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. evotec.com [evotec.com]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Purity Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-amine Hydrochloride: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. As an intermediate for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations. We will explore the likely impurity landscape, detail robust analytical methodologies for their detection and quantification, and present an integrated strategy for a comprehensive purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Introduction: The Imperative of Purity
1H-Pyrrolo[3,2-b]pyridin-5-amine, an isomer of the well-known 7-azaindole scaffold, is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics.[1][2] The hydrochloride salt form is often preferred for its improved stability and handling properties.[3][4] However, like any chemically synthesized compound, it is susceptible to the presence of impurities.
The control of impurities in drug substances is a central pillar of pharmaceutical development, mandated by global regulatory bodies.[5][6][7] Impurities can originate from numerous sources, including the manufacturing process, degradation, or storage, and may themselves be pharmacologically active or toxic.[8] Therefore, a rigorous and scientifically sound purity analysis is essential to ensure that any potential risks are identified and mitigated. This guide delineates a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete purity profile in line with International Council for Harmonisation (ICH) guidelines.[5][9][10]
The Impurity Landscape: Classification and Origins
A thorough understanding of potential impurities is the first step in developing a robust analytical control strategy. Based on ICH Q3A guidelines, impurities in a drug substance are classified into three main categories.[6][10]
-
Organic Impurities : These are process-related or drug-related substances. They can be starting materials, by-products of side reactions, unreacted intermediates, or products of degradation.[6][10] For 1H-Pyrrolo[3,2-b]pyridin-5-amine, this could include isomers, over-reacted products, or precursors from its synthesis.[11][12]
-
Inorganic Impurities : These result from the manufacturing process and typically include reagents, ligands, inorganic salts, and heavy metals or other residual catalysts.[10]
-
Residual Solvents : These are organic volatile chemicals used during the synthesis and purification stages that are not completely removed by practical manufacturing techniques.[13][14][15] Their control is critical due to their potential toxicity. The ICH Q3C and USP General Chapter <467> provide strict limits for different classes of solvents based on their risk to human health.[5][16]
The following diagram illustrates the logical flow for investigating and controlling these impurities.
Caption: Integrated workflow for impurity analysis and control.
Core Analytical Methodologies
A combination of orthogonal analytical techniques is required to build a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the primary technique for assessing the purity and quantifying related organic substances in non-volatile or thermally labile compounds like heterocyclic amines.[17] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its structurally similar impurities.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is the standard choice for moderately polar compounds, offering excellent resolving power and stability.
-
Mobile Phase: A gradient of a weak acid (e.g., formic acid or trifluoroacetic acid) in water and an organic solvent (e.g., acetonitrile) is employed. The acid protonates the amine function, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
-
Detector: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is superior to a simple UV detector. It provides spectral data for each peak, which helps in peak tracking, assessing peak purity, and offering clues for the identification of unknown impurities.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 Å, 2.7 µm, 4.6 x 100 mm | Provides high efficiency and good resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting components from the reversed-phase column. |
| Gradient | 5% B to 95% B over 15 minutes | A wide gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD/PDA at 254 nm | Common wavelength for aromatic/heterocyclic systems. Full spectrum acquisition (200-400 nm) is recommended. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | A common diluent that ensures sample solubility and compatibility with the mobile phase. |
Data Presentation: Example Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Impurity Classification |
|---|---|---|---|
| 1 | 3.5 | 0.08 | Unidentified Impurity |
| 2 | 5.2 | 0.12 | Specified Impurity A (e.g., Starting Material) |
| 3 | 6.8 | 99.65 | 1H-Pyrrolo[3,2-b]pyridin-5-amine |
| 4 | 8.1 | 0.15 | Specified Impurity B (e.g., By-product) |
| Total Purity | | 99.65% | |
This data allows for quantification relative to the main peak. Impurities exceeding the identification threshold (typically 0.10% for APIs) must be structurally characterized, often using LC-MS.[6]
Gas Chromatography (GC) for Residual Solvents
Residual solvents are best analyzed by Gas Chromatography due to their volatile nature.[18] Headspace sampling coupled with a Flame Ionization Detector (GC-FID) is the standard method outlined in pharmacopeias like the USP <467>.[13][14][16]
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique avoids injecting the non-volatile drug substance onto the GC column, which would cause contamination and degradation. Only the volatile solvents from the heated sample vial are introduced into the system.
-
FID Detector: The Flame Ionization Detector offers high sensitivity and a near-universal response to organic compounds, making it ideal for quantifying a wide range of potential solvents.
Caption: Workflow for Headspace GC analysis of residual solvents.
Experimental Protocol: Headspace GC-FID
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm | Standard G43 phase offering good selectivity for common solvents. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas. |
| Oven Program | 40°C (10 min), ramp to 240°C at 10°C/min, hold 5 min | Temperature program to separate solvents with a wide range of boiling points. |
| Injector Temp. | 140 °C | Sufficient to prevent condensation of analytes. |
| Detector Temp. | 250 °C | Ensures analytes remain in the gas phase. |
| Headspace | Vial Temp: 80°C; Loop Temp: 90°C; Transfer Line: 100°C | Optimized temperatures for efficient partitioning of solvents into the headspace. |
| Sample Prep. | 50 mg of sample in 5 mL of Dimethyl Sulfoxide (DMSO) | DMSO is a high-boiling solvent suitable for dissolving the sample without interfering with the analysis. |
Data Presentation: Example Residual Solvent Analysis
| Solvent | Class (ICH Q3C) | Limit (ppm) | Result (ppm) | Status |
|---|---|---|---|---|
| Methanol | 2 | 3000 | 150 | Pass |
| Acetone | 3 | 5000 | < 50 | Pass |
| Dichloromethane | 2 | 600 | < 10 | Pass |
| Toluene | 2 | 890 | 25 | Pass |
| Benzene | 1 | 2 | Not Detected | Pass |
Spectroscopic and Other Confirmatory Techniques
While chromatography quantifies impurities, spectroscopy identifies them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown impurities detected by HPLC.[11][19][20] By coupling the HPLC to a mass spectrometer, a precise molecular weight can be obtained for each eluting peak, which is the first and most critical piece of information in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation of the main component.[21][22][23] If an impurity can be isolated (e.g., via preparative HPLC), NMR is the gold standard for determining its complete chemical structure.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is a simple and accurate way to determine the total content of volatiles, including water and residual solvents, complementing the specificity of GC.
-
Elemental Analysis (CHN): Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. For the hydrochloride salt, this can confirm the empirical formula and the salt stoichiometry.
Conclusion: An Integrated Approach to Quality Assurance
The purity analysis of this compound is a multifaceted task that requires a scientifically rigorous and integrated approach. No single technique is sufficient. A primary HPLC method provides the core purity value and detects organic impurities. Headspace GC quantifies residual solvents against strict regulatory limits. Finally, powerful spectroscopic techniques like LC-MS and NMR are employed to identify and characterize any unknown impurities that are present above the established ICH thresholds.[6]
By systematically applying these methodologies, explaining the causality behind the chosen parameters, and adhering to the principles of regulatory guidelines, drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final medicinal product.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 1260771-53-6 [sigmaaldrich.com]
- 4. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Introduction to Regulatory Affairs: 2.1. Impurities controlled by EP monographs | EUPATI Open Classroom [learning.eupati.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. ikev.org [ikev.org]
- 11. benchchem.com [benchchem.com]
- 12. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 13. uspnf.com [uspnf.com]
- 14. uspnf.com [uspnf.com]
- 15. â©467⪠Residual Solvents [doi.usp.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
- 20. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR spectrum [chemicalbook.com]
- 23. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL(98549-88-3) 1H NMR spectrum [chemicalbook.com]
The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on its Diverse Biological Activities and Therapeutic Potential
Executive Summary
The pyrrolo[3,2-b]pyridine core, a fused heterocyclic system also known as 5-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on its applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the specific mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating the biological efficacy of compounds built around this versatile core.
Introduction: The Structural Significance of Pyrrolo[3,2-b]pyridine
The pyrrolo[3,2-b]pyridine scaffold is an isomeric form of azaindole, containing a pyrrole ring fused to a pyridine ring.[1] This arrangement confers a unique combination of features: the electron-rich pyrrole moiety and the electron-deficient pyridine ring create a distinct electronic distribution, while the fused bicyclic system provides a rigid framework ideal for precise geometric presentation of functional groups to a biological target. These characteristics, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a cornerstone for designing targeted therapies.[2]
Anticancer Activity: A Multi-pronged Assault on Oncogenesis
Derivatives of the pyrrolopyridine scaffold have demonstrated remarkable efficacy in oncology by targeting several key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism I: Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling and represent one of the most successful target classes for anticancer drugs.[3] The pyrrolo[3,2-b]pyridine core has proven to be an exceptional framework for designing potent kinase inhibitors.
The FMS kinase, or Colony-Stimulating Factor-1 Receptor (CSF-1R), is a receptor tyrosine kinase whose overexpression is linked to various cancers, including those of the breast, ovary, and prostate, as well as inflammatory disorders like rheumatoid arthritis.[4] A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were investigated for their FMS kinase inhibitory activity.[5][6]
-
Mechanism of Action: FMS kinase activation by its ligands (CSF-1 or IL-34) triggers downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. Pyrrolo[3,2-c]pyridine inhibitors act as ATP-competitive binders in the kinase domain, blocking autophosphorylation and subsequent signal transduction. This leads to reduced proliferation of tumor-associated macrophages (TAMs) and direct antiproliferative effects on cancer cells.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Unlocking Therapeutic Potential: A Guide to the Biological Targets of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
An In-Depth Technical Guide:
Introduction: The Privileged Scaffold of 1H-Pyrrolo[3,2-b]pyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" for their proven ability to interact with a wide array of biological targets. The 1H-Pyrrolo[3,2-b]pyridine core, an isomer of indole also known as 4-azaindole, is a quintessential example of such a scaffold.[1][2] Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, creates a versatile pharmacophore capable of engaging in diverse, high-affinity interactions within protein binding sites.[2]
The strategic placement of an amine group at the 5-position further enhances its drug-like properties, providing a critical hydrogen bonding point and a vector for synthetic elaboration. This guide synthesizes the current understanding of the therapeutic targets of 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives and their closely related isomers, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the causality behind its promiscuity, focusing primarily on its profound impact on protein kinase inhibition, while also detailing its activity against other critical enzyme families.
Part 1: Protein Kinases – The Predominant Target Class
The human kinome, comprising over 500 protein kinases, is a primary focus of modern drug discovery. These enzymes are master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The pyrrolopyridine scaffold has proven to be an exceptionally effective hinge-binding motif, mimicking the adenine region of ATP to achieve potent and often selective kinase inhibition.
A. Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a pivotal role in cell proliferation, angiogenesis, and development.[5][6] Aberrant FGFR signaling, through gene amplification, fusions, or mutations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[5] This makes FGFRs a highly attractive target for cancer therapy.
Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as highly potent FGFR inhibitors.[5][6][7] The core scaffold establishes crucial hydrogen bonds with the hinge region of the kinase domain, while synthetic modifications extending from the core explore hydrophobic pockets to enhance potency and selectivity.[5]
Table 1: Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives Against FGFRs
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
|---|
| 4h | 7 | 9 | 25 | 712 |[5][6] |
B. Janus Kinases (JAKs)
The Janus kinases (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases essential for cytokine signaling. They mediate the JAK-STAT pathway, which is central to immune cell development, activation, and homeostasis.[8] Specifically, JAK3 associates with the common gamma chain (γc) of cytokine receptors, and its inhibition is a validated strategy for treating autoimmune diseases and transplant rejection.[8]
Researchers have successfully designed 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and selective JAK3 inhibitors.[8] Structure-activity relationship (SAR) studies revealed that modifying the C4-position and carefully tuning molecular lipophilicity were critical for achieving high potency while mitigating off-target effects, such as inhibition of the hERG channel.[8] The optimized compound 31 demonstrated potent immunomodulating effects in T-cell proliferation assays and prolonged graft survival in a rat cardiac transplant model, underscoring its therapeutic potential.[8]
References
- 1. 1H-Pyrrolo[3,2-b]pyridin-3-amine|CAS 1092960-98-9 [benchchem.com]
- 2. 1H-Pyrrolo[3,2-b]pyridin-6-amine | 1015609-67-2 | Benchchem [benchchem.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Ascendancy of the 4-Azaindole Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Azaindole Derivatives
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that confer superior potency, selectivity, and pharmacokinetic properties is a paramount objective. Among the myriad heterocyclic compounds, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has distinguished itself as a "privileged scaffold".[1][2][3] This designation is not arbitrary; it reflects the consistent and significant advantages this motif has demonstrated across a multitude of therapeutic targets.
The 4-azaindole structure is a bioisostere of both the endogenous indole ring and the purine system, a feature that allows it to mimic these critical biological structures.[2][3][4][5] The strategic substitution of a carbon atom with a nitrogen atom at the 4-position of the indole ring system fundamentally reshapes the molecule's electronic distribution and physicochemical characteristics.[1][5] This modification enhances hydrogen bonding capabilities, often improves aqueous solubility, and can create more favorable metabolic profiles compared to its indole counterpart.[4][6] These attributes have made 4-azaindole a cornerstone in the design of kinase inhibitors, where it can adeptly mimic the hinge-binding motif of ATP.[4][5][7] This guide provides a detailed exploration of the structure-activity relationships (SAR) of 4-azaindole derivatives, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes of the 4-Azaindole Scaffold
The utility of the 4-azaindole core is rooted in its unique physicochemical properties. The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring governs its reactivity and biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [3] |
| Molecular Weight | 118.14 g/mol | [3] |
| Appearance | White to light yellow/brown crystalline solid | [3] |
| pKa (Acidic Proton) | 14.66 ± 0.30 (Predicted) | [3] |
| pKa (Basic) | 4.85 (Calculated) | [3] |
| UV λmax | 288 nm | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [3] |
The synthesis of the 4-azaindole core can be achieved through various established routes, with the Bartoli and Batcho-Leimgruber reactions being common methods.[8] This synthetic accessibility allows for extensive functionalization at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.[4]
Caption: General workflow for the development of 4-azaindole derivatives.
Structure-Activity Relationship of 4-Azaindole Derivatives as Kinase Inhibitors
The 4-azaindole scaffold has been most prolifically employed in the development of kinase inhibitors.[2][6][7] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site is a key determinant of its success. The pyrrole N-H typically acts as a hydrogen bond donor, while the pyridine nitrogen at the 4-position can serve as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Robust Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives for Drug Discovery
Application Note: A-7P3C
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which can be considered a bioisostere of indole, often imparts favorable pharmacological properties such as enhanced metabolic stability, improved solubility, and unique hydrogen bonding capabilities due to the presence of the pyridine nitrogen.[1] These characteristics have led to the incorporation of the 7-azaindole core into a multitude of clinically significant molecules, including kinase inhibitors for oncology, immunomodulators, and agents targeting neurodegenerative diseases.[1][2][3][4]
Specifically, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have emerged as a critical class of compounds. The carboxamide functional group at the C3-position serves as a versatile anchor for introducing a wide array of substituents, enabling fine-tuning of a compound's structure-activity relationship (SAR). This has been successfully demonstrated in the development of potent and selective inhibitors for targets like Acetyl-CoA Carboxylase (ACC) and Janus Kinase 3 (JAK3).[5][6]
This application note provides a comprehensive guide for researchers, detailing a robust and reproducible synthetic strategy for accessing these high-value compounds. We will dissect the key synthetic steps, explain the rationale behind procedural choices, and provide a detailed, step-by-step protocol for a representative target molecule.
Retrosynthetic Analysis and General Strategy
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives can be logically approached through a convergent strategy. The primary disconnection is at the amide bond, separating the 7-azaindole-3-carboxylic acid core from the desired amine coupling partner. The 7-azaindole core itself can be constructed through various established methods for indole and azaindole synthesis.
Our recommended approach involves two main stages:
-
Core Synthesis: Construction of the key intermediate, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This often begins with functionalized pyridine precursors.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a primary or secondary amine to furnish the final carboxamide product.
This strategy offers high modularity, allowing for the rapid generation of a library of derivatives by varying the amine component in the final step.
Caption: General Retrosynthetic Strategy.
Detailed Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of a model 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.
Step A: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid (Key Intermediate)
The synthesis of the 7-azaindole core can be achieved through various named reactions, such as the Fischer, Bartoli, or Hemetsberger–Knittel syntheses.[7][8] The choice of method often depends on the availability of starting materials and desired substitution patterns. For this protocol, we will assume the availability of the key intermediate, 7-azaindole-3-carboxylic acid, which can be sourced commercially or synthesized via established literature procedures.[9]
Scientist's Note (Causality): The carboxylic acid at the C3 position is crucial. It serves as the chemical handle for the subsequent amide coupling. The pyrrole N-H and pyridine nitrogen are key pharmacophoric features that will interact with biological targets.
Step B: Amide Coupling to Synthesize N-benzyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
The formation of the amide bond is the cornerstone of this synthesis, linking the core scaffold to the desired amine. This reaction requires the activation of the carboxylic acid to overcome the inherently low reactivity of the carboxylate group towards amines.[10] A wide variety of coupling reagents are available, each with its own advantages regarding efficiency, reaction time, and minimization of side reactions like racemization.[11][12]
For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of 1H-Pyrrolo[3,2-b]pyridin-5-amine Hydrochloride in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Oncology
In the landscape of targeted cancer therapy, protein kinases remain high-value targets due to their central role in regulating cellular signaling pathways.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful drugs lies a heterocyclic core that mimics the adenine moiety of ATP.[1][3] The pyrrolopyridine scaffold, a deaza-isostere of adenine, has emerged as a "privileged structure" in medicinal chemistry.[4] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for designing potent and selective inhibitors.[5]
This guide focuses on a specific, highly functionalized isomer: 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride . We will delve into its properties, strategic applications, and provide detailed, field-tested protocols for its incorporation into advanced kinase inhibitor synthesis workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for novel therapeutic discovery.
Part 1: The Starting Reagent: this compound
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.
Physicochemical & Structural Properties
The hydrochloride salt form of 1H-Pyrrolo[3,2-b]pyridin-5-amine enhances its stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.
| Property | Value | Source |
| CAS Number | 1260771-53-6 | [6][7] |
| Molecular Formula | C₇H₈ClN₃ | [6][8] |
| Molecular Weight | 169.61 g/mol | [6][8] |
| Physical Form | Solid | [6][8] |
| Purity | Typically ≥95% | [6][7] |
| IUPAC Name | This compound | [6] |
| InChI Key | JHLXDZQIZIVPJR-UHFFFAOYSA-N | [6][8] |
Safety & Handling
As with any laboratory chemical, proper handling is paramount. This compound is classified with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][9]
Expert Insight: Always handle this reagent in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[9] For storage, keep the container tightly closed in a cool, dry place.[7][10]
Part 2: The Rationale: Mimicking ATP to Inhibit Kinase Activity
The efficacy of the pyrrolopyridine scaffold stems from its structural similarity to adenine. This allows it to occupy the ATP-binding site and form hydrogen bonds with the "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This binding event competitively blocks ATP from accessing the enzyme's active site, thereby inhibiting phosphorylation of downstream substrates. The 5-amino group on the 1H-Pyrrolo[3,2-b]pyridin-5-amine core serves as a versatile chemical handle for introducing substituents that can extend into other pockets of the active site, enhancing both potency and selectivity.
Figure 1: Kinase hinge-binding model for pyrrolopyridine inhibitors.
Part 3: Core Synthetic Strategies & Protocols
The 5-amino group and the pyrrole/pyridine rings provide multiple sites for chemical modification. A general workflow involves leveraging the amine as a nucleophile or directing group, followed by functionalization of the heterocyclic core through cross-coupling reactions.
Figure 2: General synthetic workflow for kinase inhibitor development.
Protocol A: N-Functionalization via Amide/Urea Formation
This protocol utilizes the primary amine at the C5 position, a common strategy for introducing moieties that can interact with the solvent-exposed region of the kinase.
-
Objective: To synthesize N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide or a corresponding urea derivative.
-
Rationale: Acylation or reaction with an isocyanate are robust and high-yielding reactions. The resulting amide or urea group can act as a hydrogen bond donor/acceptor, which is a common feature in many kinase inhibitors.[11]
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., benzoyl chloride) OR Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), DIPEA) (2.2 equiv)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Add the base (e.g., TEA) dropwise and stir for 15 minutes to generate the free amine in situ.
-
Slowly add the acyl chloride or aryl isocyanate (dissolved in a small amount of DCM if necessary) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide or urea.
Expert Insight: The use of the hydrochloride salt requires at least two equivalents of a non-nucleophilic base: one to neutralize the HCl salt and another to scavenge the HCl generated during the acylation reaction.
Protocol B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
This protocol is essential for installing aryl or heteroaryl groups onto the pyrrolopyridine core, which are critical for occupying hydrophobic pockets in the kinase active site.[12] This requires a pre-functionalization step to install a halide.
-
Objective: To perform a Suzuki coupling on a halogenated 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative.
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, tolerant of a wide range of functional groups. Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[13]
Part 1: Halogenation (Example: Bromination)
-
Protect the 5-amino group if necessary (e.g., as a Boc-carbamate) to prevent side reactions.
-
Dissolve the protected starting material in a suitable solvent like DMF or CHCl₃.
-
Add N-Bromosuccinimide (NBS) portion-wise at 0 °C or room temperature. The regioselectivity will be directed by the electronics of the ring system, often favoring positions on the electron-rich pyrrole ring.
-
Monitor by TLC/LC-MS and purify the resulting bromo-intermediate.
Part 2: Suzuki-Miyaura Coupling Materials:
-
Bromo-pyrrolopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add the bromo-pyrrolopyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
If a protecting group was used, perform a deprotection step (e.g., TFA in DCM for Boc group removal).
Expert Insight: The choice of catalyst, ligand, base, and solvent can be critical and may require optimization.[12] For challenging couplings, using pre-catalysts like RuPhos Pd G2 can improve yields and reaction times.[14][15]
Part 4: Application Focus - Targeting the Fibroblast Growth Factor Receptor (FGFR) Family
The pyrrolo[2,3-b]pyridine scaffold (a close isomer) has been successfully used to develop potent inhibitors of the FGFR family, which are key drivers in various cancers when their signaling is abnormally activated.[16][17] Derivatives of 1H-Pyrrolo[3,2-b]pyridin-5-amine can be designed to target this same family.
Figure 3: Simplified FGFR signaling pathway and point of inhibition.
The potency of inhibitors derived from this class of compounds can be significant, often reaching nanomolar concentrations.
Table 2: Representative Potency of Pyrrolopyridine-Based Kinase Inhibitors
| Target Kinase | Scaffold Type | Representative IC₅₀ | Reference |
| FGFR1 | 1H-Pyrrolo[2,3-b]pyridine | 7 nM | [16] |
| FGFR2 | 1H-Pyrrolo[2,3-b]pyridine | 9 nM | [16] |
| FMS Kinase | 1H-Pyrrolo[3,2-c]pyridine | 0.15 - 1.78 µM | [11] |
| Cdc7 Kinase | 1H-Pyrrolo[2,3-b]pyridine | 7 nM | [18][19] |
| VEGFR2 | Pyrrolo[2,3-d]pyrimidine | 136 nM | [20] |
Note: Data is for related pyrrolopyridine scaffolds and serves as an indication of the potential potency achievable with this structural class.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of next-generation kinase inhibitors. Its intrinsic ability to act as an ATP-competitive hinge-binder, combined with the synthetic accessibility of its C5-amino group and heterocyclic core, provides a robust platform for drug discovery. The protocols and strategies outlined in this document offer a foundation for researchers to explore structure-activity relationships and develop novel, potent, and selective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1260771-53-6 [sigmaaldrich.com]
- 7. This compound, CasNo.1260771-53-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
Abstract
This document provides a detailed experimental protocol and technical guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction with halogenated derivatives of 1H-pyrrolo[3,2-b]pyridin-5-amine. The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its successful functionalization via cross-coupling presents unique challenges due to the presence of multiple nitrogen atoms which can inhibit the palladium catalyst.[3][4] This guide offers a field-proven methodology, explains the causal logic behind reagent and parameter selection, and provides a framework for troubleshooting, ensuring a robust and reproducible workflow for researchers in synthetic and medicinal chemistry.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6][7] Its application in drug discovery is particularly profound, allowing for the modular assembly of complex molecular architectures. The 1H-pyrrolo[3,2-b]pyridine core is of high interest, but its inherent electronic properties and multiple coordination sites (the pyrrole NH, the pyridine nitrogen, and the exocyclic amine) pose a significant hurdle for standard Suzuki protocols. The lone pair electrons on these nitrogen atoms can coordinate strongly to the palladium center, leading to catalyst deactivation and reaction failure.[4][8]
This protocol addresses these challenges directly by employing a carefully selected catalyst system, base, and solvent combination designed to favor the productive catalytic cycle over catalyst inhibition. Understanding the principles behind these choices is paramount for success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Each step is critical and can be influenced by the choice of reagents and conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1H-pyrrolo[3,2-b]pyridin-5-amine derivative. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands.[9]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a X-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrates: X-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq.), Arylboronic acid or ester (1.5 eq.)
-
Catalyst System:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2.5 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.5-6 mol%)
-
-
Base: Potassium phosphate tribasic (K₃PO₄), anhydrous powder (2.0-3.0 eq.)
-
Solvents: 1,4-Dioxane (anhydrous, reaction grade), Water (degassed, deionized)
-
Work-up Reagents: Ethyl acetate, Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate (Na₂SO₄), Celite® or silica gel for filtration.
-
Inert Gas: Argon or high-purity Nitrogen.
Equipment
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Schlenk line or inert gas manifold
-
Heating mantle with a temperature controller or microwave reactor
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a flame-dried Schlenk flask or microwave vial, add the X-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq.), the arylboronic acid (1.5 eq.), and anhydrous K₃PO₄ (2.0 eq.).[8]
-
Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, quickly add the palladium precursor (e.g., Pd₂(dba)₃, 2.0 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%). The use of pre-catalysts can also be considered for enhanced activity.[4]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v). Degas the solvent by sparging with Argon for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The typical reaction concentration is 0.1 M with respect to the limiting reagent.[13]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the target temperature, typically between 80–110 °C.[4]
-
Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. A typical reaction time is 6-24 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13]
-
Causality Behind Experimental Choices (Expertise & Experience)
The success of this challenging coupling hinges on a rational selection of each component.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are often superior as they generate the active L-Pd(0) species more cleanly and efficiently, avoiding issues with ligand-to-palladium ratios.[4] |
| Ligand | XPhos , SPhos, RuPhos | These are bulky, electron-rich biaryl phosphine ligands. The bulk promotes the final reductive elimination step and prevents catalyst dimerization/deactivation. The electron-donating nature increases the electron density on the palladium, facilitating the difficult oxidative addition into the C-X bond of the electron-rich azaindole ring.[3][4][13][14] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid without causing degradation of the sensitive heterocyclic substrate. K₃PO₄ is often effective and cost-efficient.[3][15] |
| Boronic Reagent | Pinacol Esters or MIDA Boronates | While boronic acids can be used, they are susceptible to protodeboronation (hydrolysis back to the arene), a major side reaction.[4][8] Pinacol or MIDA esters offer greater stability, slowly releasing the boronic acid under reaction conditions, which can minimize this side pathway.[16] |
| Solvent System | Dioxane/H₂O or Toluene/H₂O | A polar aprotic solvent like dioxane solubilizes the organic components. A small amount of water is often crucial; it helps dissolve the inorganic base and facilitates the transmetalation step, possibly via a Pd-OH intermediate.[17] Anhydrous conditions with soluble bases like TMSOK are an alternative for highly sensitive substrates.[18] |
| Atmosphere | Strictly Inert (Argon/N₂) | Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid.[8][10] Thorough degassing is mandatory. |
Trustworthiness: A Self-Validating System
A robust protocol must include methods for monitoring and troubleshooting.
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps of the experimental protocol.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen Contamination) 2. Catalyst Inhibition (N-coordination) 3. Insufficient Temperature | 1. Ensure rigorous degassing of solvents and inert atmosphere. 2. Increase ligand loading (e.g., L:Pd ratio of 2.5:1). Switch to a bulkier ligand (e.g., XPhos, RuPhos).[4] 3. Incrementally increase temperature (e.g., in 10 °C steps). |
| Protodeboronation | 1. Boronic acid instability 2. Excess water or overly harsh base 3. Prolonged reaction time | 1. Use a more stable boronic ester (pinacol or MIDA).[8][16] Use fresh boronic acid. 2. Reduce the amount of water or screen a milder base (e.g., K₂CO₃). 3. Optimize for a shorter reaction time. |
| Dehalogenation of SM | 1. Palladium hydride species present 2. Impurities in solvent or base | 1. Screen different bases or ligands. 2. Use high-purity, anhydrous solvents. Ensure the base is dry.[8] |
| Boronic Acid Homocoupling | 1. Oxygen present in the reaction 2. In-situ reduction of Pd(II) precatalyst | 1. Improve degassing procedure. Maintain a positive pressure of inert gas.[8] 2. Use a direct Pd(0) source like Pd₂(dba)₃. |
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 1H-Pyrrolo[3,2-b]pyridin-5-amine
Application Note & Protocol
Topic: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-1H-pyrrolo[3,2-b]pyridin-5-amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is particularly vital in pharmaceutical and materials science, where the aryl-amine motif is a prevalent structural feature.[3] This document provides an in-depth guide to the application of the Buchwald-Hartwig amination for the N-arylation of 1H-pyrrolo[3,2-b]pyridin-5-amine, a heteroaromatic substrate of significant interest in medicinal chemistry. We will explore the mechanistic underpinnings, critical parameters for success—including catalyst, ligand, and base selection—and provide a detailed, field-proven protocol for researchers. The unique challenges posed by the multifunctional pyrrolopyridine core, such as potential catalyst inhibition by the pyridine nitrogen, are addressed through a discussion of rational experimental design.
Introduction: The Challenge and Opportunity
The synthesis of N-aryl heteroamines is a common objective in drug discovery. Traditional methods for forging such bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as a powerful and versatile alternative, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions.[1][3]
The substrate at the heart of this guide, 1H-pyrrolo[3,2-b]pyridin-5-amine, also known as 5-amino-4-azaindole, presents a unique set of challenges. As a heteroaromatic amine, it contains multiple nitrogen atoms that can interact with the palladium catalyst. The pyridine nitrogen, in particular, can act as a competing ligand, potentially sequestering the catalyst and impeding the desired catalytic cycle.[4] Therefore, a successful protocol hinges on the careful selection of a catalytic system that is robust enough to overcome this inherent challenge. This guide provides the technical insights and practical steps to achieve this transformation efficiently.
Mechanistic Overview of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[6]
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the N-aryl amine product.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Scientist's Guide
The success of coupling 1H-pyrrolo[3,2-b]pyridin-5-amine is critically dependent on the judicious choice of four components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Precatalyst & Ligand Selection
For challenging heteroaromatic substrates, the ligand is arguably the most important variable. The goal is to use a ligand that accelerates the rate of reductive elimination to be faster than any potential catalyst deactivation pathways.
-
Expert Insight: Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, are the gold standard for this type of transformation.[1] Ligands like XPhos , RuPhos , or BrettPhos are highly effective.[3][8] Their steric bulk promotes the formation of monoligated palladium species, which are highly active, and their electron-donating nature facilitates the crucial reductive elimination step.[1]
-
Precatalysts: Using modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) is highly recommended.[3] These complexes readily generate the active Pd(0) species in situ and eliminate the need to handle pyrophoric or unstable Pd(0) sources, making the reaction more reproducible and convenient.
| Catalyst System | Typical Substrates | Key Advantages |
| Pd₂(dba)₃ / XPhos | Aryl chlorides, bromides, triflates; Heteroaromatic amines. | High activity, broad scope. Requires careful handling of Pd source. |
| Pd(OAc)₂ / RuPhos | Aryl bromides, chlorides; Hindered primary amines. | Effective for sterically demanding couplings.[9] |
| XPhos Pd G3 Precatalyst | Broad range of aryl/heteroaryl halides and amines. | Air- and moisture-stable, high activity, excellent reproducibility. |
| BrettPhos Pd G3 Precatalyst | Primary amines, ammonia equivalents.[5][8] | Excellent for coupling primary amines, often at lower temperatures. |
Choice of Base
The base's role is to deprotonate the amine, forming the palladium amido complex. A strong, non-nucleophilic base is required.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[6] Given the acidic nature of the pyrrole N-H, a strong base like NaOtBu is generally well-tolerated and promotes efficient catalysis.
Solvent and Reaction Conditions
-
Solvents: Anhydrous, aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[2][8]
-
Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be assembled under an inert atmosphere (Nitrogen or Argon), typically in a glovebox or using Schlenk line techniques. Solvents must be thoroughly degassed before use.
-
Temperature: Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of 1H-pyrrolo[3,2-b]pyridin-5-amine with a generic aryl bromide.
Materials & Reagents
| Reagent | M.W. | Equivalents | Example Amount |
| 1H-Pyrrolo[3,2-b]pyridin-5-amine | 133.15 | 1.2 | 100 mg (0.75 mmol) |
| Aryl Bromide (Ar-Br) | - | 1.0 | (0.625 mmol) |
| XPhos Pd G3 Precatalyst | 863.61 | 0.02 (2 mol%) | 10.8 mg (0.0125 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 84 mg (0.875 mmol) |
| Anhydrous Toluene | - | - | 3 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Preparation (In a Glovebox): To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-b]pyridin-5-amine (1.2 eq.), the aryl bromide (1.0 eq.), the XPhos Pd G3 precatalyst (0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Solvent Addition: Seal the vial with a PTFE-lined screw cap. Remove the vial from the glovebox and add degassed, anhydrous toluene (to achieve approx. 0.2 M concentration based on the limiting reagent) via a syringe.
-
Reaction: Place the vial in a preheated aluminum heating block set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the limiting aryl bromide is a good indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and carefully add water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1H-pyrrolo[3,2-b]pyridin-5-amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvent.3. Base is old or has absorbed moisture.4. Reaction temperature too low. | 1. Use a fresh bottle of precatalyst or screen other catalyst/ligand combinations.2. Ensure solvent is freshly degassed (e.g., by sparging with argon for 30 min).3. Use a fresh bottle of base, weighed quickly.4. Increase temperature in 10 °C increments. |
| Hydrodehalogenation of Ar-X | 1. Presence of water.2. Ligand choice may favor this side reaction.[1] | 1. Use rigorously dried reagents and solvent.2. Switch to a different ligand system (e.g., from XPhos to RuPhos). |
| Formation of Dark Tar | 1. Reaction temperature is too high.2. Substrate or product decomposition. | 1. Lower the reaction temperature.2. Consider a milder base (e.g., K₃PO₄) and a lower temperature. |
| Difficulty in Purification | Product is very polar and streaks on silica gel. | 1. Add a small amount of triethylamine (~1%) to the chromatography eluent.2. Consider reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust method for the N-arylation of 1H-pyrrolo[3,2-b]pyridin-5-amine, provided that the reaction is conducted with careful consideration of the catalytic system and conditions. The use of modern, air-stable palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands is paramount to overcoming the challenges associated with this heteroaromatic substrate. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. nbinno.com [nbinno.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1H-Pyrrolo[3,2-b]pyridin-5-amine for Cancer Research
Introduction: The Privileged Scaffold of Pyrrolopyridines in Oncology
The quest for novel and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. Among these, the pyrrolopyridine scaffold, a bioisostere of indole, has garnered significant attention. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases, a class of enzymes that regulate cellular signaling pathways, are often dysregulated in cancer, making them prime targets for therapeutic intervention. The derivatization of the pyrrolopyridine core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases, offering a promising avenue for the development of targeted cancer therapies.
This application note provides a detailed guide to the derivatization of a specific, highly versatile pyrrolopyridine isomer, 1H-pyrrolo[3,2-b]pyridin-5-amine . We will explore the chemical logic behind its derivatization into potent anticancer agents, provide detailed, field-proven protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that govern the efficacy of the resulting compounds.
Strategic Derivatization of the 5-Amino Group: A Gateway to Potent Kinase Inhibitors
The 5-amino group of the 1H-pyrrolo[3,2-b]pyridine core is a critical handle for synthetic modification. Its nucleophilic nature allows for a variety of chemical transformations, most notably the formation of amides and ureas. These functional groups are prevalent in a multitude of approved kinase inhibitors, as they can act as crucial hydrogen bond donors and acceptors, anchoring the small molecule within the ATP-binding pocket of the target kinase.
The general strategies for the derivatization of 1H-pyrrolo[3,2-b]pyridin-5-amine into amides and ureas are outlined below. These reactions are foundational for creating diverse chemical libraries for screening against various cancer-related targets.
Caption: Derivatization workflow for 1H-pyrrolo[3,2-b]pyridin-5-amine.
Protocol 1: Synthesis of N-(1H-pyrrolo[3,2-b]pyridin-5-yl)amide Derivatives
This protocol details a general method for the acylation of 1H-pyrrolo[3,2-b]pyridin-5-amine to form amide derivatives. The choice of acylating agent (an acid chloride or a carboxylic acid with a coupling agent) allows for the introduction of a wide variety of substituents.
Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. The resulting amide moiety can mimic the peptide bond and form crucial hydrogen bonds with the hinge region of many kinase ATP-binding sites. The "R" group of the acylating agent can be varied to explore different regions of the binding pocket, thereby influencing potency and selectivity.
Materials:
-
1H-pyrrolo[3,2-b]pyridin-5-amine
-
Substituted acid chloride (R-COCl) or carboxylic acid (R-COOH)
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvents (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq) in anhydrous DCM or DMF.
-
Base Addition: Add the organic base (e.g., triethylamine, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation (Method A: Acid Chloride): Slowly add the substituted acid chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Acylation (Method B: Carboxylic Acid): To a separate flask, dissolve the carboxylic acid (1.1 eq) and coupling agents (e.g., HATU, 1.2 eq) in anhydrous DMF. Add the organic base (2.0 eq) and stir for 15 minutes. Add this activated acid solution to the solution of 1H-pyrrolo[3,2-b]pyridin-5-amine. Stir at room temperature for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of N-aryl-N'-(1H-pyrrolo[3,2-b]pyridin-5-yl)urea Derivatives
This protocol describes the synthesis of urea derivatives by reacting 1H-pyrrolo[3,2-b]pyridin-5-amine with an isocyanate. The resulting diaryl ureas are a well-established class of kinase inhibitors.
Rationale: The urea linkage provides a rigid and planar hydrogen-bonding motif that is highly effective in kinase inhibition. The N-aryl substituent can be tailored to interact with specific hydrophobic pockets within the kinase active site, a strategy successfully employed in drugs like Sorafenib.
Materials:
-
1H-pyrrolo[3,2-b]pyridin-5-amine
-
Substituted aryl isocyanate (Ar-NCO)
-
Anhydrous solvents (e.g., tetrahydrofuran (THF), DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq) in anhydrous THF or DMF.
-
Isocyanate Addition: Add the substituted aryl isocyanate (1.05 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The formation of a precipitate may be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure urea derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Biological Evaluation: Assessing Anticancer Potential
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and target engagement, followed by more complex cellular assays.
Caption: Tiered approach for the biological evaluation of synthesized compounds.
Protocol 3: In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compounds to the wells in triplicate and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
| Compound Type | Target Class | Example Cancer Cell Lines | Typical IC₅₀ Range |
| N-aryl-N'-(pyrrolopyridinyl)ureas | VEGFR-2, Raf kinases | MCF-7 (Breast), HCT-116 (Colon) | 0.1 - 10 µM |
| N-(pyrrolopyridinyl)benzamides | PI3K, mTOR | PC-3 (Prostate), A549 (Lung) | 0.5 - 20 µM |
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological evaluation of a library of derivatives allows for the elucidation of structure-activity relationships. For N-aryl urea and amide derivatives of aminopyrrolopyridines, several general trends have been observed:
-
Aryl Substituents: The nature and position of substituents on the aryl ring of the urea or amide moiety significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, in the meta or para positions often enhance potency.
-
Linker Rigidity: The urea linker provides a rigid connection that is often favored for kinase inhibition. The planarity of the system is crucial for effective hydrogen bonding.
-
Pyrrole N-Substitution: Substitution on the pyrrole nitrogen can be used to modulate physicochemical properties such as solubility and cell permeability, but can also impact binding depending on the target kinase.
Conclusion
The 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold represents a versatile and promising starting point for the development of novel anticancer agents. Through straightforward and robust derivatization strategies, such as amide and urea formation, a diverse range of compounds can be synthesized and screened. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this privileged heterocyclic system in the ongoing fight against cancer.
Application Note: A Guide to Utilizing 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1] These fragments typically adhere to the "Rule of Three," possessing a molecular weight under 300 Da, a ClogP less than 3, and fewer than three hydrogen bond donors and acceptors.[1][3] The core principle of FBDD is that these initial low-affinity hits can be progressively optimized through structure-guided chemistry—either by growing the fragment to occupy adjacent pockets or by linking multiple fragments together—to generate highly potent and specific leads.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride , a versatile heterocyclic fragment, in an FBDD campaign. We will explore its utility as a starting point and provide comprehensive, field-proven protocols for its screening, validation, and characterization using key biophysical techniques.
Featured Fragment: this compound
1H-Pyrrolo[3,2-b]pyridin-5-amine, also known as 6-azaindole, is an excellent candidate for fragment screening. Its rigid bicyclic core provides a well-defined vector for chemical elaboration, while the amine and pyrrole functionalities offer crucial hydrogen bond donor and acceptor sites for target interaction. The hydrochloride salt form ensures adequate aqueous solubility, which is critical for biophysical screening assays often conducted at high fragment concentrations.
| Property | Value | Source |
| CAS Number | 1260771-53-6 | [6][7][8] |
| Molecular Formula | C₇H₈ClN₃ | [6][7][9] |
| Molecular Weight | 169.61 g/mol | [6][9][10] |
| IUPAC Name | This compound | [6] |
| Physical Form | Solid | [6][10] |
| Purity | ≥96% | [6][9][10] |
The FBDD Experimental Workflow: A Multi-Faceted Approach
A successful FBDD campaign is not reliant on a single technique but rather on an integrated cascade of biophysical methods to identify, validate, and characterize fragment hits.[11] This multi-step process is essential for eliminating false positives and ensuring that synthetic chemistry efforts are focused on genuine binders.[11] The workflow rigorously triages fragments from a primary screen through orthogonal validation to detailed structural analysis.
Figure 1: A typical workflow for a Fragment-Based Drug Discovery campaign.
Part 1: Primary Screening Protocols for Hit Identification
The objective of the primary screen is to rapidly identify fragments from a library that interact with the target protein. Because fragments are weak binders, highly sensitive biophysical techniques are required.[12][13] We present protocols for two of the most robust and widely used primary screening methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1.1: Surface Plasmon Resonance (SPR) Primary Screen
SPR is a label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[14][15] It is highly sensitive, making it ideal for detecting the weak interactions characteristic of fragments.[16][17]
Causality: The choice of SPR as a primary screen is driven by its high throughput, low protein consumption, and its ability to provide kinetic data (association and dissociation rates), which can be valuable for early hit ranking.[15][16]
Methodology:
-
Protein Immobilization:
-
Select a sensor chip appropriate for your target (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The goal is to achieve an immobilization level that will yield a sufficient signal (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 100 mM).
-
For the screening assay, prepare a working solution (e.g., 200 µM) in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO). It is critical that the DMSO concentration in the fragment solutions precisely matches that of the running buffer to avoid false positives due to refractive index mismatch.[16]
-
-
Screening Assay:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A solvent correction step, involving injections of running buffer with slightly varying DMSO concentrations, should be performed to create a calibration curve for accurate bulk refractive index subtraction.
-
A fragment is considered a primary hit if it produces a specific, concentration-dependent binding response on the target surface that is significantly above the noise level after reference and solvent correction.
-
Protocol 1.2: NMR-Based Primary Screen (Saturation Transfer Difference)
NMR spectroscopy is a powerful solution-based method for detecting weak binding events.[18][19] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for FBDD.[4][20] In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands, resulting in a decrease in their NMR signal intensity.
Causality: NMR is chosen for its robustness and ability to provide structural information about the binding epitope of the fragment. It is less prone to certain artifacts that can affect surface-based methods and directly observes the binding event in solution.[20]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
Prepare a stock solution of this compound in d6-DMSO.
-
Add the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<5%).
-
A control sample containing only the fragment at the same concentration should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment-only sample to identify its characteristic resonance signals.
-
On the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: The protein is saturated with a train of selective pulses at a frequency where only protein resonances occur (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulses are applied at a frequency where no protein or fragment signals are present (e.g., 40 ppm).
-
-
The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment that has received saturation transfer from the protein.
-
A fragment is identified as a hit if clear signals appear in the STD difference spectrum, confirming its binding to the target. The relative intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface.
-
Part 2: Hit Validation and Structural Characterization Protocols
Following a primary screen, hits must be validated using an orthogonal biophysical method to confirm binding and rule out assay-specific artifacts.[4][11] Subsequently, high-resolution structural information is crucial for guiding the hit-to-lead optimization process.[21][22]
Protocol 2.1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS) in a single experiment.[11]
Causality: ITC is considered a gold-standard validation technique because it is a true in-solution method that requires no modification or immobilization of reactants. It provides the dissociation constant (K_D) and offers insight into the binding forces, confirming that the interaction is not an experimental artifact.
Methodology:
-
Sample Preparation:
-
Prepare the target protein (e.g., 20-50 µM) and the fragment (e.g., 0.5-2 mM) in the exact same, thoroughly degassed buffer. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended.
-
The fragment is typically placed in the injection syringe, and the protein is placed in the sample cell.
-
-
ITC Experiment:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.
-
The initial injections will produce the largest heat changes as the binding sites become saturated. The heat change will diminish with subsequent injections.
-
A control experiment, injecting the fragment into buffer alone, should be performed to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the resulting integrated heat data to a suitable binding model (e.g., a one-site model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2.2: X-Ray Crystallography for Structural Determination
X-ray crystallography provides an atomic-level 3D structure of the protein-fragment complex.[14] This information is invaluable for medicinal chemists, as it reveals the precise binding mode, key interactions, and available vectors for chemical modification.[13][23]
Causality: Obtaining a crystal structure is the ultimate validation of a fragment hit. It provides unambiguous proof of binding and the structural blueprint required for rational, structure-based drug design, which is the cornerstone of the FBDD approach.[21]
Methodology:
-
Protein Crystallization:
-
Generate high-quality crystals of the target protein using standard crystallization techniques (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a concentration well above its expected K_D (e.g., 1-10 mM) in a cryo-protectant-containing mother liquor.
-
Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. The soaking time needs to be optimized to allow fragment diffusion into the crystal without damaging the crystal lattice.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of the fragment confirms its binding location and orientation.
-
Part 3: Data Interpretation and Hit-to-Lead Progression
Once a fragment hit is validated and its binding mode is determined, the focus shifts to optimizing its affinity and drug-like properties.
Assessing Fragment Quality: Ligand Efficiency
A critical metric for prioritizing fragment hits is Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule (typically by the number of heavy, non-hydrogen atoms), providing a measure of the binding energy per atom. It helps identify fragments that are small yet bind very efficiently, making them superior starting points for optimization.[14]
LE = (1.37 / Heavy Atom Count) * pK_D
| Fragment Hit | K_D (µM) | Heavy Atoms | Ligand Efficiency (LE) | Assessment |
| 1H-Pyrrolo[3,2-b]pyridin-5-amine | 500 | 10 | 0.30 | Good starting point |
| Fragment B | 200 | 15 | 0.26 | Less efficient |
| Fragment C | 1000 | 9 | 0.27 | Moderate |
Table based on hypothetical data for illustrative purposes.
Structure-Guided Fragment Growth
The crystal structure of the target in complex with 1H-Pyrrolo[3,2-b]pyridin-5-amine reveals unoccupied pockets and potential interaction points adjacent to the bound fragment. Medicinal chemistry efforts can then focus on "growing" the fragment by adding chemical functionalities that exploit these features to increase affinity and selectivity. This knowledge-based approach is significantly more efficient than traditional SAR exploration.[24]
Figure 2: A conceptual diagram of the fragment growing strategy.
Conclusion
This compound serves as an exemplary scaffold for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical nature make it an ideal starting point for identifying novel binders. By employing a rigorous and integrated cascade of biophysical techniques—from high-sensitivity primary screens like SPR and NMR to gold-standard validation with ITC and structural elucidation via X-ray crystallography—researchers can effectively identify and validate its interactions with a protein target. The resulting high-resolution structural information provides a clear and rational path for optimizing these low-affinity fragments into potent, selective, and novel lead compounds, ultimately accelerating the drug discovery timeline.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1260771-53-6 [sigmaaldrich.com]
- 7. This compound, CasNo.1260771-53-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 9. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 18. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
Introduction: Unveiling the Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this and related isomeric systems, such as 1H-pyrrolo[2,3-b]pyridine, have garnered significant attention as potent inhibitors of key cellular signaling proteins, particularly protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various tumors.[1][6][7] Furthermore, the broader class of pyrrolopyridines has shown activity against other important targets like Haspin kinase, phosphodiesterase 4B (PDE4B), and acetyl-CoA carboxylase (ACC) 1.[2][3][8]
The transition from a promising chemical entity to a viable drug candidate is a rigorous journey that necessitates a deep understanding of its biological effects in a cellular context. While in vitro biochemical assays are invaluable for initial screening and determining direct inhibitory activity against a purified target, they often fall short of predicting a compound's true efficacy and behavior within the complex and dynamic environment of a living cell.[9] Cell-based assays bridge this critical gap by providing physiologically relevant data on a compound's mechanism of action, its effects on cell viability and proliferation, and its engagement with the intended target in the presence of cellular machinery.[10][11]
This comprehensive guide provides detailed protocols and expert insights for a suite of cell-based assays specifically tailored for the characterization of 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives. These assays are designed to be a self-validating system, moving from broad phenotypic effects to specific target engagement and downstream signaling consequences.
I. Foundational Assays: Assessing Cellular Viability and Proliferation
A primary objective in the development of many small molecule inhibitors, particularly in oncology, is the inhibition of cancer cell growth. Therefore, the initial characterization of novel 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives should involve a robust assessment of their impact on cell viability and proliferation.
A. Principle of Cell Viability Assays
Cell viability assays are designed to quantify the number of living cells in a population after exposure to a test compound. A common and reliable method is the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which are reduced by metabolically active cells to produce a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
B. Protocol: MTT Cell Viability Assay
1. Cell Seeding:
- Culture cancer cell lines relevant to the suspected target of the 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives (e.g., breast cancer cell lines for an FGFR inhibitor).
- Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of the 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives in complete growth medium. It is advisable to perform a broad concentration range initially (e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently pipette up and down to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values can be determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 72 | 1.2 |
| Derivative B | MDA-MB-231 | 72 | 5.8 |
| Staurosporine (Control) | MCF-7 | 72 | 0.05 |
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
II. Target Engagement: Confirming Intracellular Interaction
A crucial step in validating a potential drug candidate is to confirm that it directly interacts with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in live cells.
A. Principle of CETSA
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When cells are heated, proteins begin to denature and aggregate. The binding of a small molecule inhibitor can stabilize its target protein, resulting in a higher melting temperature. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining at different temperatures.
B. Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment:
- Culture the chosen cell line to near confluency.
- Treat the cells with the 1H-pyrrolo[3,2-b]pyridin-5-amine derivative or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
2. Cell Lysis and Heating:
- Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease inhibitors).
- Subject the cell lysates to a temperature gradient using a PCR machine. A typical gradient would be from 40°C to 70°C in 2-3°C increments.
- After heating, centrifuge the samples at high speed to pellet the aggregated proteins.
3. Protein Quantification:
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of the target protein in the supernatant using a standard protein detection method, such as Western blotting or ELISA, with an antibody specific to the target protein.
C. Data Analysis and Interpretation
The results are plotted as the fraction of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Compound | Target Protein | Temperature Shift (°C) |
| Derivative A | Kinase X | + 4.2 |
| Vehicle Control | Kinase X | 0 |
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Mechanism of Action: Elucidating Downstream Signaling Effects
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on downstream cellular signaling pathways. For kinase inhibitors, this typically involves assessing the phosphorylation status of the kinase's substrates.
A. Principle of Phospho-Protein Analysis
Many kinases, upon activation, phosphorylate specific downstream proteins, which in turn propagate the signal. An effective kinase inhibitor will block this phosphorylation event. Western blotting is a widely used technique to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
B. Protocol: Western Blotting for Phospho-Proteins
1. Cell Lysis and Protein Quantification:
- Seed and treat cells with the 1H-pyrrolo[3,2-b]pyridin-5-amine derivative as in the cell viability assay.
- After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream substrate.
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- To ensure equal protein loading, the membrane should also be probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like GAPDH or β-actin.
4. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
D. Data Analysis and Interpretation
The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein or housekeeping protein levels. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with the compound confirms its inhibitory effect on the signaling pathway.
Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
IV. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives. By systematically assessing their impact on cell viability, confirming target engagement, and elucidating their mechanism of action, researchers can gain critical insights into the therapeutic potential of these compounds. Further characterization could involve more advanced cell-based assays such as high-content imaging to assess morphological changes, cell cycle analysis, and apoptosis assays to delve deeper into the specific cellular responses elicited by these promising molecules. The successful application of these protocols will undoubtedly accelerate the discovery and development of novel therapeutics based on the 1H-pyrrolo[3,2-b]pyridine scaffold.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. news-medical.net [news-medical.net]
- 11. 细胞测定 [sigmaaldrich.com]
Application Notes and Protocols: In Vitro Evaluation of 1H-Pyrrolo[3,2-b]pyridin-5-amine Analogs
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of 1H-pyrrolo[3,2-b]pyridin-5-amine, in particular, have garnered significant interest as potential therapeutic agents, notably as inhibitors of protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for drug discovery.[6][7]
This guide provides a comprehensive framework for the in vitro evaluation of novel 1H-pyrrolo[3,2-b]pyridin-5-amine analogs. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the cytotoxic effects, target engagement, and inhibitory activity of their compounds, as well as their impact on intracellular signaling pathways.
I. Preliminary Cytotoxicity Assessment
A crucial first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent, more targeted assays. Tetrazolium reduction assays, such as the XTT and MTT assays, are reliable and widely used methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]
Causality Behind Experimental Choices
-
Choice of Assay: The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing potential errors and simplifying the workflow.[10]
-
Cell Lines: A panel of cell lines should be chosen based on the putative target of the 1H-pyrrolo[3,2-b]pyridin-5-amine analogs. For example, if the compounds are designed as kinase inhibitors for a specific cancer type, relevant cancer cell lines and a non-cancerous control cell line should be included.
-
Dose Range: A broad range of concentrations is initially screened to determine the half-maximal inhibitory concentration (IC50).
Protocol: XTT Cell Viability Assay[8][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1H-pyrrolo[3,2-b]pyridin-5-amine analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Data Presentation: Example Cytotoxicity Data
| Compound | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Normal Cell Line (IC50, µM) |
| Analog 1 | 5.2 | 8.1 | > 100 |
| Analog 2 | 12.8 | 15.3 | > 100 |
| Analog 3 | 0.9 | 1.5 | 55.4 |
II. Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound directly interacts with its intended intracellular target is a critical step in drug development.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[13][14][15][16] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[12][13]
Experimental Workflow: CETSA
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement[14][15][16]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the 1H-pyrrolo[3,2-b]pyridin-5-amine analog or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[13]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[13]
-
Protein Analysis: Analyze the supernatant by Western blot to detect the amount of soluble target protein remaining at each temperature.
Data Presentation: Example CETSA Melt Curve
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Analog 3) |
| 40 | 100% | 100% |
| 45 | 95% | 100% |
| 50 | 80% | 98% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 40% |
| 70 | <1% | 15% |
III. In Vitro Kinase Inhibition Assay
To quantify the inhibitory potency of the 1H-pyrrolo[3,2-b]pyridin-5-amine analogs against their purified target kinase, an in vitro kinase assay is essential.[6][17][18][19][20][21] These assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[6]
Causality Behind Experimental Choices
-
Assay Format: Radiometric assays using ³²P-labeled ATP are considered the gold standard for their sensitivity and direct measurement of phosphorylation.[6][22] However, non-radioactive formats, such as those based on fluorescence or luminescence, are often preferred for their safety and high-throughput capabilities.[19][21]
-
Substrate: The choice of substrate (peptide or protein) can influence the assay results. A substrate that is physiologically relevant to the target kinase is ideal.
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Assays are often performed at the Km value of ATP for the specific kinase to allow for a more accurate determination of the inhibitor's potency.[7]
Protocol: In Vitro Kinase Assay[18][19][24]
-
Reaction Setup: In a microplate, combine the purified kinase, the substrate, and the 1H-pyrrolo[3,2-b]pyridin-5-amine analog at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and MgCl2).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane.
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiometric assays, fluorescence/luminescence for other formats).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Example Kinase Inhibition Data
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Analog 1 | 150.3 | >10,000 | >10,000 |
| Analog 2 | 525.8 | >10,000 | >10,000 |
| Analog 3 | 25.1 | 5,800 | 8,200 |
IV. Analysis of Intracellular Signaling Pathways by Western Blot
To understand the cellular mechanism of action of the 1H-pyrrolo[3,2-b]pyridin-5-amine analogs, it is essential to investigate their effects on the downstream signaling pathways regulated by the target kinase.[23] Western blotting is a widely used technique to detect and quantify changes in the phosphorylation status and expression levels of key signaling proteins.[24][25][26][27]
Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western Blot analysis of signaling pathways.
Protocol: Western Blot Analysis of Signaling Pathways[26][27][28]
-
Cell Treatment and Lysis: Treat cells with the 1H-pyrrolo[3,2-b]pyridin-5-amine analogs at various concentrations and for different time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (total and phosphorylated forms) overnight at 4°C.[24][26][27] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
V. Conclusion
The systematic in vitro evaluation of 1H-pyrrolo[3,2-b]pyridin-5-amine analogs, as outlined in these application notes, provides a robust framework for identifying and characterizing promising drug candidates. By employing a multi-faceted approach that encompasses cytotoxicity profiling, target engagement verification, kinase inhibition assays, and analysis of downstream signaling pathways, researchers can gain a comprehensive understanding of the biological activity and mechanism of action of their compounds. This detailed characterization is indispensable for the advancement of novel therapeutics from the bench to the clinic.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. In Vitro Kinase Assays | Revvity [revvity.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of Substituted 1H-Pyrrolo[3,2-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold and the Imperative of Early ADME Assessment
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone for the development of potent and selective modulators of various biological targets, most notably protein kinases.[1] As kinase inhibitors, these compounds are at the forefront of targeted therapies for oncology and inflammatory diseases.[1] However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a leading cause of attrition.
Therefore, a systematic and early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory requirement but a critical, data-driven strategy to guide successful drug design. This guide provides a comprehensive overview and detailed protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for novel substituted 1H-pyrrolo[3,2-b]pyridine derivatives. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also interpret the data to make informed decisions in their drug discovery programs.
The Integrated Pharmacokinetic Profiling Workflow
A successful pharmacokinetic evaluation follows a logical progression from high-throughput in vitro assays to more resource-intensive in vivo studies. This tiered approach allows for the early elimination of compounds with fatal flaws, such as extreme metabolic instability or high potential for drug-drug interactions, thereby focusing resources on candidates with the highest probability of success.[2]
Caption: Integrated workflow for pharmacokinetic profiling.
Part 1: Foundational In Vitro ADME Profiling
The initial screening phase focuses on three key properties that dictate a drug's behavior in vivo: its susceptibility to metabolism, its binding to plasma proteins, and its potential to inhibit major drug-metabolizing enzymes.
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, are responsible for the majority of Phase I metabolic reactions.[3] Low metabolic stability often leads to high in vivo clearance, low oral bioavailability, and a short half-life, rendering a compound ineffective.[][5] The liver microsome assay is a cost-effective and reproducible model to assess this Phase I metabolic liability early in discovery.[2][6] The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[3][5]
Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test 1H-pyrrolo[3,2-b]pyridine derivative in 100% DMSO.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in phosphate buffer. This is the essential cofactor for CYP450 enzyme activity.
-
Prepare a "stop solution" of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition).
-
Prepare parallel wells without NADPH as a negative control to assess non-CYP-mediated degradation.[2]
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of the ice-cold stop solution.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Table 1: Example Metabolic Stability Data for 1H-pyrrolo[3,2-b]pyridine Analogs
| Compound ID | t½ (min) | Clint (µL/min/mg) | Classification |
| PYR-001 | > 60 | < 11.5 | High Stability |
| PYR-002 | 25 | 27.7 | Moderate Stability |
| PYR-003 | 8 | 86.6 | Low Stability |
| Verapamil (Control) | 12 | 57.8 | Moderate Stability |
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Scientific Rationale: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[7] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to target tissues and be cleared.[8][9] Highly protein-bound drugs may have a reduced therapeutic effect and a lower volume of distribution.[7] The Rapid Equilibrium Dialysis (RED) device is considered the gold standard for determining the unbound fraction (fu) due to its accuracy and reliability.[8][10]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device and Reagent Preparation:
-
Use a commercial RED plate with inserts containing a semi-permeable membrane (typically 8 kDa MWCO).
-
Prepare a stock solution of the test compound and spike it into human plasma (from pooled donors) to a final concentration of 1-5 µM.[7]
-
The dialysis buffer is typically phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Setup:
-
Add the plasma containing the test compound to the sample chamber (red-colored) of the RED insert.
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker (approx. 300 RPM) to allow the unbound drug to reach equilibrium across the membrane.[8]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Crucially, matrix-match the samples for accurate comparison. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[9]
-
Precipitate proteins from both matched samples using ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS.
-
-
Data Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the analyte concentration (peak area ratio) in the buffer chamber to that in the plasma chamber.
-
% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
% Bound = 100 - % Unbound
-
Table 2: Example Plasma Protein Binding Data
| Compound ID | Species | % Unbound (fu) | Classification |
| PYR-001 | Human | 12.5 | Moderately Bound |
| PYR-002 | Human | 0.8 | Highly Bound |
| PYR-003 | Human | 35.2 | Low Binding |
| Warfarin (Control) | Human | 1.1 | Highly Bound |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[11] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[12][13] Regulatory agencies recommend testing for inhibition of the most clinically relevant isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4).[13] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC50).
Protocol: CYP Inhibition (IC50) Assay
-
Reagent Preparation:
-
Use human liver microsomes (0.2-0.4 mg/mL) as the enzyme source.[14]
-
Prepare a "cocktail" of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6, Diclofenac for 2C9, Midazolam for 3A4, etc.) at concentrations close to their Km values.[15]
-
Prepare serial dilutions of the test 1H-pyrrolo[3,2-b]pyridine (typically 8 concentrations, from 0.01 to 100 µM) and known positive control inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).[13][15]
-
-
Incubation:
-
In a 96-well plate, add microsomes, the probe substrate cocktail, and the test compound/control inhibitor.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH solution.
-
Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Process samples as described in the microsomal stability assay (centrifugation, supernatant transfer).
-
Using LC-MS/MS, quantify the specific metabolite formed from each probe substrate. The decrease in metabolite formation relative to a vehicle control indicates inhibition.[13]
-
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each CYP isoform.
-
Table 3: Example CYP Inhibition IC50 Data
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | DDI Risk Potential |
| PYR-001 | > 50 | > 50 | 22.5 | 8.9 | Low to Moderate |
| PYR-002 | > 50 | 4.1 | > 50 | 0.7 | High (for CYP3A4) |
| PYR-003 | 15.6 | > 50 | > 50 | > 50 | Low |
Part 2: Bioanalytical Method for In Vivo Studies
Scientific Rationale: An accurate, sensitive, and robust bioanalytical method is the cornerstone of any in vivo pharmacokinetic study. It allows for the precise quantification of the drug (and potentially its metabolites) in complex biological matrices like plasma.[16] Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed.[17][18]
Protocol Outline: UPLC-MS/MS Method Development
-
Mass Spectrometer Tuning: Infuse a standard solution of the 1H-pyrrolo[3,2-b]pyridine derivative into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature) and identify the precursor ion. Perform a product ion scan to find the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).[17]
-
Chromatography Development: Select a suitable UPLC column (e.g., C18) and mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve a sharp, symmetrical peak shape with a short retention time and adequate separation from matrix components.
-
Sample Preparation: Develop a simple and reproducible sample cleanup method. Protein precipitation with acetonitrile is often sufficient for discovery-phase studies due to its speed and efficiency.[18]
-
Method Validation (abbreviated for discovery): Assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), and precision/accuracy with quality control (QC) samples at low, medium, and high concentrations.
Table 4: Example UPLC-MS/MS Parameters for PYR-001
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC H-Class[9] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 2.0 min |
| Flow Rate | 0.5 mL/min |
| MS System | Waters Xevo TQ-S Mass Spectrometer[9] |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., m/z 350.2 -> 185.1 |
| Capillary Voltage | 3.0 kV |
| LLOQ in Plasma | 1 ng/mL |
Part 3: Definitive In Vivo Pharmacokinetic Study
Scientific Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a complete biological system.[2] Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of key PK parameters, including clearance, volume of distribution, half-life, and, critically, oral bioavailability (F%).[1][19] The rat is a commonly used preclinical species for these initial studies.
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Protocol: Rat Pharmacokinetic Study (IV/PO Crossover)
-
Animal Dosing:
-
Use male Sprague-Dawley rats (n=3-4 per group).[1]
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation is typically a solution in a vehicle like saline/DMSO/Tween 80.
-
PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg). The formulation is often a suspension in 0.5% carboxymethylcellulose (CMC).[1]
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from a cannulated vessel or via tail nick at multiple time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 10,000 x g for 5 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis and PK Calculation:
-
Analyze the plasma samples using the validated UPLC-MS/MS method described in Part 2.
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Oral Bioavailability (F%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Table 5: Example Pharmacokinetic Parameters for PYR-001 in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 (at 5 min) | 850 |
| Tmax (hr) | - | 1.0 |
| AUC_last (hr*ng/mL) | 2100 | 5800 |
| t½ (hr) | 3.5 | 3.8 |
| Clearance (mL/min/kg) | 7.9 | - |
| Vdss (L/kg) | 2.5 | - |
| Oral Bioavailability (F%) | - | 27.6% |
Part 4: Data Integration and Decision Making
The ultimate goal of PK profiling is to build a holistic understanding of a compound to guide chemical optimization. The data from in vitro and in vivo studies must be integrated to make rational decisions.
Caption: Decision-making tree based on integrated PK data.
Conclusion
The pharmacokinetic profiling of novel substituted 1H-pyrrolo[3,2-b]pyridines is a multi-faceted but essential component of the drug discovery process. By employing the systematic, tiered approach outlined in these application notes—from foundational in vitro ADME assays to definitive in vivo studies—research teams can efficiently identify compounds with desirable drug-like properties. This strategy not only increases the probability of selecting a successful clinical candidate but also provides a deep mechanistic understanding that can guide the intelligent design of next-generation molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
- 11. criver.com [criver.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. enamine.net [enamine.net]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1H-Pyrrolo[3,2-b]pyridin-5-amine in Modern Medicinal Chemistry
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold, a member of the azaindole family, represents a privileged structural motif in contemporary drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, confer advantageous physicochemical characteristics and versatile biological activities. This guide provides an in-depth exploration of a key derivative, 1H-Pyrrolo[3,2-b]pyridin-5-amine (also known as 5-amino-4-azaindole), detailing its synthesis, strategic functionalization, and application in the development of targeted therapeutics, with a primary focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research endeavors.
The Azaindole Scaffold: A Cornerstone of Privileged Structures
Azaindoles have garnered significant attention as bioisosteres of the endogenous indole ring. The strategic placement of a nitrogen atom in the six-membered ring can profoundly influence a molecule's properties, often leading to enhanced aqueous solubility, improved metabolic stability, and the formation of additional hydrogen bond interactions with biological targets.[1][2] These attributes can translate into higher binding affinity, greater potency, and superior pharmacokinetic profiles compared to their indole counterparts.[3]
The 1H-pyrrolo[3,2-b]pyridine system, specifically, is a structural mimic of the purine core of adenosine triphosphate (ATP), making it an ideal hinge-binding scaffold for protein kinase inhibitors.[4] The 5-amino substituent of the titular compound serves as a crucial synthetic handle, providing a nucleophilic center for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize target engagement.
Synthesis of the 1H-Pyrrolo[3,2-b]pyridin-5-amine Core
While multiple routes to azaindole cores exist, a robust and adaptable strategy for 1H-pyrrolo[3,2-b]pyridin-5-amine involves a multi-step sequence starting from a suitably substituted pyridine precursor. A common approach is the nitration of the pyridine ring, followed by the construction of the fused pyrrole ring, and subsequent reduction of the nitro group to the key amine.
Protocol 1: Synthesis via Nitration and Reductive Cyclization
This protocol outlines a plausible synthetic pathway based on established azaindole synthesis methodologies. The initial step involves the regioselective nitration of a pyridine derivative, which can be challenging due to the electron-deficient nature of the pyridine ring.[5] Subsequent steps build the pyrrole ring, followed by reduction.
Step 1: Nitration of a Pyridine Precursor (e.g., 2-chloro-3-aminopyridine)
-
To a solution of the aminopyridine starting material in concentrated sulfuric acid at 0°C, add potassium nitrate portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitro-pyridine intermediate.
Step 2: Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis)
-
Prepare a solution of the nitro-aminopyridine intermediate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C.
-
Slowly add a solution of vinylmagnesium bromide (typically 3 equivalents) in THF.
-
Allow the reaction to stir at -78°C for 1-2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-nitro-1H-pyrrolo[3,2-b]pyridine.
Step 3: Reduction of the Nitro Group
-
Dissolve the 5-nitro-1H-pyrrolo[3,2-b]pyridine in ethanol or methanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring completion by TLC or LC-MS.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1H-Pyrrolo[3,2-b]pyridin-5-amine .
Caption: Proposed synthetic pathway for 1H-Pyrrolo[3,2-b]pyridin-5-amine.
Strategic Functionalization: Building a Library of Bioactive Molecules
The 5-amino group is a versatile handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for introducing aryl, heteroaryl, and alkyl substituents.[6] These reactions are fundamental to exploring the chemical space around the core scaffold to identify potent and selective drug candidates.
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
This protocol details the coupling of the 5-amino group with an aryl halide to form a diarylamine linkage, a common motif in kinase inhibitors.
Materials:
-
1H-Pyrrolo[3,2-b]pyridin-5-amine (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vial, add 1H-Pyrrolo[3,2-b]pyridin-5-amine, the aryl halide, and the base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos facilitate the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[6]
Application in Kinase Inhibitor Design
The dysregulation of protein kinase signaling is a hallmark of cancer and other diseases.[7] The 1H-pyrrolo[3,2-b]pyridine scaffold is particularly effective as a "hinge-binder," mimicking the adenine portion of ATP to anchor inhibitors in the enzyme's active site. The 5-amino position often serves as an exit vector, allowing substituents to probe deeper pockets within the kinase domain, thereby enhancing potency and selectivity.
Caption: Inhibition of RTK signaling by a pyrrolopyridine-based ATP-competitive inhibitor.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives is emerging, extensive research on its isomers provides valuable predictive insights.
-
The Core: The pyrrolopyridine nitrogen and the pyrrole N-H are critical for forming hydrogen bonds with the kinase hinge region, anchoring the molecule.[8]
-
The 5-Position: Substituents at this position extend into the solvent-exposed region or towards the ribose-binding pocket. Diarylamine linkages, as formed via Buchwald-Hartwig coupling, have proven effective in targeting kinases like FMS and FGFR.[1]
-
Other Positions (e.g., C2, C3): Functionalization at other positions on the scaffold can be used to enhance selectivity. For instance, substituents at the C2 or C3 position can be directed towards hydrophobic pockets to improve binding affinity and selectivity over other kinases.
Table 1: Representative Kinase Inhibition Data for Pyrrolopyridine Scaffolds
The following table summarizes the inhibitory activities of compounds based on closely related pyrrolopyridine isomers, demonstrating the potential of this structural class.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference Cell Line | Citation |
| Cmpd-1r | 1H-Pyrrolo[3,2-c]pyridine | FMS | 30 | - | |
| Cmpd-1r | 1H-Pyrrolo[3,2-c]pyridine | FLT3 (D835Y) | >1000 | - | |
| Cmpd-4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | - | [1][3] |
| Cmpd-4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR2 | 9 | - | [1][3] |
| Cmpd-4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR3 | 25 | - | [1][3] |
| Cmpd-10t | 1H-Pyrrolo[3,2-c]pyridine | Tubulin Polymerization | 120 (HeLa) | HeLa | |
| Cmpd-11h | 1H-Pyrrolo[2,3-b]pyridine | PDE4B | 110 | - |
Biological Evaluation Protocols
Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery workflow. Standardized in vitro assays are employed to determine potency, selectivity, and cellular effects.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Directions
1H-Pyrrolo[3,2-b]pyridin-5-amine is a high-value scaffold that provides a robust starting point for the development of novel therapeutics, particularly kinase inhibitors. Its inherent drug-like properties, combined with the synthetic tractability of the 5-amino group, allow for extensive SAR exploration. The protocols and data presented herein, drawn from established methodologies and research on closely related azaindole isomers, provide a comprehensive framework for medicinal chemists to design, synthesize, and evaluate new chemical entities based on this powerful core. Future work will undoubtedly focus on elucidating more specific SAR for this particular isomer and expanding its application to other target classes beyond kinases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Collection - Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine (also known as 5-amino-6-azaindole). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this important heterocyclic scaffold. The information is presented in a question-and-answer format to directly address specific challenges.
I. Overview of Synthetic Strategies and Potential Pitfalls
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine typically proceeds through one of two primary routes, each with its own set of potential side reactions. Understanding these pathways is crucial for effective troubleshooting.
-
Route A: Nitration and Subsequent Reduction. This common approach involves the electrophilic nitration of a 1H-pyrrolo[3,2-b]pyridine core, followed by the reduction of the introduced nitro group to the desired amine.
-
Route B: Palladium-Catalyzed Amination. This strategy employs a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to directly install the amino group onto a 5-halo-1H-pyrrolo[3,2-b]pyridine precursor.[1]
The following sections will delve into specific issues you might encounter with each of these synthetic routes.
II. Troubleshooting Guide & FAQs
Route A: Nitration and Reduction
This two-step process is a classical approach to introducing an amino group onto an aromatic ring. However, the reactivity of the pyrrolopyridine system can lead to challenges.
Question 1: My nitration of 1H-pyrrolo[3,2-b]pyridine is giving a low yield of the desired 5-nitro product and multiple spots on my TLC. What are the likely side reactions?
Answer: Low yields and the formation of multiple products during the nitration of the 6-azaindole core are common issues stemming from the presence of multiple reactive sites.
Potential Side Reactions:
-
Over-nitration: The introduction of more than one nitro group onto the aromatic system can occur, especially under harsh conditions.
-
Nitration at Alternative Positions: While the 5-position is generally favored for electrophilic substitution, nitration can also occur at other positions on the pyridine or pyrrole ring.
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation by strong nitrating agents.
-
N-Nitration: Nitration at the pyrrole nitrogen (N-1) is a possibility, particularly if the nitrogen is unprotected.
Troubleshooting & Optimization:
-
Protecting Groups: Employing a protecting group on the pyrrole nitrogen, such as a sulfonyl or silyl group, can prevent N-nitration and improve the regioselectivity of the C-nitration.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical to minimize over-nitration and oxidative side reactions.[2]
-
Choice of Nitrating Agent: Using milder nitrating agents can improve selectivity. A thorough investigation of different nitrating systems (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄, or acetyl nitrate) may be necessary.
-
Purification: Careful column chromatography is often required to separate the desired 5-nitro isomer from other nitrated byproducts.[2]
Question 2: The reduction of my 5-nitro-1H-pyrrolo[3,2-b]pyridine is not going to completion, or I am observing byproducts. What are the common issues?
Answer: Incomplete reduction or the formation of byproducts during the conversion of the 5-nitro group to the 5-amino group can arise from several factors.
Potential Side Reactions:
-
Incomplete Reduction: The nitro group is only partially reduced, leading to the formation of stable nitroso or hydroxylamine intermediates.
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material or reagents can poison the catalyst (e.g., Pd/C), leading to an incomplete reaction.
-
Formation of Azo Compounds: Under certain reducing conditions, condensation between the nitroso and amino intermediates can lead to the formation of dimeric azo compounds.
Troubleshooting & Optimization:
-
Choice of Reducing Agent: A variety of reducing agents can be employed, each with its own advantages. Common choices include:
-
Catalytic Hydrogenation: (e.g., H₂, Pd/C) is a clean method but can be sensitive to catalyst poisoning.
-
Metal Reductions: (e.g., SnCl₂/HCl, Fe/HCl, Zn/AcOH) are robust but can require more extensive workup procedures.[3]
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure it proceeds to completion.
-
Catalyst Quality: When using catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Purification of Starting Material: Ensure the 5-nitro intermediate is of high purity to avoid catalyst poisoning.
Route B: Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is a complex catalytic cycle with potential failure points.[1][4]
Question 3: My Buchwald-Hartwig amination of 5-bromo-1H-pyrrolo[3,2-b]pyridine is giving a low yield of the desired 5-amino product, and I see a significant amount of the debrominated starting material.
Answer: Low yields and the formation of the hydrodehalogenated byproduct (1H-pyrrolo[3,2-b]pyridine) are common challenges in the Buchwald-Hartwig amination of electron-rich heterocycles.
Potential Side Reactions:
-
Hydrodehalogenation: Reductive cleavage of the carbon-bromine bond is a major competing side reaction. This can occur through various pathways within the catalytic cycle.[1]
-
Catalyst Deactivation: The pyrrole and pyridine nitrogens, as well as the product amine, can coordinate to the palladium center and inhibit catalysis.
-
Homocoupling: Dimerization of the starting aryl halide or the product amine can sometimes be observed.
Troubleshooting & Optimization:
-
Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands often give the best results. A screening of different ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended.[5]
-
Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. Stronger, non-nucleophilic bases are often required.
-
Solvent and Temperature: The reaction should be performed in an anhydrous, degassed solvent (e.g., toluene, dioxane) under an inert atmosphere. Optimization of the reaction temperature is also important.
-
Protecting Groups: Protecting the pyrrole nitrogen can prevent catalyst inhibition and improve yields.
III. Data Presentation & Visualization
Table 1: Common Side Products and Mitigation Strategies
| Synthetic Route | Side Product | Potential Cause | Mitigation Strategy |
| Nitration | Isomeric Nitro-Pyrrolopyridines | Multiple reactive sites on the aromatic core | Use of protecting groups, milder nitrating agents, and temperature control. |
| Over-nitrated Products | Harsh reaction conditions | Reduce reaction time, lower temperature, use a less concentrated nitrating agent. | |
| Reduction | Nitroso/Hydroxylamine Intermediates | Incomplete reduction | Increase reaction time, use a more potent reducing agent, ensure catalyst activity. |
| Azo Dimers | Condensation of intermediates | Optimize reaction conditions, ensure complete reduction. | |
| Buchwald-Hartwig | Hydrodehalogenated Pyrrolopyridine | Competing reductive pathway | Optimize ligand, base, and solvent; use a protecting group on the pyrrole nitrogen. |
| Catalyst Deactivation Products | Coordination of nitrogen atoms to palladium | Use of appropriate ligands and protecting groups. |
Diagram 1: Decision Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
IV. Experimental Protocols
Protocol 1: Purification of 1H-Pyrrolo[3,2-b]pyridin-5-amine by Column Chromatography
The basicity of the 5-amino group can cause tailing on silica gel. The following protocol is a general guideline for effective purification.
Materials:
-
Crude 1H-Pyrrolo[3,2-b]pyridin-5-amine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM).
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM (with a small amount of MeOH if necessary). Pre-adsorb the crude product onto a small amount of silica gel, and then load it onto the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding methanol (e.g., from 0% to 5% MeOH in DCM). To minimize tailing, add 0.1-1% triethylamine to the eluent mixture.[2]
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1H-Pyrrolo[3,2-b]pyridin-5-amine.
V. References
-
BenchChem. (2025). Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Retrieved from 2
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. Retrieved from 6
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Nitropyridines: Synthesis and reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--
-
Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from --INVALID-LINK--
-
Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
-
Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). Facile Synthesis of 5-Amino- and 7-Amino-6-azaoxindole Derivatives. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from --INVALID-LINK--
-
AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-. Retrieved from --INVALID-LINK--
-
PMC. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
Welcome to the technical support center for the purification of 1H-Pyrrolo[3,2-b]pyridin-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. The unique electronic properties of the pyrrolopyridine scaffold, combined with the basicity of the amine functionality, can present specific purification hurdles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for crude 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives?
A1: A multi-step approach is typically most effective.
-
Aqueous Workup/Extraction: The first step after reaction completion should be a liquid-liquid extraction. Because the target molecule contains a basic amine, an acid-base extraction is highly effective for removing non-basic organic impurities.[1][2] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral or acidic impurities remain in the organic layer. The aqueous layer can then be isolated, basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, and re-extracted with an organic solvent.[1]
-
Chromatography: Flash column chromatography is the most common primary purification technique. Silica gel is the standard stationary phase, though its acidic nature can cause issues with basic amines.[3]
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity and remove minor, closely-eluting impurities.[4]
Q2: I'm developing a purification method. How do I choose the right solvent system for column chromatography?
A2: Thin-Layer Chromatography (TLC) is the essential tool for developing your solvent system.[5] The goal is to find a system where your target compound has an Rf (Retention factor) of approximately 0.25-0.35, and is well-separated from all major impurities.[5]
For pyrrolopyridine derivatives, start with these common solvent systems:
-
Ethyl acetate (EtOAc) in Hexanes: A good starting point for moderately polar compounds.
-
Dichloromethane (DCM) in Methanol (MeOH): Excellent for more polar compounds. A gradient of 1-10% MeOH in DCM is very common.
Pro-Tip: Due to the basic nature of the amine, you may observe "tailing" or streaking on the TLC plate. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can neutralize the acidic silanol groups on the silica surface, leading to sharper spots and better separation.[3][6]
| Solvent System Components | Polarity | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 → 1:1 | Good for less polar derivatives. |
| Dichloromethane / Methanol | Medium to High | 99:1 → 9:1 | A workhorse system for many heterocycles. |
| Hexanes / EtOAc / TEA | Low to Medium | 80:20:0.5 | Addition of TEA prevents peak tailing for basic amines.[3][6] |
| DCM / MeOH / NH₄OH | Medium to High | 95:5:0.5 | Ammonium hydroxide is a volatile alternative to TEA. |
Q3: Can I use reversed-phase chromatography for these compounds?
A3: Yes, reversed-phase (e.g., C18-silica) chromatography is an excellent alternative, especially for polar derivatives or when normal-phase fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Reversed-phase HPLC is particularly powerful for separating challenging isomeric impurities.[7][8]
Troubleshooting Guide: Column Chromatography
Issue 1: My compound is streaking badly on the column and my yield is low.
This is the most common issue when purifying amines on standard silica gel.
Root Cause: The basic nitrogen atom on your pyrrolopyridine derivative is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong interaction prevents the compound from eluting cleanly, causing it to streak down the column, often resulting in poor recovery.
Solutions & Optimization:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine (TEA).[6] This pre-treats the acidic sites. Then, ensure your mobile phase throughout the entire run contains 0.5-1% TEA to maintain this deactivation.[3]
-
Use an Alternative Stationary Phase:
-
Amine-functionalized Silica: This is a pre-treated silica with bonded amine groups that provides a less acidic surface and is highly effective for purifying basic compounds.[3]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica. Neutral or basic alumina can prevent the degradation of sensitive compounds and eliminate the strong binding seen with silica.[6]
-
-
Check Compound Stability: The compound may be degrading on the silica. If you suspect this, run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is observed, switching to alumina or using reversed-phase chromatography is recommended.[6]
Workflow: Troubleshooting Low Yield & Tailing in Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Issue 2: My purified fractions contain a persistent impurity with a very similar Rf value.
Root Cause: The impurity is likely a structural isomer or a closely related analogue formed during the synthesis. These can be notoriously difficult to separate with standard flash chromatography.[6]
Solutions & Optimization:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems. A switch from an EtOAc/Hexanes system to a DCM/MeOH system (or vice-versa) can alter the selectivity and may resolve the impurities.
-
Isocratic vs. Gradient Elution: A shallow, slow gradient around the elution point of your compound can improve separation.
-
-
Multi-Step Purification: A single chromatographic step may be insufficient.[6] Consider a second purification technique that relies on a different separation principle:
-
Chromatography -> Recrystallization: Purify as best as you can by column, combine the slightly impure fractions, and attempt a recrystallization.
-
Normal-Phase -> Reversed-Phase: If normal-phase silica fails, switch to reversed-phase C18. The different separation mechanism often resolves co-eluting spots.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, especially with isomers, preparative HPLC is the gold standard.[6][7] Columns with different selectivities (e.g., Phenyl-Hexyl or PFP) can provide the necessary resolution.[7]
Troubleshooting Guide: Recrystallization
Issue 3: I can't find a good solvent for recrystallization; my compound either won't dissolve or won't crash out.
Root Cause: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Finding this balance can be tricky.
Solutions & Optimization:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale (a few milligrams in a vial). Good candidates include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Use a Two-Solvent System (Solvent/Anti-solvent): This is often the most effective method.[4]
-
Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one it's insoluble in, but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.
Common Solvent/Anti-solvent Pairs:
-
Methanol / Water
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Issue 4: My compound "oils out" instead of forming crystals.
Root Cause: The solution is too supersaturated, or the melting point of your compound is lower than the boiling point of the solvent. Impurities can also inhibit crystal lattice formation.
Solutions & Optimization:
-
Use a More Dilute Solution: Add more of the "good" solvent before cooling.
-
Cool More Slowly: Transfer the hot flask to a dewar or wrap it in glass wool to ensure very slow cooling. This gives the molecules time to align into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add it to the cooled solution to initiate crystallization.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography with Triethylamine Modifier
-
TLC Analysis: Determine the optimal solvent system (e.g., 95:5 DCM/MeOH) and confirm that the addition of ~0.5% TEA improves the spot shape of your target compound.
-
Column Packing: Dry or slurry pack a silica gel column with the initial, non-polar eluent (e.g., 100% DCM).
-
Equilibration: Flush the column with 2-3 column volumes of the starting mobile phase containing 0.5% TEA (e.g., 99.5:0.5 DCM/TEA).
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of DCM.
-
Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution: Run the column using a gradient of your polar solvent (e.g., start with 100% DCM, gradually increasing to 95:5 DCM/MeOH), ensuring that 0.5% TEA is present in the mobile phase throughout the entire run.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM (50 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 25 mL). The basic 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative will move to the aqueous layer as its hydrochloride salt.[1]
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is > 9 (confirm with pH paper). Your neutral amine product should precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM, 3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Diagram: Acid-Base Extraction Workflow
Caption: Visual workflow of an acid-base extraction for purifying a basic amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. biotage.com [biotage.com]
- 4. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Stability and Handling of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride
Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride (CAS No. 1260771-53-6). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, is a privileged structure in modern drug discovery, serving as a crucial intermediate for a range of therapeutics, particularly kinase inhibitors.[1][2] Its structural similarity to the purine ring allows it to act as a hinge-binder in the ATP-binding sites of numerous kinases, making it a valuable core for developing inhibitors against targets like FGFR, ALK, and JAKs.[1][3][4]
However, the inherent reactivity and physicochemical properties of this molecule can present stability and handling challenges. This guide provides in-depth, field-proven answers and protocols to help you navigate these issues, ensuring the integrity of your starting material and the reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for long-term stability? There seem to be conflicting recommendations.
A: This is a critical point for maintaining the compound's integrity. While some suppliers suggest room temperature storage, our field experience and the compound's chemical nature dictate a more cautious approach for long-term stability (>6 months).[5]
-
Optimal Long-Term Storage: We strongly recommend storing the solid compound at 2-8°C .[6]
-
Atmosphere is Key: The molecule is moisture-sensitive and, due to the electron-rich amine and pyrrole rings, is susceptible to oxidation.[6] Therefore, it must be stored under an inert atmosphere (Argon or Nitrogen) .[6]
-
Container: Always keep the compound in its original, tightly sealed container to prevent exposure to air and moisture.[6]
Causality: The hydrochloride salt form enhances stability compared to the free base, but the pyrrole and amine functionalities remain susceptible to slow degradation. Low temperatures reduce the kinetic rate of potential decomposition reactions, while an inert atmosphere prevents oxidative discoloration and degradation.
Q2: My vial of this compound has developed a yellow or brownish tint over time. Is it still usable?
A: A color change from the expected off-white or light tan solid is a visual indicator of potential degradation, likely due to oxidation.
-
Do Not Assume: Do not use the discolored material without first verifying its purity. The presence of impurities can significantly impact reaction outcomes, leading to lower yields, complex product mixtures, and misleading biological data.
-
Actionable Step: You must re-analyze the material's purity before use. A simple analytical workflow involving High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the most reliable method. The compound should exhibit a purity of at least 95% for most synthetic applications.[7][8]
See Guide 1: Protocol for Assessing Compound Purity and Degradation for a detailed methodology.
Q3: I'm experiencing poor solubility of the compound in my reaction solvent. What are your recommendations?
A: Solubility issues often arise from the salt form and the choice of solvent. As a hydrochloride salt, the compound is more polar than its free base and generally shows better solubility in polar protic solvents, but this is not always compatible with reaction conditions.
-
Common Solvents: For many cross-coupling reactions, polar aprotic solvents like DMF, DMAc, or NMP are used. Sonication or gentle warming can aid dissolution.
-
pH Adjustment: If your reaction conditions are compatible, you can neutralize the hydrochloride salt in situ by adding a slight excess of a non-nucleophilic organic base (e.g., DIPEA, triethylamine). This generates the free base, which is often more soluble in organic solvents.
-
Solvent Selection: Always use anhydrous solvents, as the compound is moisture-sensitive.[6] The presence of water can interfere with many common synthetic transformations, such as palladium-catalyzed cross-couplings.
Q4: My reaction yields are consistently low or irreproducible. Could the stability of the starting material be the cause?
A: Absolutely. The integrity of your starting material is paramount. If the compound has degraded due to improper storage or handling, you are introducing unknown impurities and a lower effective concentration of the desired reactant into your experiment.
-
Handling: Are you handling the solid in an inert atmosphere? Even brief exposure to ambient air and humidity during weighing can lead to surface degradation. See Guide 2: Recommended Handling and Weighing Procedure .
-
Solution Stability: Solutions of this compound, especially in solvents like DMSO for biological screening, are not recommended for long-term storage. We advise preparing solutions fresh for each experiment to avoid degradation in solution.
-
Reaction Conditions: The pyrrolopyridine core can be sensitive to harsh conditions. For example, related pyrrolopyridines can undergo ring cleavage under strongly alkaline conditions (pH > 10.5).[9] Assess whether your reaction conditions (e.g., strong base, high temperature for extended periods) could be degrading the scaffold itself.
Section 2: Troubleshooting Guides & Protocols
These guides provide step-by-step methodologies for critical handling and analysis procedures.
Guide 1: Protocol for Assessing Compound Purity and Degradation
This protocol provides a self-validating system to confirm the integrity of your material before committing it to a reaction.
Objective: To quantitatively determine the purity of this compound using HPLC-MS.
Materials:
-
This compound sample (~1 mg)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with UV (PDA) and Mass Spectrometer (MS) detectors
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a 50:50 ACN/Water mixture to create a ~0.1 mg/mL stock solution.
-
Sample Preparation: Dilute the stock solution 10-fold with 50:50 ACN/Water to a final concentration of ~10 µg/mL.
-
HPLC-MS Analysis:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 - 1.0 mL/min
-
UV Detection: Monitor at 254 nm and 280 nm.
-
MS Detection: Use positive ion electrospray ionization (ESI+). Scan for the expected protonated molecule [M+H]⁺. The free base (C₇H₇N₃) has a monoisotopic mass of 133.06 Da, so expect to see an ion at m/z 134.1.
-
-
Data Interpretation:
-
Integrate the peak area of all peaks in the UV chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Confirm the mass of the main peak corresponds to the target compound. Investigate the masses of any significant impurities to hypothesize degradation pathways (e.g., an M+16 peak could indicate oxidation).
-
Caption: Workflow for verifying compound purity via HPLC-MS.
Guide 2: Recommended Handling and Weighing Procedure
This procedure minimizes exposure to atmospheric moisture and oxygen, preserving the compound's integrity.
Objective: To accurately weigh and dispense the hygroscopic and air-sensitive solid.
Best Practice: Use a glovebox with a controlled inert atmosphere (<10 ppm O₂, <10 ppm H₂O).
Alternative (if no glovebox is available):
-
Equilibration: Allow the sealed container of the compound to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Gas Blanket: Prepare a gentle stream of Argon or Nitrogen gas to flow over the balance and the vial during the weighing process.
-
Weighing: Briefly open the container under the inert gas stream. Using a clean spatula, quickly transfer the desired amount of solid to a tared weighing vessel.
-
Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening if possible.
-
Use Immediately: Add the weighed compound directly to your reaction vessel, which should also be under an inert atmosphere.
Caption: Recommended workflow for handling the compound in a glovebox.
Section 3: Key Physicochemical and Safety Data
For quick reference, key data points are summarized below. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most detailed information.[5][6]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1260771-53-6 | |
| Molecular Formula | C₇H₈ClN₃ | [8] |
| Molecular Weight | 169.61 g/mol | [7][8] |
| Appearance | Solid (typically off-white to light tan) | [7] |
| Purity (Typical) | ≥96% | [7] |
| Common Names | 5-Amino-4-azaindole hydrochloride | [10] |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed. | [5] |
| Hazard | H315 | Causes skin irritation. | [5] |
| Hazard | H319 | Causes serious eye irritation. | [5] |
| Hazard | H335 | May cause respiratory irritation. | [5] |
| Precaution | P261 | Avoid breathing dust. | [5] |
| Precaution | P280 | Wear protective gloves, eye protection, and protective clothing. | [6] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 1H-Pyrrolo[3,2-b]pyridin-5-amine, hydrochloride (1:1) [cymitquimica.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. echemi.com [echemi.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your process development.
The synthesis of this important heterocyclic amine, a key building block in pharmaceutical development, presents unique challenges related to regioselectivity, reaction control, and purification. This document provides field-proven insights to navigate these complexities effectively.
Section 1: The Synthetic Pathway - A Scalable Approach
A common and scalable route to 1H-Pyrrolo[3,2-b]pyridin-5-amine involves a multi-step process. Understanding this workflow is critical for troubleshooting.
Caption: High-level workflow for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-amine HCl.
Section 2: Troubleshooting Guide & FAQs
Part A: Pyrrolopyridine Core Synthesis
The initial formation of the bicyclic 1H-Pyrrolo[3,2-b]pyridine scaffold is foundational. Success here prevents costly downstream purifications. Most large-scale syntheses avoid building the pyridine ring itself, instead starting with a pre-formed pyridine synthon.[1]
Q1: We are seeing low yields in our palladium-catalyzed cross-coupling reaction to form the pyrrolopyridine core when scaling up. What are the common culprits?
A1: This is a frequent issue when transitioning from small to large-scale reactions. The primary factors to investigate are:
-
Mass and Heat Transfer: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to catalyst decomposition and side-product formation. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially if using heterogeneous catalysts or reagents with poor solubility.
-
Catalyst Deactivation: On a larger scale, the relative amount of trace impurities (oxygen, water) introduced with reagents and solvents increases. These can poison the palladium catalyst. Ensure all solvents are rigorously de-gassed and reagents are anhydrous. Consider using more robust, modern palladium pre-catalysts like RuPhos or XPhos G2/G3, which have shown efficacy in similar challenging aminations and couplings.[2]
-
Stoichiometry: At scale, minor errors in reagent addition become significant. Double-check the molar equivalents of your coupling partners, base, and catalyst loading. Sometimes, a slight excess of the boronic acid or amine coupling partner can drive the reaction to completion.
Part B: Regioselective Nitration
Nitration of the electron-rich pyrrolopyridine system is a critical step that dictates the final product's identity. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution, while the pyrrole ring is highly activated.[3]
Q2: Our nitration step is producing a mixture of the desired 5-nitro isomer and other nitrated species. How can we improve regioselectivity for the C-5 position?
A2: Achieving high regioselectivity is paramount. The pyridine nitrogen deactivates the pyridine ring towards electrophilic attack. Therefore, nitration should preferentially occur on the pyrrole ring. To favor the 5-position:
-
Choice of Nitrating Agent: Standard "mixed acid" (HNO₃/H₂SO₄) is often too harsh and can lead to oxidation, decomposition, or poor selectivity.[3] A milder and highly effective agent for sensitive heterocycles is a mixture of nitric acid in trifluoroacetic anhydride (TFAA).[4][5] This in-situ generates trifluoroacetyl nitrate, a less aggressive but potent electrophile.
-
Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Run the reaction at a low temperature (e.g., -10 °C to 0 °C) and ensure your cooling system can handle the heat output at scale. A slow, controlled addition of the nitrating agent to the substrate solution is mandatory.
-
Protecting Groups: If selectivity remains an issue, consider protecting the pyrrole nitrogen (e.g., with a SEM group). This can help direct the electrophile, although it adds steps to the synthesis.[2]
Table 1: Comparison of Nitrating Conditions
| Nitrating System | Typical Temperature | Pros | Cons on Scale-Up |
| HNO₃ / H₂SO₄ | 0 to 25 °C | Inexpensive | Highly exothermic, often poor selectivity, harsh workup |
| HNO₃ / TFAA | -10 to 0 °C | High selectivity for sensitive rings[4][6] | More expensive, TFAA is moisture-sensitive |
| NH₄NO₃ / Tf₂O | -15 to 0 °C | High reactivity | Can be too aggressive, expensive |
Part C: Nitro Group Reduction
The reduction of the aromatic nitro group to the primary amine is a well-established but often challenging transformation at scale.[7][8]
Q3: Our catalytic hydrogenation using Palladium on Carbon (Pd/C) is sluggish and sometimes incomplete at pilot scale. How can we improve its efficiency and safety?
A3: Catalytic transfer hydrogenation or direct hydrogenation are the most common methods.[9][10] For direct hydrogenation with H₂ gas:
-
Catalyst Loading & Activity: Ensure you are using a high-quality catalyst with good activity (e.g., 5-10 wt% Pd/C, 50% wet). For a 100 kg batch, you might use 1-2 kg of catalyst. Incomplete reactions are often due to catalyst poisoning by sulfur or halide impurities. Pre-treating your starting material with activated carbon can help.
-
Hydrogen Pressure & Agitation: On a larger scale, ensuring efficient gas-liquid mixing is crucial. The reaction rate is often limited by the diffusion of hydrogen to the catalyst surface. Increase the agitator speed to maximize surface contact and operate at a safe, moderate hydrogen pressure (e.g., 50-100 psi).
-
Solvent Choice: Use a solvent that readily dissolves hydrogen and the substrate, such as methanol, ethanol, or ethyl acetate.
Q4: What is the safest way to handle and remove the pyrophoric Pd/C catalyst after the reaction is complete?
A4: This is a critical safety consideration. Dry Pd/C is pyrophoric and can ignite in air.
-
Never filter the catalyst dry.
-
After the reaction, purge the reactor vessel thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.
-
The catalyst can be filtered through a bed of Celite® or a similar filter aid. The filter cake must be kept wet with solvent (e.g., methanol, water) at all times.
-
For large quantities, specialized enclosed filtration systems (e.g., a filter press or Nutsche filter) are recommended to minimize operator exposure.
-
The wet catalyst cake should be transferred to a labeled container and stored under water until it can be sent for reclamation or disposal according to safety protocols.
Caption: Safe workflow for pyrophoric Pd/C catalyst filtration.
Part D: Salt Formation and Purification
Q5: When forming the hydrochloride salt, we are getting an oily precipitate instead of a crystalline solid. How can we ensure proper crystallization?
A5: "Oiling out" is a common problem when the rate of precipitation exceeds the rate of crystal lattice formation. To resolve this:
-
Solvent System: The choice of solvent is critical. You need a system where the free base is soluble, but the hydrochloride salt is sparingly soluble. A common choice is isopropanol (IPA), ethanol, or ethyl acetate. You may need an anti-solvent (like heptane or MTBE) to induce crystallization.
-
Temperature and Addition Rate: Add the HCl solution (e.g., HCl in IPA) slowly to the solution of the free base at a slightly elevated temperature (e.g., 40-50 °C). This allows for controlled nucleation. Then, cool the mixture slowly to ambient or sub-ambient temperatures to allow the crystals to grow.
-
Seeding: If possible, add a small amount of previously isolated, crystalline this compound (seed crystals) after adding a portion of the acid. This provides a template for proper crystal growth.
Section 3: Scalable Experimental Protocols
Protocol 1: Catalytic Reduction of 5-Nitro-1H-pyrrolo[3,2-b]pyridine
Objective: To reduce the nitro-intermediate to 1H-Pyrrolo[3,2-b]pyridin-5-amine in a safe and scalable manner.
Materials:
| Reagent | Molar Mass | Quantity (Example Scale) | Moles |
| 5-Nitro-1H-pyrrolo[3,2-b]pyridine | 177.14 g/mol | 1.00 kg | 5.65 mol |
| 10% Pd/C (50% wet) | N/A | 100 g (dry weight basis) | N/A |
| Methanol (MeOH) | 32.04 g/mol | 10 L | N/A |
| Hydrogen (H₂) | 2.02 g/mol | As required (approx. 68 g) | 33.9 mol |
Procedure:
-
Vessel Inerting: Charge a suitable hydrogenation reactor with 5-Nitro-1H-pyrrolo[3,2-b]pyridine (1.00 kg).
-
Catalyst Slurry: In a separate container, prepare a slurry of the 10% Pd/C catalyst (200 g of 50% wet catalyst) in methanol (1 L).
-
Catalyst Charging: Under a nitrogen atmosphere, carefully transfer the catalyst slurry to the reactor. Rinse the container with additional methanol (1 L) and add to the reactor.
-
Solvent Addition: Add the remaining methanol (8 L) to the reactor.
-
Purging: Seal the reactor. Begin agitation and purge the vessel headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Hydrogenation: Pressurize the reactor to 50 psi with hydrogen. Maintain the temperature at 25-30 °C. The reaction is exothermic; apply cooling as needed.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis of a filtered sample until the starting material is consumed (typically 4-8 hours).
-
Post-Reaction Purge: Once complete, stop the hydrogen flow and purge the reactor thoroughly with nitrogen (at least 5 cycles).
-
Filtration: Filter the reaction mixture through a pre-wetted pad of Celite®. CRITICAL: Ensure the filter cake is never allowed to go dry. Wash the cake with additional methanol (2 x 1 L).
-
Product Solution: The combined filtrate contains the desired product as the free base and is ready for the salt formation step.
References
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Avoiding over-nitration in pyrrolopyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-Nitration
The synthesis of nitrated pyrrolopyridines, also known as azaindoles, is a critical process in the development of new therapeutics and functional materials.[1][2] However, the electron-rich nature of the pyrrolopyridine nucleus presents a significant challenge: the propensity for over-nitration, leading to the formation of undesired di- and tri-nitrated products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and achieve selective mono-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the nitration of pyrrolopyridines so challenging?
The difficulty in controlling the nitration of pyrrolopyridines stems from the inherent reactivity of the bicyclic system. The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple nitrations under standard conditions.[3] Conversely, the pyridine ring is electron-deficient and generally requires harsher conditions for nitration.[4] This dichotomy in reactivity makes achieving regioselective mono-nitration a delicate balancing act. Factors such as the specific isomer of pyrrolopyridine (e.g., 4-azaindole, 7-azaindole), the choice of nitrating agent, and reaction conditions all play a crucial role in the product distribution.
Q2: I'm observing significant amounts of di-nitrated products. How can I favor mono-nitration?
Over-nitration is a common pitfall. To enhance the selectivity for the desired mono-nitro product, a multi-faceted approach focusing on moderating the reaction's reactivity is essential. Here are key strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature is a primary method to reduce the rate of subsequent nitrations.[4] Maintaining a consistently low temperature (e.g., 0°C or below) throughout the addition of the nitrating agent and the reaction period is critical.[4]
-
Stoichiometry of the Nitrating Agent: Employing a minimal excess of the nitrating agent is crucial. A large excess dramatically increases the probability of multiple nitration events.[4]
-
Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps maintain a low concentration of the active nitrating species, thereby favoring the formation of the mono-nitrated product.[4]
-
Reaction Time: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is vital to quench the reaction once the formation of the desired product is maximized and before significant di-nitration occurs.[4]
Q3: What are the best nitrating agents for selective mono-nitration of pyrrolopyridines?
The choice of nitrating agent is paramount for controlling selectivity. While the classic "mixed acid" (concentrated nitric acid and sulfuric acid) is often too harsh for electron-rich heterocycles like pyrrolopyridines, several milder alternatives can provide better control:[5][6]
-
Nitric Acid in Acetic Anhydride: This combination forms acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.[3][5]
-
Nitric Acid in Trifluoroacetic Anhydride: This system can also provide good yields of mono-nitro derivatives and is another effective alternative to mixed acid.[5][7]
-
Ammonium Tetramethylnitrate: This reagent, used in conjunction with trifluoroacetic anhydride, offers a non-acidic and non-metallic method for regioselective nitration of indole derivatives, a strategy that can be adapted for pyrrolopyridines.[8]
-
Dinitrogen Pentoxide (N₂O₅): This can be a more controllable nitrating agent compared to the aggressive nitric/sulfuric acid mixture.[4]
Q4: How do substituents on the pyrrolopyridine ring affect nitration and the risk of over-nitration?
Existing substituents play a significant role in directing the position of nitration and influencing the ring's overall reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl and amino activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group to specific positions based on their electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): Halogens or nitro groups, for instance, deactivate the ring, making subsequent nitrations more difficult. This can sometimes be used to an advantage to prevent over-nitration.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to troubleshoot common problems encountered during the nitration of pyrrolopyridines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Decomposition of Starting Material: Pyrrolopyridines can be sensitive to strongly acidic conditions, leading to polymerization or degradation.[9] 2. Insufficiently Reactive Nitrating Agent: The chosen conditions may not be strong enough to overcome the deactivation of the pyridine ring. | 1. Use Milder Conditions: Employ nitrating agents like nitric acid in acetic anhydride or trifluoroacetic anhydride.[3][5] 2. N-Oxide Strategy: Consider the nitration of the corresponding pyrrolopyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution.[4][10] |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol: The reaction conditions may not favor a specific substitution pattern. 2. Protonation Effects: Under acidic conditions, protonation of the pyridine nitrogen can alter the directing effects of the ring system. | 1. Blocking/Protecting Groups: Strategically introduce protecting groups to block more reactive positions, directing nitration to the desired site. 2. Indirect Synthetic Routes: Explore multi-step synthetic sequences that build the desired nitro-pyrrolopyridine isomer with greater control.[11] |
| Significant Over-Nitration (Di- or Tri-nitration) | 1. Excess Nitrating Agent: Using too much of the nitrating agent.[4] 2. High Reaction Temperature: Elevated temperatures increase the rate of subsequent nitrations.[4] 3. Concentrated Reaction Mixture: High concentrations can lead to localized "hot spots" and uncontrolled reactions. | 1. Precise Stoichiometry: Carefully control the amount of nitrating agent, using only a slight excess.[4] 2. Low-Temperature Protocol: Conduct the reaction at 0°C or below and maintain this temperature throughout.[4] 3. Slow Addition & Dilution: Add the nitrating agent slowly and consider using a more dilute reaction mixture.[4] |
| Reaction Runaway / Exotherm | 1. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can lead to a dangerous and uncontrolled exotherm. 2. Inadequate Cooling: Insufficient cooling capacity for the reaction scale. | 1. Controlled Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the nitrating agent. 2. Efficient Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-Nitration of a Pyrrolopyridine
This protocol outlines general principles for minimizing over-nitration.
Methodology:
-
Cooling: Dissolve the pyrrolopyridine substrate in a suitable solvent (e.g., acetic anhydride or trifluoroacetic anhydride) and cool the solution in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Agent: Prepare the nitrating agent (e.g., a solution of nitric acid in the chosen anhydride) separately and cool it to the same temperature.
-
Slow Addition: Add the nitrating agent to the substrate solution dropwise using an addition funnel or a syringe pump. Maintain a slow and steady addition rate to prevent localized heating and high concentrations of the nitrating species.[4]
-
Temperature Control: Carefully monitor the internal temperature of the reaction and adjust the addition rate and external cooling to maintain the desired temperature.[4]
-
Reaction Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.[4]
-
Quenching: Once the desired level of conversion to the mono-nitro product is achieved, carefully quench the reaction by pouring it onto crushed ice.
-
Work-up: Neutralize the solution, typically with a saturated sodium bicarbonate or carbonate solution, until the pH is neutral or slightly basic.[4]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Visualization of Key Concepts
Reaction Pathway: Electrophilic Nitration
Caption: General mechanism of electrophilic nitration of pyrrolopyridine.
Troubleshooting Workflow for Over-Nitration
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and optimization of selective azaindole amide M1 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. [PDF] Direct nitration of five membered heterocycles | Semantic Scholar [semanticscholar.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1H-Pyrrolo[3,2-b]pyridin-5-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 1H-Pyrrolo[3,2-b]pyridin-5-amine, a key scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for cross-coupling reactions with this versatile yet challenging substrate.
The unique electronic and structural characteristics of 1H-Pyrrolo[3,2-b]pyridin-5-amine, also known as 7-azaindole, present specific hurdles in palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms—the pyrrole N-H, the pyridine nitrogen, and the C5-amino group—can lead to catalyst inhibition or poisoning through chelation with the palladium center.[1][2][3][4][5] This guide is designed to help you overcome these challenges by providing a logical framework for catalyst system selection and reaction optimization.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with 1H-Pyrrolo[3,2-b]pyridin-5-amine and its derivatives.
Problem 1: Low to No Conversion of Starting Material
You observe a significant amount of unreacted halo-substituted 1H-Pyrrolo[3,2-b]pyridin-5-amine in your reaction mixture.
Possible Causes and Solutions:
-
Catalyst Inhibition/Poisoning: The multiple nitrogen atoms in the substrate can coordinate to the palladium catalyst, leading to deactivation.[2][3][4][5]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[1][6][7][8][9] These ligands promote the desired catalytic cycle by sterically hindering the coordination of the substrate's nitrogen atoms to the palladium center. N-heterocyclic carbene (NHC) ligands can also be effective.[6][7]
-
Solution 2: Use of Protecting Groups: Protecting the pyrrole N-H and/or the C5-amino group can prevent catalyst inhibition.[2][3] Common protecting groups for the pyrrole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[2] For the amine, tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) are standard choices.[3] However, direct coupling without protection is often desirable to maintain atom economy.[10][11]
-
Solution 3: Pre-catalyst Choice: Utilize well-defined palladium pre-catalysts (e.g., XPhos Pd G2, RuPhos Pd G3).[1][12][13] These are often more robust and are efficiently converted to the active monoligated Pd(0) species.[5][6]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) may not be sufficiently activated.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both catalyst activity and substrate stability.
-
Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in solvent systems such as dioxane/water or toluene/water.[2][13][15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required in anhydrous solvents like toluene or dioxane.[2][5][16]
-
Problem 2: Significant Formation of Side Products
You observe undesired products such as dehalogenated starting material, homocoupled products, or proto-deboronation in Suzuki reactions.
Possible Causes and Solutions:
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by certain bases or by catalyst decomposition. Consider using a milder base or screening different catalyst/ligand combinations. Shorter reaction times can also mitigate this side reaction.[3]
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Proto-deboronation (Suzuki Reaction): The boronic acid is converted back to the corresponding arene.
-
Solution: This can be exacerbated by high temperatures and prolonged reaction times.[18] Using milder conditions or a different base may help. Ensure your boronic acid is of high purity and stored under appropriate conditions.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of the pyrrole or the C5-amino group?
A1: Not always. While protection can prevent catalyst inhibition, modern catalyst systems with bulky, electron-rich ligands have been developed to successfully couple unprotected nitrogen-rich heterocycles.[5][10][11] For instance, the use of RuPhos and BrettPhos pre-catalysts with LiHMDS as a base has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[1][16] The decision to protect should be based on initial screening results. If you observe low yields or catalyst deactivation, a protecting group strategy is a logical next step.[2]
Q2: Which type of cross-coupling reaction is more challenging with this substrate: Suzuki or Buchwald-Hartwig?
A2: Both can be challenging due to the potential for catalyst inhibition. However, the Buchwald-Hartwig amination often requires careful optimization of the base and ligand to avoid side reactions and ensure compatibility with the free amino group.[2][14][19] The choice of a strong, non-nucleophilic base is crucial.[5] For Suzuki couplings, the primary challenge is often preventing proto-deboronation and ensuring efficient transmetalation.[3][18]
Q3: What is the best general-purpose catalyst and ligand combination to start with?
A3: For a Suzuki coupling of a bromo- or iodo-substituted 1H-pyrrolo[3,2-b]pyridin-5-amine, a good starting point is a Pd(II) pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand such as SPhos or XPhos, and K₃PO₄ as the base in a dioxane/water solvent system.[2][13] For a Buchwald-Hartwig amination, an XPhos or RuPhos pre-catalyst with NaOtBu or LiHMDS as the base in an anhydrous solvent like toluene is a robust starting point.[1][2][5]
Q4: How do I choose between different Buchwald ligands (e.g., XPhos, SPhos, RuPhos)?
A4: The choice of ligand depends on the specific substrates being coupled. Generally, more sterically hindered and electron-rich ligands facilitate the coupling of less reactive substrates (e.g., aryl chlorides).[6][7][9] RuPhos and BrettPhos have shown excellent performance for couplings with primary and secondary amines in Buchwald-Hartwig reactions.[1] A screening of several ligands is often the most effective approach to identify the optimal choice for your specific reaction.
Q5: My reaction is not going to completion. What should I try first?
A5: First, verify the quality of your reagents, particularly the catalyst, boronic acid (if applicable), and anhydrous solvents. Ensure your reaction setup is properly degassed. If the issue persists, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or the reaction temperature in small increments.[20][21][22] If these adjustments do not lead to improvement, a systematic screening of different ligands and bases is recommended.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G2 (2-4 mol%) | Pre-catalysts often provide more consistent results.[12][13] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are effective for nitrogen-containing heterocycles.[2][13] |
| Base | K₃PO₄ or K₂CO₃ (2-3 eq.) | Common inorganic bases for Suzuki couplings.[13][15] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic/aqueous mixtures are standard for Suzuki reactions.[2] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or RuPhos Pd G3 (2-4 mol%) | Robust palladium sources for C-N bond formation.[2][12] |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. relative to Pd) | Highly effective for coupling primary and secondary amines.[1] |
| Base | NaOtBu or LiHMDS (1.5-2.0 eq.) | Strong, non-nucleophilic bases are required.[2][5][16] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for these bases. |
| Temperature | 90-120 °C | Higher temperatures are often needed for C-N coupling. |
Experimental Protocols & Visualizations
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a dry reaction vial equipped with a stir bar, add the halo-1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) in the reaction solvent.
-
Reaction Setup: Add the catalyst mixture to the reaction vial. The vial is then sealed and the headspace is purged with an inert gas (e.g., argon) for 5-10 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Workflow for Catalyst Selection
Caption: Decision-making workflow for catalyst selection and optimization.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Protecting group strategies for 1H-Pyrrolo[3,2-b]pyridin-5-amine
Technical Support Center: 1H-Pyrrolo[3,2-b]pyridin-5-amine
A Senior Application Scientist's Guide to Effective Protecting Group Strategies
Welcome to the technical support center for 1H-Pyrrolo[3,2-b]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile scaffold. The unique electronic properties and multiple reactive sites of the 4-azaindole core present specific challenges in selective functionalization. This document provides in-depth, field-tested strategies and troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 1H-Pyrrolo[3,2-b]pyridin-5-amine?
The primary challenge lies in the differential reactivity of its three distinct nitrogen atoms:
-
N1 (Pyrrole): The lone pair on this nitrogen is integral to the pyrrole ring's aromaticity.[1][2] While it can be deprotonated and alkylated, it is significantly less basic and nucleophilic than a typical aliphatic amine.
-
N7 (Pyridine): This nitrogen's lone pair is in an sp²-hybridized orbital, external to the aromatic system, making it the most basic site on the scaffold and susceptible to protonation.[1][3]
-
C5-Amine (Exocyclic): This aniline-type amino group is the most nucleophilic of the three under neutral or basic conditions, making it a primary site for acylation, alkylation, and other common amine reactions.
The key to successful synthesis is achieving selective protection to allow for regioselective functionalization at other positions of the molecule.
Caption: Key reactive nitrogen centers in 1H-Pyrrolo[3,2-b]pyridin-5-amine.
Q2: I need to perform reactions on the pyridine ring. How can I selectively protect the pyrrole (N1) and the exocyclic amine (C5-NH2)?
This requires an orthogonal protection strategy , where each protecting group can be removed under distinct conditions without affecting the other. A highly effective and commonly used pairing is the SEM group for the pyrrole N1 and the Boc group for the C5-amine.
-
Step 1: Boc Protection of the C5-Amine: The C5-amino group is the most nucleophilic site. Standard protection with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions will selectively yield the C5-N-Boc protected intermediate.[4][5]
-
Step 2: SEM Protection of the Pyrrole N1: The resulting intermediate can then be treated with SEM-Cl and a stronger base (like NaH) to protect the pyrrole nitrogen. The SEM group is exceptionally stable under a wide range of conditions, including the acidic conditions used to remove the Boc group.[6][7]
This strategy leaves the pyridine nitrogen (N7) available for subsequent reactions.
Caption: Orthogonal protection workflow for 1H-Pyrrolo[3,2-b]pyridin-5-amine.
Troubleshooting Guide
Q3: I attempted a one-pot protection with Boc₂O and got a mixture of mono- and di-protected products. What went wrong and how can I improve selectivity?
Cause: While the C5-amine is more nucleophilic, under forcing conditions (e.g., excess Boc₂O, strong base, elevated temperature), the pyrrole nitrogen can also be acylated, leading to the N1,C5-di-Boc species or the N1-Boc isomer. Pyrrole N-Boc groups are also known to be somewhat labile, which can complicate purification.[8][9]
Solution: Stepwise Protection & Condition Optimization
To ensure selectivity for the C5-amine, a stepwise approach with optimized conditions is crucial.
| Parameter | Recommendation for C5-NH-Boc Selectivity | Rationale |
| Stoichiometry | Use 1.0-1.1 equivalents of Boc₂O. | Minimizes the chance of double protection. |
| Base | Use a mild, non-nucleophilic base like triethylamine (TEA) or DIPEA. | Avoids significant deprotonation of the less acidic pyrrole N-H. |
| Solvent | Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). | Solubilizes reactants without interfering with the reaction. |
| Temperature | Start at 0 °C and allow the reaction to slowly warm to room temperature. | Kinetic control favors reaction at the more nucleophilic C5-amine. |
Protocol: Selective Boc Protection of C5-Amine
-
Dissolve 1H-Pyrrolo[3,2-b]pyridin-5-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.05 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and perform a standard aqueous work-up.
Q4: My SEM-deprotection of the N1-pyrrole is sluggish or results in decomposition of my product. What are the best practices?
Cause: N-SEM deprotection on electron-rich heterocyclic systems like azaindoles can be challenging.[10] Standard fluoride-based methods (TBAF) can be slow, and the release of formaldehyde as a byproduct during deprotection can lead to unwanted side reactions, such as the formation of bridged dimers, especially with a free C5-amine.[10] Harsh acidic conditions can also cleave other acid-labile groups or degrade the azaindole core.
Solutions: Alternative Deprotection Methods
Choosing the right deprotection reagent is critical and depends on the other functional groups in your molecule.
| Reagent/Method | Conditions | Advantages | Potential Issues & Troubleshooting |
| TBAF | TBAF (1M in THF), THF, 0 °C to RT | Mild and common. Orthogonal to many acid-labile groups. | Can be slow. If sluggish, try gentle heating (40-50 °C) or using a more anhydrous source of fluoride like TBAF (anhydrous) or CsF.[6][11] |
| **Lewis Acids (SnCl₄ or MgBr₂) ** | SnCl₄ (1M in DCM), DCM, 0 °C to RT.[12] MgBr₂-OEt₂, Nitromethane/DCM.[13] | Often faster and more efficient for N-SEM groups than fluoride. Can be selective in the presence of silyl ethers (e.g., TBS).[13] | Requires strictly anhydrous conditions. The Lewis acid must be quenched carefully during work-up (e.g., with aqueous Rochelle's salt or NaHCO₃). |
| Acidic Cleavage (TFA) | TFA/DCM (e.g., 1:1), 0 °C to RT. | Can be effective if the molecule is stable to strong acid. Often used as a final deprotection step. | Not orthogonal to other acid-labile groups (Boc, t-butyl ethers). Risk of substrate degradation.[10] If side reactions occur, add a scavenger like triethylsilane (TES) to trap byproducts. |
Protocol: Mild N1-SEM Deprotection using SnCl₄
-
Dissolve the N1-SEM protected substrate (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a 1M solution of tin tetrachloride (SnCl₄) in DCM (1.5-2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and monitor by TLC/LC-MS.
-
Upon completion, carefully cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Dilute with more DCM, filter through a pad of celite to remove tin salts, and perform an aqueous work-up.[12][14]
Q5: Are there alternatives to SEM for protecting the N1-pyrrole position?
Yes, sulfonyl protecting groups like p-toluenesulfonyl (Tosyl, Ts) are a robust alternative.
Advantages of a Tosyl Group:
-
High Stability: Tosylamides are stable to a wide range of acidic, basic, and nucleophilic conditions, making them more robust than a Boc group.[15][16]
-
Electron-Withdrawing: The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack, which can be advantageous in certain synthetic sequences.[17]
Disadvantages:
-
Harsh Deprotection: Removal of a tosyl group from a pyrrole nitrogen typically requires harsh reductive conditions (e.g., Mg/MeOH, Na/NH₃) or strong acid at high temperatures, which may not be compatible with sensitive functional groups.[15]
When to Use a Tosyl Group: A tosyl group is an excellent choice early in a synthetic sequence when you need a highly robust protecting group that can withstand multiple subsequent steps. Its removal should be planned as one of the final steps of the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Exploring the Role of Consecutive Addition of Nitrogen Atoms on Stability and Reactivity of Hydrogen-Bonded Azine–Water Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Subtle Isomeric Distinction with Profound Biological Implications
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic system, serving as a cornerstone in the design of numerous biologically active agents. This is largely due to its structural resemblance to the endogenous purine nucleobases, allowing it to effectively interact with a multitude of biological targets, particularly protein kinases. The positioning of the nitrogen atom within the pyridine ring of the pyrrolopyridine core gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. This guide provides a comparative analysis of two such isomers: 1H-Pyrrolo[3,2-b]pyridin-5-amine (a 4-azaindole derivative) and 1H-Pyrrolo[2,3-b]pyridin-5-amine (a 7-azaindole derivative). While differing only in the placement of a single nitrogen atom, this subtle structural alteration can significantly influence their biological activity, selectivity, and overall potential as therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the potential activities of these two isomers, drawing upon experimental data from studies on their derivatives to infer structure-activity relationships (SAR). We will delve into their prospective roles as kinase inhibitors, present a detailed experimental protocol for their evaluation, and visualize the underlying principles of their biological assessment.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Direct head-to-head comparative studies on the biological activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine are not extensively available in the public domain. However, a wealth of research on their derivatives provides compelling evidence that both scaffolds are potent modulators of protein kinase activity. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The key to understanding the differential activity of these isomers lies in the position of the nitrogen atom in the pyridine ring and its influence on the molecule's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. The nitrogen atoms in the pyrrolopyridine scaffold can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.
1H-Pyrrolo[2,3-b]pyridin-5-amine (7-Azaindole Scaffold): A Well-Established Kinase Hinge Binder
The 1H-pyrrolo[2,3-b]pyridine scaffold is the more extensively studied of the two isomers in the context of kinase inhibition. Derivatives of this scaffold have been identified as potent inhibitors of a diverse range of kinases, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase, with several compounds demonstrating nanomolar potency in both enzymatic and cellular assays[1].
-
Cell Division Cycle 7 (Cdc7) Kinase: New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase, a key regulator of DNA replication and a promising target for cancer therapy[2].
-
Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for inhibitors of several key oncogenic kinases, including FGFR[3].
-
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective and potent PDE4B inhibitors, which are of interest for treating inflammatory diseases[4].
The prevalence of the 7-azaindole scaffold in kinase inhibitors suggests that the arrangement of nitrogen atoms in this isomer is particularly favorable for forming the canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.
1H-Pyrrolo[3,2-b]pyridin-5-amine (4-Azaindole Scaffold): An Emerging Pharmacophore
While less explored than its 7-azaindole counterpart, the 1H-pyrrolo[3,2-b]pyridine scaffold is gaining recognition as a valuable pharmacophore in its own right. Studies on its derivatives have revealed promising activity against various targets:
-
Acetyl-CoA Carboxylase 1 (ACC1): A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available ACC1 inhibitor, a target for oncology and metabolic diseases[5].
-
FMS Kinase: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, suggesting that the broader 4-azaindole family has potential in this area[6][7].
The different positioning of the pyridine nitrogen in the 4-azaindole scaffold may lead to altered hydrogen bonding patterns and steric interactions within the ATP binding pocket, potentially offering opportunities for developing inhibitors with novel selectivity profiles.
Table 1: Comparative Profile of 1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives as Kinase Inhibitors
| Feature | 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives (4-Azaindole) | 1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives (7-Azaindole) |
| Primary Biological Target Class | Protein Kinases, Metabolic Enzymes | Protein Kinases |
| Examples of Targeted Kinases | ACC1, FMS Kinase (based on close isomers) | IGF-1R, Cdc7, FGFR, PDE4B |
| Reported Potency | Potent, with some derivatives showing significant cellular activity[5]. | High, with many derivatives exhibiting nanomolar IC50 values[1][2]. |
| Structure-Activity Relationship Insights | The 1H-pyrrolo[3,2-b]pyridine core is a viable scaffold for developing potent inhibitors, with substitutions on the pyrrole and pyridine rings modulating activity and pharmacokinetic properties[5]. | The 7-azaindole scaffold is a well-established hinge-binding motif. Substitutions at various positions are extensively explored to optimize potency and selectivity[1][2][4]. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically compare the inhibitory activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine against a specific kinase, a robust and reproducible in vitro assay is essential. The following protocol outlines a typical luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.
Principle:
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase-based system, where the light output is directly proportional to the ATP concentration. A higher luminescence signal indicates greater inhibition of the kinase.
Materials:
-
Recombinant human kinase of interest (e.g., a representative tyrosine kinase or serine/threonine kinase)
-
Kinase-specific substrate peptide
-
1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine (test compounds)
-
Staurosporine or other known potent inhibitor for the chosen kinase (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration close to the Km for the specific kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and the positive control in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a final intermediate dilution of the compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add the diluted compounds to the wells of the microplate. Include wells for vehicle control (DMSO only) and positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Add the kinase/substrate master mix to all wells of the assay plate.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Luminescence Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add the Kinase-Glo® reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
Choice of Luminescence-Based Assay: This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. It avoids the use of radioactive materials.
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors.
-
Inclusion of Controls: The vehicle control (DMSO) represents 0% inhibition, while the positive control (a known potent inhibitor) represents 100% inhibition, ensuring the assay is performing correctly.
-
Serial Dilutions: This allows for the generation of a dose-response curve, which is essential for accurately determining the IC50 value.
Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for pyrrolopyridine inhibitors.
Conclusion and Future Directions
While direct comparative data for 1H-Pyrrolo[3,2-b]pyridin-5-amine and 1H-Pyrrolo[2,3-b]pyridin-5-amine remains to be published, the extensive research on their derivatives strongly suggests that both are promising scaffolds for the development of kinase inhibitors. The 7-azaindole isomer is a well-validated and frequently utilized core in kinase inhibitor design, while the 4-azaindole isomer represents a less explored but equally promising avenue for discovering inhibitors with potentially novel selectivity profiles.
The subtle difference in the nitrogen position within the pyridine ring can have a significant impact on the hydrogen bonding network and overall binding affinity of these compounds to their target kinases. Future research should focus on direct, head-to-head comparisons of these and other pyrrolopyridine isomers against a broad panel of kinases to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocol provided in this guide offers a robust framework for conducting such comparative studies, which will be invaluable for guiding future drug discovery efforts in this important class of heterocyclic compounds.
References
- 1. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Dance of Atoms: A Comparative Guide to Bioisosteres of 1H-Pyrrolo[3,2-b]pyridin-5-amine in Drug Design
In the intricate world of drug discovery, the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold, a key 4-azaindole isomer, represents a privileged structure, particularly in the realm of kinase inhibition. Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it a powerful anchor for designing potent and selective therapeutics. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. This guide delves into the strategic application of bioisosterism to the 1H-pyrrolo[3,2-b]pyridin-5-amine core, offering a comparative analysis of key bioisosteric replacements that have emerged as viable alternatives in the quest for superior drug candidates.
The principle of bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of modern medicinal chemistry. For the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold, this strategy aims to fine-tune its electronic and steric characteristics to enhance target engagement, improve metabolic stability, and secure novel intellectual property. The position of the nitrogen atom in the pyridine ring of azaindoles significantly influences their biological activity, making the choice of isomer and its subsequent bioisosteric modification a critical decision in drug design.[1][2]
This guide will explore the rationale and outcomes of replacing the pyrrole nitrogen or the entire pyrrole ring of the 4-azaindole core with other five-membered heterocycles, namely furan, thiophene, pyrazole, and imidazole, leading to the furo[3,2-b]pyridine, thieno[3,2-b]pyridine, pyrazolo[3,4-b]pyridine, and imidazo[4,5-b]pyridine scaffolds, respectively.
Comparative Analysis of Core Scaffolds
The choice of a bioisosteric replacement for the 1H-pyrrolo[3,2-b]pyridin-5-amine core is dictated by the specific therapeutic target and the desired pharmacological profile. Below, we compare the performance of several key bioisosteres based on their reported activities as kinase inhibitors.
Furo[3,2-b]pyridine: A Scaffold for Selective Kinase Inhibition
The replacement of the pyrrole NH with an oxygen atom to form the furo[3,2-b]pyridine core offers a subtle yet significant modification. This change primarily impacts the hydrogen bonding capability of the heterocycle, removing a hydrogen bond donor. This can be advantageous in targeting kinases where a hydrogen bond at this position is not critical or even detrimental to selectivity.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,5-disubstituted furo[3,2-b]pyridines | CLK1 | 16 | [3] |
| 3,5-disubstituted furo[3,2-b]pyridines | CLK2 | 4 | [3] |
| 3,5-disubstituted furo[3,2-b]pyridines | CLK3 | 11 | [3] |
Table 1: Inhibitory activity of representative furo[3,2-b]pyridine derivatives against Cdc-like kinases (CLKs).
Thieno[3,2-b]pyridine: Modulating Lipophilicity and Target Engagement
The isosteric replacement of the pyrrole NH with a sulfur atom to yield the thieno[3,2-b]pyridine scaffold introduces changes in lipophilicity and electronic distribution. The larger size of the sulfur atom compared to nitrogen can also influence the overall shape of the molecule and its fit within the kinase binding pocket.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 (NAM) | 22 | [4] |
| Thieno[3,2-b]pyridine derivatives | Haspin | 29 | [5][6] |
Table 2: Inhibitory activity of representative thieno[3,2-b]pyridine derivatives.
Pyrazolo[3,4-b]pyridine: A Versatile Hinge-Binding Motif
The pyrazolo[3,4-b]pyridine scaffold, an isomer of azaindole, has been extensively explored as a bioisosteric replacement. The presence of two nitrogen atoms in the five-membered ring offers multiple points for hydrogen bonding and can significantly alter the electronic properties of the core, often leading to potent kinase inhibition.[7]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [8] |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1 | Potent (qualitative) | [9] |
| Pyrazolo[3,4-b]pyridine derivative | MNK1/2 | Active at 10 µM | [10] |
Table 3: Inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives.
Imidazo[4,5-b]pyridine: Mimicking the Purine Core
The imidazo[4,5-b]pyridine scaffold is a close bioisostere of purine, the natural ligand for the ATP-binding site of kinases. This structural mimicry often translates into potent inhibition of various kinases. The additional nitrogen atom compared to the 4-azaindole core provides an extra hydrogen bond acceptor, which can be exploited for enhanced binding affinity.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine derivative | TrkA | <1 (cellular) | [11] |
| Imidazo[4,5-b]pyridine derivative | Aurora A | 42 | [12] |
| Imidazo[4,5-b]pyridine derivative | Aurora B | 198 | [12] |
| Imidazo[4,5-b]pyridine derivative | FLT3 | Potent (qualitative) | [13] |
Table 4: Inhibitory activity of representative imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, it is crucial to adhere to standardized experimental protocols for assessing kinase inhibition.
In Vitro Kinase Inhibition Assay
A common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare a solution of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Assay Plate Preparation: Add the kinase, tracer, and antibody solution to the wells of a microplate.
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable software.
Logical Relationships and Mechanistic Insights
The choice of a bioisosteric replacement is not merely a random substitution but a rational design strategy grounded in the understanding of the target's active site and the desired physicochemical properties of the final compound.
Conclusion
The bioisosteric replacement of the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold is a powerful strategy in drug design, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. While the parent 4-azaindole core remains a highly valuable pharmacophore, the exploration of bioisosteres such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, pyrazolo[3,4-b]pyridines, and imidazo[4,5-b]pyridines has opened up new avenues for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the diverse pharmacological profiles that can be achieved through these strategic modifications. The ultimate choice of the scaffold will always be context-dependent, driven by the specific requirements of the biological target and the overarching goal of developing a safe and effective medicine. As our understanding of kinase biology deepens, the rational application of bioisosterism will undoubtedly continue to be a key driver of innovation in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Cellular Activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
For researchers, scientists, and drug development professionals, the validation of a novel compound's activity in a cellular context is a critical step. This guide provides an in-depth, objective comparison of methodologies for validating the activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives, a class of compounds showing promise as kinase inhibitors.[1] We will explore experimental design, data interpretation, and comparative analysis with established inhibitors.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors targeting key players in oncology.[1] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent inhibition of kinases like FGFR, crucial in solid tumors.[2] This guide will focus on validating the activity of a hypothetical 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative, designated here as "Compound X," against relevant cancer cell lines.
I. Strategic Cell Line Selection: The Foundation of Meaningful Data
The choice of cell lines is paramount for obtaining relevant and translatable data. A well-curated panel should include cell lines with known dependencies on the target kinase pathway, as well as resistant lines to demonstrate specificity.
Key Considerations for Cell Line Selection:
-
Target Expression and Pathway Activation: Select cell lines with documented high expression and constitutive activation of the target kinase. For instance, if Compound X is hypothesized to target the Bcr-Abl fusion protein, cell lines like K-562 (chronic myeloid leukemia) would be appropriate.[3]
-
Genetic Background: Incorporate cell lines with different genetic backgrounds to assess the compound's efficacy across a spectrum of cancer subtypes. The National Cancer Institute's NCI-60 panel is a valuable resource for this purpose, offering 60 human cancer cell lines from nine different tissue types.[4][5]
-
Sensitivity and Resistance: Include both sensitive and resistant cell lines to the class of inhibitors being tested. This allows for the determination of a therapeutic window and provides insights into potential resistance mechanisms.
Recommended Cell Line Panel for a Putative Kinase Inhibitor (Compound X):
| Cell Line | Cancer Type | Key Characteristics | Rationale for Inclusion |
| K-562 | Chronic Myeloid Leukemia (CML) | Philadelphia chromosome positive (Bcr-Abl+) | Gold standard for screening Bcr-Abl inhibitors.[3][6] |
| HT-29 | Colorectal Cancer | High Src family kinase (SFK) activity | To evaluate activity against SFKs, a common off-target of kinase inhibitors.[7][8] |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+) | A widely used epithelial cancer cell line for broad anti-proliferative screening.[4] |
| MDA-MB-231 | Breast Cancer | Triple-negative | To assess efficacy in a more aggressive, harder-to-treat breast cancer subtype.[9] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | Non-cancerous | To assess potential toxicity and off-target effects on normal cells.[10] |
II. Experimental Validation: A Multi-Pronged Approach
A robust validation strategy employs a combination of assays to assess a compound's effect on cell viability, direct target engagement, and downstream signaling pathways.
A. Assessing Cellular Viability and Proliferation
These assays provide a quantitative measure of a compound's ability to inhibit cell growth.
Workflow for Cell Viability Assays
Caption: Workflow for determining cell viability using MTT or XTT assays.
Detailed Protocol: MTT Assay [11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., from 0.01 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[12][13]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Comparative Data: Expected IC50 Values (nM)
| Compound | K-562 | HT-29 | MCF-7 | MDA-MB-231 | HUVEC |
| Compound X | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Imatinib | ~250 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dasatinib | ~1 | ~50 | >1,000 | >1,000 | ~100 |
| Pazopanib | >10,000 | >10,000 | ~8,000 | ~15,000 | 8 (VEGFR2) |
Note: Imatinib, Dasatinib, and Pazopanib are established kinase inhibitors with known activities against Bcr-Abl, Src family kinases, and VEGFR2, respectively.[3][7][10]
B. Direct Target Engagement and Pathway Modulation
To confirm that the observed effects on cell viability are due to the inhibition of the intended target, it is crucial to assess direct target engagement and the modulation of downstream signaling pathways.
Workflow for Western Blot Analysis of Protein Phosphorylation
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Detailed Protocol: Western Blot for Phosphorylated Proteins [15][16]
-
Cell Lysis: Treat cells with Compound X for a specified time, then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-CrkL for Bcr-Abl activity).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein.[16]
In-Cell Western™ Assay: A High-Throughput Alternative
For more quantitative and higher-throughput analysis, the In-Cell Western™ (ICW) assay is an excellent alternative to traditional Western blotting.[17][18][19][20][21] This immunofluorescence-based method allows for the simultaneous detection of two target proteins in a 96- or 384-well plate format.[18][19]
Workflow for In-Cell Western™ Assay
Caption: Workflow for the In-Cell Western™ assay.
Comparative Analysis of Target Inhibition
| Compound | Target Kinase | Cellular Assay | Cell Line | IC50 (nM) |
| Compound X | Target X | p-Substrate Western/ICW | Cell Line A | Data to be generated |
| Dasatinib | Bcr-Abl | p-CrkL Western | K-562 | ~0.5 |
| Dasatinib | Src | p-Src (Y419) Western | HT-29 | ~10 |
| Pazopanib | VEGFR2 | p-VEGFR2 (Y1175) ICW | HUVEC | 8[10] |
III. Visualizing the Mechanism: Signaling Pathways
Understanding the signaling pathways affected by Compound X is crucial for elucidating its mechanism of action.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[22][23]
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Compound X.
IV. Conclusion
The validation of a 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative requires a systematic and multi-faceted approach. By carefully selecting a relevant cell line panel and employing a combination of cell viability, target engagement, and pathway analysis assays, researchers can generate robust and reliable data. This comprehensive guide provides the necessary framework and detailed protocols to objectively assess the cellular activity of novel kinase inhibitors, paving the way for their further development as potential therapeutic agents.
References
- 1. 1H-Pyrrolo[3,2-b]pyridin-3-amine|CAS 1092960-98-9 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 18. licorbio.com [licorbio.com]
- 19. biomol.com [biomol.com]
- 20. products.advansta.com [products.advansta.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-amine Analogs: A Guide for Drug Discovery
Introduction to the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of targeted therapies. This bicyclic heterocyclic system is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer.[1] The strategic placement of nitrogen atoms within the ring system allows for crucial hydrogen bonding interactions with the hinge region of kinase active sites, a common feature among ATP-competitive inhibitors. The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Key Analogs: Structure-Activity Relationships (SAR)
The therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine scaffold is realized through the strategic modification of its core structure. The following analysis details the structure-activity relationships of key analogs, with a focus on their application as kinase inhibitors.
Substitution at the 2- and 4-Positions
Research into 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has revealed the importance of substitutions at these positions for kinase inhibitory activity.[2] For instance, in the context of Colony Stimulating Factor 1 Receptor (CSF1R) inhibition, the nature of the aryl group at the 2-position and the amine substituent at the 4-position are critical determinants of potency.[2] A key finding is that the pyrrolopyrimidine core, a related scaffold, is a potent CSF1R inhibitor, suggesting that the nitrogen at the 3-position is important for binding. The 7-azaindole analogs, while structurally similar, have shown reduced potency, highlighting the nuanced SAR of this class of compounds.[2]
Modifications at the 3-Position
The 3-position of the pyrrolo[3,2-g]isoquinoline scaffold, a related analog, has been a focal point for modifications aimed at developing Haspin kinase inhibitors.[3][4] Substitution with heteroaromatic rings, such as a 2-chloropyridin-4-yl or a 6-aminopyridin-3-yl moiety, has resulted in compounds with low nanomolar IC50 values against Haspin kinase.[3] This suggests that the 3-position is a key vector for interacting with the kinase active site or for introducing functionalities that can be used to develop PROTACs (PROteolysis TArgeting Chimeras).[5]
Pyrrolo[2,3-d]pyrimidine Analogs
The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of inhibitors for various kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Leucine-Rich Repeat Kinase 2 (LRRK2).[6][7][8] For RIPK1 inhibitors, the addition of a 5-(2,3-dihydro-1H-indol-5-yl) group has led to a new class of potent inhibitors.[6] In the case of LRRK2 inhibitors, the elucidation of the SAR of pyrrolopyrimidine analogs has led to the development of brain-penetrant compounds with excellent cellular potency and oral bioavailability.[7][9]
Table 1: Comparative Biological Activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine Analogs and Related Scaffolds
| Scaffold/Analog | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 1H-Pyrrolo[3,2-g]isoquinoline | Haspin | 3-(2-chloropyridin-4-yl) | 10.1 | [3] |
| 1H-Pyrrolo[3,2-g]isoquinoline | Haspin | 3-(6-aminopyridin-3-yl) | 10.6 | [3] |
| N-methylated 1H-pyrrolo[3,2-g]isoquinoline | Haspin | 3-(pyridin-4-yl) | 23.6 | [5] |
| 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | RIPK1 | Varied | 11 (enzymatic) | [6] |
| Pyrrolo[3,2-c]pyridine derivative (1r) | FMS | Diaryl amide | 30 | [10] |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | Thiazolone | 7 | [11] |
Key Biological Targets and Signaling Pathways
1H-Pyrrolo[3,2-b]pyridin-5-amine analogs and their related scaffolds have been shown to target a variety of protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1]
One of the key targets for this class of compounds is the Receptor-Interacting Protein Kinase 1 (RIPK1) , a crucial regulator of inflammation, apoptosis, and necroptosis.[6] Inhibition of RIPK1 is a promising therapeutic strategy for a range of human diseases. Another important target is Leucine-Rich Repeat Kinase 2 (LRRK2) , which is linked to Parkinson's disease.[7][8][9] The development of potent and selective LRRK2 inhibitors is a major focus of research in this area. Furthermore, these scaffolds have shown activity against other kinases such as Haspin , FMS , and Cdc7 , highlighting their broad therapeutic potential.[3][5][10][11]
Caption: General signaling pathway illustrating kinase inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 1H-pyrrolo[3,2-b]pyridin-5-amine analogs.
General Synthetic Procedure: Suzuki-Miyaura Cross-Coupling
A common and versatile method for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines involves a Suzuki-Miyaura cross-coupling reaction.[2]
Step-by-Step Methodology:
-
To a mixture of a 4-chloro-2-iodo-1-protected-1H-pyrrolo[2,3-b]pyridine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd2(dba)3 or Pd(PPh3)4), and a base (e.g., K2CO3) is added a de-gassed solvent system (e.g., 1,4-dioxane:water).[2]
-
The reaction mixture is stirred under an inert atmosphere (e.g., N2) at an elevated temperature (e.g., 80-100 °C) for a specified time.[2]
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is partitioned between an organic solvent (e.g., EtOAc) and water.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2-aryl-4-chloro-1-protected-1H-pyrrolo[2,3-b]pyridine.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.[12][13]
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a kinase reaction mixture containing the kinase of interest, a suitable substrate, and ATP in a kinase assay buffer.[12] Serially dilute the test compounds in DMSO.
-
Inhibitor Binding: In a 96-well plate, add the serially diluted compounds or a DMSO control to each well. Add the kinase to each well and incubate to allow for inhibitor binding.[12]
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[12]
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold and its analogs continue to be a rich source of novel kinase inhibitors with significant therapeutic potential. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective inhibition of various kinases. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The exploration of this scaffold in the context of PROTACs and other novel therapeutic modalities also holds great promise for the future of targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives
For researchers, scientists, and drug development professionals, the allure of the 1H-pyrrolo[3,2-b]pyridine scaffold is undeniable. As a privileged structure in medicinal chemistry, its derivatives have shown significant promise as potent kinase inhibitors. However, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges, chief among them being the management of off-target effects. This guide provides an in-depth, objective comparison of the off-target profiles of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives, contextualized with alternative kinase inhibitors, and supported by detailed experimental methodologies. Our focus is not merely on what these off-target effects are, but why they occur and how they can be rigorously assessed.
The core principle behind kinase inhibitor design is the exploitation of the ATP-binding pocket. The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an effective scaffold for competitive inhibition.[1] However, this same feature contributes to the challenge of achieving high selectivity, as the ATP-binding site is highly conserved across the kinome.[2] Consequently, even exquisitely designed inhibitors can interact with unintended kinases, leading to a cascade of off-target effects that can range from therapeutic advantages to dose-limiting toxicities.[3] Understanding and mitigating these effects is paramount.
Comparative Kinome Selectivity: A Case Study Approach
Direct, publicly available, head-to-head kinome-wide screening data for a broad range of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives is limited. Therefore, to provide a meaningful comparison, we will examine derivatives of the closely related and well-studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which shares the core pyrrolopyridine structure and is a key component in several clinical and preclinical kinase inhibitors.[4] We will focus on its application in developing inhibitors for Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), and compare their selectivity profiles to established drugs with different scaffolds.
JAK Inhibitors: The Quest for Isoform Selectivity
The JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical target in autoimmune diseases.[5] While pan-JAK inhibitors like Tofacitinib are clinically effective, their lack of selectivity can lead to side effects. The development of JAK3-selective inhibitors is particularly desirable due to its more restricted expression in hematopoietic cells.[5]
| Inhibitor Class | Primary Target(s) | Key Off-Targets (Representative) | Fold Selectivity (Representative) |
| Pyrrolo[2,3-b]pyridine-based | JAK3 | JAK1, JAK2, other kinases | Can achieve high selectivity for JAK3 over JAK2 (>100,000-fold)[6] |
| Pyrrolopyrimidine-based (Tofacitinib) | Pan-JAK (JAK1/2/3) | Multiple kinases across the kinome | Low selectivity between JAK isoforms[5] |
| Pyrrolopyrazine-based | JAK3 | JAK1, JAK2 | Can achieve high selectivity[7] |
As the table illustrates, the pyrrolo[2,3-b]pyridine scaffold can be engineered to produce highly selective JAK3 inhibitors. For instance, the introduction of a 4-aryl substituent onto the pyrrolopyridine core has been shown to dramatically shift selectivity towards JAK3.[6] This highlights a key principle in medicinal chemistry: while the core scaffold provides the initial ATP-competitive binding, the selectivity is conferred by the various substituents that exploit subtle differences in the topology of the kinase active sites.[1]
In contrast, a well-established pan-JAK inhibitor like Tofacitinib, which is based on a pyrrolopyrimidine scaffold, exhibits much lower selectivity between the JAK isoforms.[5] This broader activity, while therapeutically beneficial in some contexts, can also contribute to a wider range of off-target effects.
FGFR Inhibitors: Navigating the Tyrosine Kinase Landscape
Aberrant FGFR signaling is implicated in various cancers.[8] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[9] A significant challenge in this area is achieving selectivity over other receptor tyrosine kinases, particularly VEGFR2, as co-inhibition can lead to cardiovascular side effects.[10]
| Inhibitor Class | Primary Target(s) | Key Off-Targets (Representative) | Notes |
| Pyrrolo[2,3-b]pyridine-based | FGFR1/2/3 | VEGFR2, other RTKs | Can be optimized for high FGFR potency, but VEGFR2 activity is a common off-target.[8][11] |
| Multi-targeted (Sunitinib) | VEGFRs, PDGFRs, KIT, FLT3, RET | Broad kinome activity | Known for its multi-targeted profile, with significant off-target effects.[12] |
| Selective FGFR Inhibitor (Erdafitinib) | FGFR1-4 | RET, VEGFR2, KIT | Demonstrates higher selectivity for FGFRs compared to multi-targeted inhibitors.[13] |
Here, we see that while pyrrolo[2,3-b]pyridine derivatives can be potent FGFR inhibitors, they often exhibit cross-reactivity with other tyrosine kinases like VEGFR2. This underscores the importance of comprehensive off-target profiling to anticipate potential side effects. When compared to a multi-targeted inhibitor like Sunitinib, which has a very broad kinase inhibition profile, a more selective FGFR inhibitor like Erdafitinib offers a more targeted therapeutic approach, though off-target activities are still present and require careful management.[12][13]
Experimental Methodologies for Assessing Off-Target Effects
To move beyond theoretical considerations, it is crucial to understand the experimental workflows that generate the data for such comparisons. The following are gold-standard methodologies for characterizing the off-target profile of kinase inhibitors.
In Vitro Kinome Profiling: The KINOMEscan™ Approach
Rationale: This method provides a broad, unbiased assessment of a compound's interaction with a large panel of kinases in a cell-free system. It is an essential tool for initial selectivity screening.
Principle: The KINOMEscan™ assay is a competition binding assay. It measures the ability of a test compound to displace an immobilized, active-site directed ligand from a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of the test compound (e.g., a 1H-pyrrolo[3,2-b]pyridin-5-amine derivative) is prepared in 100% DMSO. Serial dilutions are then made to generate a range of concentrations for testing.
-
Assay Execution (Typically performed by a specialized vendor):
-
A large panel of DNA-tagged human kinases (e.g., the scanMAX panel of 468 kinases) is utilized.
-
The test compound is incubated with a specific kinase and an immobilized, broad-spectrum kinase inhibitor.
-
The mixture is allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified via qPCR.
-
-
Data Analysis: Results are typically expressed as a percentage of inhibition relative to a DMSO control. This data can be used to calculate binding affinities (Kd) and is often visualized on a kinome tree diagram to provide a global view of selectivity.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reproducibility in Palladium-Catalyzed Synthesis of Substituted 1H-Pyrrolo[3,2-b]pyridin-5-amines
For researchers and professionals in drug development, the predictable and scalable synthesis of heterocyclic scaffolds is paramount. The 1H-pyrrolo[3,2-b]pyridine core, a key structural motif in numerous kinase inhibitors and other therapeutic agents, presents unique synthetic challenges that can impact experimental reproducibility. This guide provides an in-depth comparison of two robust, palladium-catalyzed cross-coupling strategies for the synthesis of substituted 5-amino-1H-pyrrolo[3,2-b]pyridine derivatives. By dissecting the causality behind experimental choices and presenting field-proven protocols, this document aims to equip scientists with the knowledge to navigate the complexities of these reactions and enhance the reproducibility of their own experiments.
The inherent reactivity of the pyrrolopyridine system, with its multiple nitrogen atoms, can lead to catalyst inhibition and undesired side reactions in palladium-catalyzed couplings.[1] The free N-H of the pyrrole ring and the amino group can coordinate to the palladium center, deactivating the catalyst and leading to low yields.[2] Consequently, a carefully considered strategy, often involving the use of protecting groups and specialized ligands, is essential for a successful and reproducible outcome.
This guide will compare two primary palladium-catalyzed approaches:
-
Method A: Buchwald-Hartwig Amination on a pre-functionalized halo-pyrrolopyridine.
-
Method B: Suzuki-Miyaura Coupling on a dihalo-pyrrolopyridine intermediate, followed by amination.
We will explore detailed, self-validating protocols for each, analyze their relative merits, and provide a framework for troubleshooting common issues.
Method A: Buchwald-Hartwig Amination of a Halogenated Pyrrolopyridine
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] Its application to heteroaromatic systems like pyrrolopyridines requires careful selection of the catalyst system to overcome potential catalyst inhibition. The use of bulky, electron-rich phosphine ligands is critical for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5]
A common strategy involves the use of a protecting group on the pyrrole nitrogen, such as the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent interference with the palladium catalyst.[1] This allows for a more efficient and reproducible amination reaction.
Experimental Protocol: Method A
This protocol details the Buchwald-Hartwig amination of a SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, a close analog and excellent model for the 1H-pyrrolo[3,2-b]pyridine system.[1]
Materials:
-
4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
Desired primary or secondary amine (e.g., N-benzylmethylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tert-butanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the SEM-protected 4-chloro-pyrrolopyridine (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (2.0 eq.).
-
In a separate vial, pre-mix the palladium(II) acetate (2-5 mol%) and RuPhos (4-10 mol%) in a small amount of anhydrous tert-butanol.
-
Add the catalyst mixture to the reaction vessel.
-
Add sufficient anhydrous tert-butanol to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within minutes to a few hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Sequential Suzuki-Miyaura Coupling and Amination
An alternative and equally powerful strategy involves a different order of bond formation: first, a Suzuki-Miyaura cross-coupling to install a desired aryl or heteroaryl substituent, followed by a subsequent amination step. This approach is particularly useful when starting from a dihalogenated pyrrolopyridine, allowing for regioselective functionalization.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that tolerates a wide range of functional groups.[6] For heteroaromatic substrates, the choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity.[7][8]
Experimental Protocol: Method B (Suzuki Coupling Step)
This protocol describes a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 4-chloro-2-iodo-pyrrolopyridine intermediate.[7]
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add the dihalo-pyrrolopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), and K₂CO₃ (3.0 eq.).
-
Add a de-gassed mixture of 1,4-dioxane and water (typically 4:1 or 1:1 v/v).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Stir for 30 minutes to several hours, monitoring progress by TLC or LC-MS.[7]
-
After cooling to room temperature, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-4-chloro-pyrrolopyridine.
The resulting product can then be subjected to a Buchwald-Hartwig amination, similar to Method A, to install the desired amino group at the C-4 position.
Comparative Analysis and Reproducibility
Both methods offer robust pathways to the target scaffold, but their reproducibility depends on careful control of key parameters. The choice between them may depend on the availability of starting materials and the desired substitution pattern.
| Parameter | Method A (Buchwald-Hartwig) | Method B (Suzuki-Miyaura) | Key Considerations for Reproducibility |
| Starting Material | SEM-protected 4-chloro-pyrrolopyridine | SEM-protected 2-iodo-4-chloro-pyrrolopyridine | Purity of starting materials is critical. Halogenated pyrrolopyridines can be unstable. |
| Catalyst System | Pd(OAc)₂ / RuPhos | Pd₂(dba)₃ | The choice of ligand is crucial. Bulky, electron-rich ligands like RuPhos are often superior for aminations of N-heterocycles.[1] |
| Base | NaOtBu | K₂CO₃ | Strong, non-nucleophilic bases are required for Buchwald-Hartwig. The choice of base in Suzuki reactions can influence yield and side reactions. |
| Solvent | Anhydrous tert-butanol | 1,4-Dioxane / Water | Anhydrous conditions are often essential for Buchwald-Hartwig aminations to prevent catalyst deactivation.[1] |
| Reported Yield | ~68%[1] | ~68-75%[7] | Yields are highly substrate-dependent and sensitive to reaction conditions. Small variations can lead to significant differences in outcome. |
| Key Challenge | Potential catalyst inhibition by N-H and amino groups. | Achieving regioselectivity in the Suzuki coupling. | Consistent use of protecting groups and high-purity, anhydrous reagents under an inert atmosphere are paramount for reproducibility. |
A significant challenge in these reactions is the potential for side reactions, such as hydrodehalogenation (reduction of the C-X bond).[1] This is often a sign of catalyst decomposition or suboptimal reaction conditions. Ensuring a truly inert atmosphere and using high-purity, anhydrous solvents can mitigate this issue.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both methods.
Caption: Workflow for Method A: Buchwald-Hartwig Amination.
Caption: Workflow for Method B: Suzuki-Miyaura Coupling Step.
Conclusion: Achieving Reproducibility
The synthesis of substituted 1H-pyrrolo[3,2-b]pyridin-5-amines via palladium-catalyzed cross-coupling is a highly effective but nuanced process. Reproducibility is not merely about following a recipe but understanding the function and sensitivity of each component. Both the Buchwald-Hartwig amination and the sequential Suzuki-Miyaura coupling/amination strategies are powerful tools in the synthetic chemist's arsenal.
The key to reproducible success lies in:
-
Protecting Group Strategy: Masking the pyrrole N-H is often essential to prevent catalyst inhibition.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., RuPhos for amination) is critical for challenging heteroaromatic substrates.
-
Inert Conditions: Rigorous exclusion of oxygen and moisture is paramount to maintain catalyst activity and prevent side reactions.
-
Purity of Reagents: Using high-purity starting materials, solvents, and reagents minimizes the introduction of unknown variables that can affect the reaction outcome.
By carefully controlling these parameters and understanding the underlying mechanisms, researchers can transform these challenging reactions into reliable and reproducible methods for the synthesis of valuable 1H-pyrrolo[3,2-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 1H-pyrrolo[3,2-b]pyridine Inhibitors Against Established Drugs in Oncology
A Senior Application Scientist's Guide to Preclinical Comparison
In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cancer targets is of paramount importance. The 1H-pyrrolo[3,2-b]pyridine core has emerged as a promising scaffold, demonstrating significant potential in the development of targeted therapies. This guide provides an in-depth comparative analysis of two novel 1H-pyrrolo[3,2-b]pyridine-based inhibitors, one targeting Fibroblast Growth Factor Receptor (FGFR) and the other targeting Ataxia-Telangiectasia Mutated (ATM) kinase. Their performance is benchmarked against established clinical candidates, offering a comprehensive framework for preclinical evaluation.
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its unique structure allows for versatile chemical modifications, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[1] This scaffold has been successfully incorporated into drugs targeting a range of diseases, including cancer.[1] The strategic importance of this scaffold lies in its ability to form key interactions within the ATP-binding pocket of various kinases, leading to potent inhibition.
This guide will focus on two promising drug candidates emerging from this scaffold:
-
A potent pan-FGFR inhibitor, hereafter referred to as Compound 4h.
-
A highly selective ATM kinase inhibitor, hereafter referred to as Compound 25a.
Head-to-Head Comparison: Novel vs. Established Inhibitors
A rigorous preclinical assessment requires benchmarking against current standards of care or late-stage clinical candidates. This provides essential context for the therapeutic potential of a new molecular entity.
Targeting the FGFR Signaling Pathway: Compound 4h vs. Infigratinib
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[2][3] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[4]
-
Novel Inhibitor: Compound 4h is a 1H-pyrrolo[2,3-b]pyridine derivative identified as a potent pan-FGFR inhibitor.[2][3]
-
Established Drug: Infigratinib (BGJ398) is an FDA-approved selective FGFR1-3 kinase inhibitor for the treatment of cholangiocarcinoma.[5][6] Its mechanism involves binding to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity and downstream signaling.[2][7]
| Parameter | Compound 4h | Infigratinib (BGJ398) |
| Target | Pan-FGFR (FGFR1/2/3) | FGFR1/2/3 |
| FGFR1 IC50 | 7 nM[2][3] | 1.1 nM[5] |
| FGFR2 IC50 | 9 nM[2][3] | 1 nM[5] |
| FGFR3 IC50 | 25 nM[2][3] | 2 nM[5] |
| Cellular Antiproliferative Activity (4T1 breast cancer cells) | Potent inhibition[2][3] | N/A in provided search |
| In Vivo Efficacy | Significant inhibition of migration and invasion of 4T1 cells[2][3] | Anti-tumor activity in xenograft models of cholangiocarcinoma[5] |
Expertise & Experience Insights: While Infigratinib shows slightly higher potency in biochemical assays, Compound 4h demonstrates significant potential with its potent pan-FGFR inhibitory activity and cellular effects. The choice of the 4T1 breast cancer cell line for initial studies with Compound 4h is logical, as FGFR signaling is implicated in breast cancer pathogenesis. Further head-to-head studies in FGFR-aberrant cancer cell lines are warranted to delineate the comparative efficacy.
Targeting the DNA Damage Response: Compound 25a vs. M4076
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability.[8][9] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific DDR deficiencies.
-
Novel Inhibitor: Compound 25a is a rationally designed 1H-pyrrolo[2,3-b]pyridine derivative identified as a highly selective and orally available ATM inhibitor.[8][9][10][11]
-
Established Drug: M4076 is an investigational, orally administered, selective ATP-competitive ATM inhibitor.[12]
| Parameter | Compound 25a | M4076 |
| Target | ATM Kinase | ATM Kinase |
| Kinase Selectivity | >700-fold over other PIKK family members[8][9][10][11] | Selective ATM inhibitor[12] |
| Oral Bioavailability (mice) | 147.6%[8][9][10][11] | Orally administered[12] |
| In Vivo Efficacy | Synergistic antitumor efficacy with irinotecan in HCT116 and SW620 xenograft models (TGI of 79.3% and 95.4%, respectively)[8][9][10][11] | Showed complete tumor regression in FaDu xenograft models when combined with ionizing radiation[13] |
Expertise & Experience Insights: Compound 25a exhibits remarkable oral bioavailability and potent in vivo efficacy in combination with a standard chemotherapeutic agent, irinotecan. This chemosensitization is a key therapeutic strategy for ATM inhibitors. M4076 also shows strong potential as a radiosensitizer. The choice of xenograft models (colorectal cancer for 25a and head and neck cancer for M4076) reflects the broad potential applicability of ATM inhibitors across different tumor types.
Experimental Protocols: A Self-Validating System
The trustworthiness of a comparative guide hinges on the robustness of the experimental methodologies. The following are detailed, step-by-step protocols for the key assays used in the preclinical benchmarking of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Causality: This assay directly measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the target kinase, providing a quantitative measure of binding affinity (IC50).
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/europium-labeled anti-tag antibody mixture, and Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Initiate the binding reaction by adding 5 µL of the tracer solution to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[14]
Cell Viability Assay (MTT Assay)
Causality: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with an inhibitor suggests cytotoxic or cytostatic effects.[1][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Target Phosphorylation
Causality: This technique is used to confirm the mechanism of action of the inhibitor by detecting the phosphorylation status of the target kinase and its downstream substrates. A decrease in the phosphorylated form of the target indicates successful target engagement and inhibition.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FGFR or p-ATM) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
In Vivo Tumor Xenograft Model
Causality: This assay provides the most translationally relevant data on the anti-tumor efficacy of a compound in a living organism. It assesses the ability of the drug to inhibit tumor growth in an immunodeficient mouse model.[20][21][22]
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups and begin dosing with the inhibitor (e.g., oral gavage) and/or combination agent.
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the Science: Pathways and Workflows
Signaling Pathways
Caption: Simplified FGFR signaling pathway and points of inhibition.
Caption: Simplified ATM signaling pathway in response to DNA damage.
Experimental Workflow
Caption: A logical workflow for preclinical inhibitor benchmarking.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The representative compounds, Compound 4h and Compound 25a , demonstrate promising preclinical activity against FGFR and ATM, respectively. While established drugs like Infigratinib and clinical candidates such as M4076 set a high bar, these novel inhibitors exhibit comparable, and in some aspects, potentially superior properties, such as the outstanding oral bioavailability of Compound 25a.
This guide underscores the importance of a multi-faceted, data-driven approach to benchmarking new chemical entities. By employing robust and validated experimental protocols, researchers can generate high-quality, comparable data that provides a clear rationale for advancing the most promising candidates toward clinical development. The ultimate goal is to translate these scientific findings into effective therapies for patients with cancer.
References
- 1. broadpharm.com [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is Infigratinib used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 12. ATM Targeting [merckgrouponcology.com]
- 13. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. origene.com [origene.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
A Comparative Guide to the In Vivo Efficacy of Pyrrolopyridine Derivatives in Oncology
This guide provides a comparative analysis of the in vivo efficacy of derivatives based on the 1H-Pyrrolo[3,2-b]pyridin-5-amine scaffold and its structural isomers. We will delve into the therapeutic applications of this versatile chemical family, with a primary focus on its role in targeted cancer therapy through kinase inhibition. By examining key compounds, their mechanisms of action, and pivotal preclinical and clinical data, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules.
Introduction: The Pyrrolopyridine Scaffold and the Power of Isomerism
The pyrrolopyridine framework, a bicyclic heterocycle containing a fused pyrrole and pyridine ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for developing highly selective and potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
The specific arrangement of the nitrogen atoms within the bicyclic system gives rise to six distinct structural isomers, often referred to as azaindoles. This guide focuses on the therapeutic landscape of derivatives stemming from these isomers, with an initial interest in the 1H-Pyrrolo[3,2-b]pyridin-5-amine core. While preclinical data on this specific isomer is emerging, a wealth of in vivo efficacy data exists for its close relative, the 1H-pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold. The subtle shift in a single nitrogen atom's position between these isomers dramatically alters the molecule's electronic properties and three-dimensional shape, leading to profound differences in kinase selectivity and, consequently, therapeutic application.
This guide will use the extensively studied 7-azaindole derivative, Vemurafenib , as a primary case study to illustrate the clinical success of this compound class. We will then broaden the scope to compare its efficacy with other strategies and explore the unique therapeutic targets engaged by other pyrrolopyridine isomers.
Part 1: The 7-Azaindole Core — A Deep Dive into Vemurafenib and BRAF Inhibition
The most prominent clinical success of the pyrrolopyridine scaffold is Vemurafenib (Zelboraf®), a potent inhibitor targeting mutated BRAF kinase.[1][2] Its development marked a significant milestone in precision oncology for metastatic melanoma.
Mechanism of Action: Targeting the MAPK Pathway
Approximately 40-60% of cutaneous melanomas harbor an activating mutation in the BRAF gene, most commonly the V600E substitution.[1] This mutation leads to constitutive activation of the BRAF kinase, which results in persistent downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK). This uncontrolled signaling drives tumor cell proliferation and survival.[3][4] Vemurafenib is a small-molecule, ATP-competitive inhibitor designed to selectively bind to and inhibit the activity of BRAFV600E, thereby shutting down this oncogenic signaling cascade.[2][3]
In Vivo Efficacy: Vemurafenib vs. Standard Chemotherapy
The landmark Phase 3 clinical trial, BRIM-3, provided definitive evidence of Vemurafenib's superior efficacy in patients with previously untreated, BRAFV600E mutation-positive metastatic melanoma. The trial compared Vemurafenib to dacarbazine, the standard-of-care chemotherapy at the time.
The results were striking. Vemurafenib was associated with a 63% relative reduction in the risk of death and a 74% reduction in the risk of either death or disease progression compared to dacarbazine.[1] At the 6-month mark, overall survival was 84% in the Vemurafenib group versus 64% in the dacarbazine group.[1] These profound benefits established Vemurafenib as a new standard of care.[5]
| Efficacy Endpoint | Vemurafenib (n=337) | Dacarbazine (n=338) | Hazard Ratio (HR) |
| Overall Survival (OS) | 84% (at 6 months) | 64% (at 6 months) | 0.37 |
| Progression-Free Survival (PFS) | 5.3 months (median) | 1.6 months (median) | 0.26 |
| Objective Response Rate (ORR) | 48% | 5% | N/A |
| Data synthesized from the BRIM-3 trial.[1][5] |
Comparative Analysis: Overcoming Resistance with Combination Therapy
While highly effective, a major challenge with Vemurafenib monotherapy is the development of acquired resistance, often occurring within months.[4] A common resistance mechanism involves the reactivation of the MAPK pathway through alternative routes. This clinical observation led to the logical next step: more profound pathway inhibition by combining a BRAF inhibitor with a MEK inhibitor, which acts on the next kinase downstream.
Clinical trials comparing Vemurafenib + Cobimetinib (a MEK inhibitor) against Vemurafenib alone demonstrated that the combination therapy significantly improves progression-free survival.[6] This combination approach not only enhances efficacy but also mitigates certain side effects, such as the development of cutaneous squamous cell carcinomas, which are associated with paradoxical MAPK pathway activation by BRAF inhibitors alone.[4][6] The combination of a BRAF and a MEK inhibitor has now become the standard of care for this patient population.[6]
Part 2: Exploring Other Pyrrolopyridine Isomers and Their Targets
The versatility of the pyrrolopyridine scaffold is evident in the development of derivatives targeting other kinases crucial to cancer cell survival. By altering the core isomeric structure and its substitutions, medicinal chemists can achieve high selectivity for different targets.
1H-Pyrrolo[2,3-b]pyridine Derivatives as ATM Inhibitors
Ataxia-telangiectasia mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. Inhibiting ATM can sensitize cancer cells to the effects of chemotherapy. Researchers have designed derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold as highly selective ATM inhibitors.[7][8]
In preclinical in vivo studies, a lead compound, 25a , was evaluated in combination with the chemotherapy agent irinotecan in colon cancer xenograft models.[7][8] The combination therapy demonstrated potent synergistic antitumor efficacy.
-
HCT116 Xenograft Model: Combination treatment resulted in a Tumor Growth Inhibition (TGI) of 79.3% .[7]
-
SW620 Xenograft Model: Combination treatment resulted in a TGI of 95.4% .[7]
These findings highlight the potential of pyrrolopyridine-based ATM inhibitors as chemosensitizers in solid tumors.[7][8]
1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Shifting the nitrogen atom to create the 1H-pyrrolo[3,2-c]pyridine core has led to the development of potent inhibitors of FMS kinase (also known as CSF-1R). FMS kinase is over-expressed in several cancers and plays a role in regulating the tumor microenvironment.[9]
In a study comparing a series of these derivatives, compound 1r emerged as a highly potent and selective FMS kinase inhibitor. It demonstrated an in vitro IC₅₀ value of 30 nM against FMS kinase, making it 3.2 times more potent than the parent lead compound (KIST101029, IC₅₀ = 96 nM).[9][10] Furthermore, compound 1r showed potent antiproliferative activity across a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[9] It also exhibited a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.[9]
1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
The fibroblast growth factor receptor (FGFR) signaling pathway is another attractive target in oncology, as its abnormal activation is linked to the progression of many cancers.[11] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has again proven effective here. A series of derivatives were synthesized and evaluated as pan-FGFR inhibitors.[11][12] Compound 4h was identified as a lead candidate with potent inhibitory activity against FGFR1, 2, and 3.[11][13]
-
FGFR1 IC₅₀: 7 nM
-
FGFR2 IC₅₀: 9 nM
-
FGFR3 IC₅₀: 25 nM
In vitro studies showed that compound 4h effectively inhibited the proliferation, migration, and invasion of 4T1 breast cancer cells and induced apoptosis, marking it as a promising lead for further preclinical in vivo evaluation.[11][12]
Part 3: Experimental Methodologies
The trustworthiness of in vivo efficacy data hinges on a robust and well-designed experimental protocol. Below is a representative methodology for a xenograft tumor model study, a gold standard for assessing the antitumor activity of novel compounds.
Protocol: Subcutaneous Xenograft Mouse Model for In Vivo Efficacy
This protocol outlines a generalized workflow for evaluating the efficacy of a pyrrolopyridine derivative against a human cancer cell line grown in immunocompromised mice.
1. Rationale and Preparation:
-
Cell Line Selection: Choose a human cancer cell line with a known genetic driver relevant to the compound's target (e.g., HCT116 for colorectal cancer, A375 for BRAF-mutant melanoma). Culture cells under standard sterile conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor graft. Acclimate animals for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation and Cohort Formation:
-
Harvest cancer cells during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
3. Dosing and Monitoring:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.
-
Test Compound Group(s): Administer the 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily for 21 days) should be based on prior pharmacokinetic studies.
-
Positive Control Group (Optional): Administer a clinically relevant standard-of-care drug (e.g., Vemurafenib for a BRAF-mutant model) for comparison.
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
4. Study Endpoints and Analysis:
-
The study concludes when tumors in the vehicle control group reach a specified maximum size (e.g., 1500-2000 mm³) or after a fixed duration.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target engagement, immunohistochemistry).
Conclusion
The 1H-Pyrrolo[3,2-b]pyridin-5-amine scaffold and its isomers represent a highly versatile and clinically significant class of compounds in oncology. The profound in vivo efficacy of the 7-azaindole derivative Vemurafenib fundamentally changed the treatment paradigm for BRAF-mutant melanoma, underscoring the power of targeting specific oncogenic drivers. Furthermore, ongoing research into other isomers demonstrates that the pyrrolopyridine core can be expertly tailored to inhibit a wide range of clinically relevant kinases, including ATM, FMS, and FGFR. The comparative data presented in this guide illustrates how subtle modifications to this privileged scaffold can unlock new therapeutic opportunities, paving the way for the next generation of targeted cancer therapies.
References
- 1. Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 1H-Pyrrolo[3,2-b]pyridin-5-amine Based Kinase Inhibitors
Introduction: The Critical Role of Specificity in Kinase Inhibitor Drug Development
The 1H-Pyrrolo[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors. These small molecules are designed to target specific kinases, interrupting signaling pathways that drive diseases like cancer. The development of antibody-based tools is essential for advancing these drug candidates, enabling crucial pharmacokinetic (PK) and pharmacodynamic (PD) studies that inform on drug absorption, distribution, metabolism, excretion (ADME), and target engagement.
However, a significant challenge lies in the development of these antibody reagents: ensuring their specificity. An antibody raised against the parent drug molecule must be rigorously tested for cross-reactivity against structurally similar compounds, such as metabolites and other analogs in a drug series. Failure to do so can lead to inaccurate bioanalytical data, misinterpretation of a drug's efficacy and safety profile, and ultimately, the failure of a promising therapeutic candidate.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity assessment for antibodies targeting 1H-Pyrrolo[3,2-b]pyridin-5-amine based compounds. We will delve into the underlying principles of antibody development for small molecules, provide detailed, step-by-step experimental protocols, and offer insights into data interpretation.
The Challenge of Generating Antibodies to Small Molecules (Haptens)
Small molecules like 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be chemically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). In this context, the small molecule is referred to as a "hapten."
The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity. The chemical linker used to attach the hapten to the carrier can influence which parts of the small molecule are exposed to the immune system. Ideally, the conjugation strategy should present the most unique structural features of the drug molecule, minimizing the chance of the antibody recognizing the linker or parts of the molecule common to its metabolites.
Caption: Generation of antibodies against small molecule haptens.
Designing a Rigorous Cross-Reactivity Validation Workflow
A comprehensive assessment of antibody specificity requires a multi-faceted approach. The following workflow outlines the key stages for evaluating the cross-reactivity of an antibody developed for a 1H-Pyrrolo[3,2-b]pyridin-5-amine based compound.
Caption: High-level workflow for antibody cross-reactivity validation.
Step 1: Assembling a Panel of Test Compounds
The foundation of a good cross-reactivity study is a well-chosen panel of compounds. This panel should include:
-
The Parent Compound: The specific 1H-Pyrrolo[3,2-b]pyridin-5-amine derivative the antibody was raised against.
-
Key Metabolites: Predicted or known metabolites of the parent compound.
-
Structural Analogs: Other compounds from the same chemical series with minor structural modifications.
-
Negative Controls: Structurally unrelated compounds, including other kinase inhibitors with different scaffolds.
Experimental Methodologies for Cross-Reactivity Assessment
Competitive ELISA: Quantifying Binding Affinity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the primary method for quantifying the cross-reactivity of an antibody. This assay measures the ability of the compounds in your panel to compete with a labeled version of the parent drug for binding to the antibody. The output is an IC50 value for each compound, which is the concentration required to inhibit 50% of the labeled antigen's binding.
Caption: Workflow for a competitive ELISA experiment.
Data Analysis: The percentage of cross-reactivity for each analog is calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
Hypothetical Comparative Data:
| Compound | Description | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivative | 10 | 100% |
| Analog A | N-demethylated Metabolite | 25 | 40% |
| Analog B | Hydroxylated Metabolite | 200 | 5% |
| Analog C | Structurally Similar Kinase Inhibitor | 1500 | 0.67% |
| Negative Control | Unrelated Small Molecule | >10,000 | <0.1% |
Western Blotting: Assessing Cellular Target Engagement
While ELISA provides quantitative data on binding, Western blotting offers a qualitative or semi-quantitative assessment of the antibody's performance in a more complex biological matrix. This technique can be used to determine if the antibody can detect the parent compound bound to its target kinase in cell lysates. It is particularly useful for assessing the functional consequence of target engagement by observing changes in the phosphorylation status of downstream substrates.
Experimental Design:
-
Treat cells with the parent compound and selected analogs from your panel at various concentrations.
-
Lyse the cells and perform a Western blot on the lysates.
-
Probe the blot with the antibody to detect the drug-target complex.
-
As a control, probe a parallel blot with an antibody against the total kinase and its phosphorylated form to confirm the inhibitor's effect on the signaling pathway.
Kinase Activity Assays: Evaluating Functional Impact
To further confirm that the antibody's binding is functionally relevant, a kinase activity assay can be employed. These assays measure the ability of the kinase to phosphorylate a substrate in the presence of the inhibitor. By comparing the inhibitory activity of the parent compound with that of its analogs, you can correlate binding affinity (from ELISA) with functional inhibition.
Case Study: A Hypothetical Kinase Signaling Pathway
Many 1H-Pyrrolo[3,2-b]pyridine derivatives target tyrosine kinases involved in cell proliferation and survival pathways, such as the mTOR pathway. An antibody specific to an inhibitor of a kinase in this pathway would be a valuable tool for studying its mechanism of action.
Caption: Simplified mTOR signaling pathway, a common target for kinase inhibitors.
Detailed Experimental Protocols
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with the anti-hapten antibody at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the parent compound and each analog. In a separate plate, pre-incubate the antibody with a fixed concentration of a biotinylated or enzyme-conjugated version of the parent compound and the varying concentrations of the competitor compounds.
-
Incubation: Add the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If using a biotinylated tracer, add streptavidin-HRP and incubate. Then, add a TMB substrate and stop the reaction with sulfuric acid.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance versus the log of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 values.
Western Blotting Protocol for Target Engagement
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with a dose range of the kinase inhibitor or analogs for the desired time.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (the anti-hapten antibody or antibodies for the target kinase and its phosphorylated form) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Best Practices
The rigorous validation of antibody specificity is a non-negotiable step in the development of 1H-Pyrrolo[3,2-b]pyridin-5-amine based kinase inhibitors. A well-characterized antibody is an invaluable tool for understanding a drug's PK/PD relationship, mechanism of action, and overall therapeutic potential.
Best Practices Summary:
-
Rational Hapten Design: Carefully consider the conjugation chemistry to maximize the exposure of unique epitopes.
-
Comprehensive Compound Panel: Test against a wide range of relevant metabolites and structural analogs.
-
Orthogonal Methods: Use a combination of quantitative (ELISA) and functional (Western Blot, Kinase Activity) assays to build a complete specificity profile.
-
Thorough Data Analysis: Accurately calculate percentage cross-reactivity and interpret the results in the context of the drug's expected in vivo concentrations.
By adhering to these principles, researchers can ensure the development of high-quality, specific antibody reagents that accelerate the journey of novel kinase inhibitors from the laboratory to the clinic.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride
For the researcher dedicated to the meticulous journey of drug discovery and development, every detail matters—from the initial hypothesis to the final, critical step of waste disposal. Handling novel compounds like 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride requires not only scientific rigor in its application but also an unwavering commitment to safety and environmental stewardship in its disposal. This guide provides an in-depth, procedural framework to ensure that this compound is managed responsibly, safeguarding both laboratory personnel and the broader ecosystem.
The core principle of chemical disposal is risk mitigation. For this compound, this involves understanding its specific hazards. Safety Data Sheets (SDS) consistently classify this compound with the GHS07 pictogram, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3][4][5]. Therefore, every step in the disposal process is designed to prevent personal exposure and environmental release.
Immediate Safety & Handling Prerequisites
Before initiating any disposal protocol, it is imperative to operate within a controlled environment and utilize the appropriate Personal Protective Equipment (PPE). The nature of the compound—a solid, potentially fine powder—necessitates precautions against dust generation and inhalation[5].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Prevents contact with airborne particles or splashes that can cause serious eye irritation[2]. |
| Hand Protection | Chemical-resistant nitrile gloves | Protects against skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation[5]. |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing. |
Work Area: All handling and preparation for disposal must be conducted in a certified chemical fume hood to control dust and vapors. Ensure the work area is clean and free of incompatible materials.
Disposal Decision Workflow
The universally mandated disposal route for this compound is incineration by a licensed hazardous waste facility [2]. Direct disposal in trash or drains is strictly prohibited. The primary operational decision for the researcher is how to prepare the waste for collection by your institution's Environmental Health & Safety (EHS) office.
The recommended best practice is to dissolve the solid compound in a suitable combustible solvent. This creates a flammable liquid waste stream, which is a standard category for chemical incinerators and often simplifies the disposal process for the waste management facility.
Step-by-Step Disposal Protocols
Based on the workflow, two primary scenarios are addressed below.
Protocol 1: Disposal of Residual Quantities (e.g., <1 gram, glassware coating)
This protocol is for trace amounts of the compound remaining in reaction flasks, beakers, or vials.
-
Select a Solvent: Methanol or ethanol are the recommended solvents due to the high solubility of related azaindole hydrochlorides in these polar organic solvents.
-
Perform Rinsing in a Fume Hood:
-
Add a small volume of the chosen solvent (e.g., methanol) to the contaminated glassware.
-
Swirl the solvent to dissolve all visible residual solid.
-
Decant the solvent into a clearly labeled, dedicated "Flammable Liquid Waste" or "Halogenated Solvent Waste" container, as per your institution's EHS guidelines.
-
Repeat the rinse two more times (triple rinse). The first rinsate must always be collected as hazardous waste.
-
-
Manage Rinsed Glassware: After a triple rinse, the empty, clean glassware can typically be disposed of in the appropriate laboratory glass waste container. Deface or remove the original chemical label to prevent confusion.
-
Finalize Waste Container: Ensure the flammable liquid waste container is properly capped, labeled with all components (including the name "this compound" and the solvent used), and stored in your lab's designated Satellite Accumulation Area.
Protocol 2: Disposal of Bulk Quantities (e.g., >1 gram, expired reagents)
This protocol applies to unused or larger quantities of the solid compound.
-
Prepare the Waste Container:
-
Obtain an appropriate hazardous waste container from your EHS office. A polyethylene or glass container with a screw cap is typical.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Select a Combustible Solvent:
-
Primary Recommendation: Methanol or Ethanol. These are effective solvents for this class of compound and are common, incinerable waste streams.
-
Alternative: Acetone may also be effective.
-
Rationale: The goal is to create a homogenous liquid solution. A small-scale solubility test may be performed if necessary by adding a few milligrams of the compound to 1 mL of the prospective solvent in a vial.
-
-
Perform Dissolution in a Fume Hood:
-
Place the waste container in secondary containment (such as a plastic tub) inside the fume hood.
-
Carefully add the solid this compound to the waste container.
-
Slowly add the chosen solvent in portions, swirling gently to dissolve the solid. Use the minimal amount of solvent necessary to fully dissolve the material. This minimizes the total volume of waste generated.
-
-
Complete Labeling and Storage:
-
Once the solid is dissolved, securely cap the container.
-
On the hazardous waste label, list all chemical constituents and their estimated percentages (e.g., "Methanol ~95%, this compound ~5%"). Do not use abbreviations or chemical formulas.
-
Store the sealed container in your lab's Satellite Accumulation Area, away from incompatible materials like acids and oxidizers.
-
Coordinating with Environmental Health & Safety (EHS)
Your institution's EHS office is your partner in ensuring compliant disposal. They are responsible for the final collection and transport of hazardous waste.
-
Labeling: Use the specific hazardous waste tags provided by your EHS office. Fill them out completely and legibly.
-
Pickup Request: Follow your institution's procedure to request a waste pickup. This is often done through an online system.
-
Guidance: If you have any uncertainty regarding solvent compatibility or container choice, contact your EHS office before proceeding. They can provide specific guidance tailored to your facility's waste streams and disposal contractor requirements.
By adhering to these scientifically grounded and safety-first procedures, you uphold your professional responsibility, ensuring that the lifecycle of this important research compound concludes without compromising the safety of your colleagues or the integrity of the environment.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn]
- 3. echemi.com [echemi.com]
- 4. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Mastering the Safe Handling of 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride: A Guide for Pharmaceutical Researchers
For the innovative researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your team are paramount. When handling potent, novel compounds such as 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, a comprehensive understanding of its hazard profile and the implementation of meticulous safety protocols are not just procedural formalities—they are integral to scientific excellence. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this heterocyclic amine, grounding every recommendation in the principles of chemical causality and risk mitigation.
Understanding the Hazard: A Toxicological Perspective
This compound, a member of the azaindole family, is a heterocyclic aromatic amine. While specific toxicological data for this exact compound is limited, the broader class of aromatic amines and azaindole derivatives warrants a cautious approach. Structurally similar compounds are known to be biologically active, with some exhibiting properties that can be hazardous upon exposure. The hydrochloride salt form suggests good aqueous solubility, which can facilitate absorption.
The primary hazards identified from Safety Data Sheets (SDS) are:
-
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation: Direct contact can cause localized inflammation and discomfort.
-
H319: Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.
-
H335: May cause respiratory irritation: Inhalation of the powdered form can irritate the respiratory tract.
Given its nature as a potent, powdered Active Pharmaceutical Ingredient (API), we must assume the potential for high pharmacological activity and handle it with commensurate care to prevent inadvertent exposure and cross-contamination.[1][2]
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment based on the scale of the operation and the potential for exposure. Below is a tiered approach to PPE selection.
Data Presentation: Recommended PPE for this compound
| Level of Protection | Operation Scale & Environment | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Scale (<1g) | Weighing and solution preparation in a certified chemical fume hood. | ANSI Z87.1 compliant safety glasses with side shields. | Double-gloved with 8 mil nitrile gloves. | Buttoned flame-resistant lab coat. | Not typically required if work is performed within a certified chemical fume hood. |
| Elevated Risk Operations | Handling >1g, potential for dust generation outside of a fume hood, or spill cleanup. | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Double-gloved with a combination of nitrile and neoprene gloves for extended contact. | Chemical-resistant apron over a lab coat. | A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. For larger spills or significant aerosolization, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended. |
| High Containment Operations | Large-scale synthesis or handling of highly potent compounds. | Full-face elastomeric respirator or PAPR with an integrated face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Disposable chemical-resistant suit. | PAPR with a HEPA filter and an Assigned Protection Factor (APF) of 1000.[3][4] |
Experimental Protocols: Donning and Doffing PPE
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.
-
Respiratory Protection: If required, perform a user seal check on your respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated side inward. Place it in a designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove eye and face protection from the back.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on operational risk.
Operational Plan: From Benchtop to Disposal
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
Handling and Weighing
-
Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood or a glove box to control airborne particles.[1]
-
Weighing: Use a dedicated, calibrated balance within the fume hood. Use anti-static weigh paper or a tared vial to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized.
Spill Response
In the event of a spill, immediate and correct action is crucial.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this includes double gloves, chemical splash goggles, a lab coat, and an N95 respirator.
-
Contain the Spill: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an appropriate absorbent material, working from the outside in.
-
Clean Up: Carefully collect the absorbed material or damp paper towel and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
Proper waste management is a critical final step to protect both personnel and the environment.
Waste Disposal Protocol:
-
Segregation: All solid waste (contaminated gloves, weigh paper, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.
-
Labeling: Containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Neutralization of Acidic Waste: As this is a hydrochloride salt, aqueous waste solutions will be acidic. They can be neutralized to a pH between 5 and 9 with a weak base (e.g., sodium bicarbonate) before collection for disposal. This should be done slowly and with stirring in a fume hood, as the neutralization may be exothermic.[5]
-
Professional Disposal: All waste must be disposed of through a licensed chemical waste management company. Do not dispose of this compound down the drain.[6]
Mandatory Visualization: Spill and Disposal Workflow
Caption: Procedural flow for spill response and waste disposal.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a testament to a laboratory's commitment to safety and scientific rigor. By understanding the inherent hazards, implementing a multi-layered PPE strategy, and adhering to strict operational and disposal protocols, researchers can confidently advance their work while ensuring the well-being of their team. This guide serves as a foundational document, to be integrated with your institution's specific safety policies and procedures.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. 9th HPAPI Summit - Transferrable Insights & Best Practices: Safe Handling of Potent Compounds From R&D to Pilot [highly-potent-drug-summit.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Protection factors for respirators used in pharmaceutical industry: policy change. | Occupational Safety and Health Administration [osha.gov]
- 5. esd.uga.edu [esd.uga.edu]
- 6. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
